molecular formula C51H96O6 B11940293 15:0-18:1-15:0 TG-d5

15:0-18:1-15:0 TG-d5

カタログ番号: B11940293
分子量: 810.3 g/mol
InChIキー: YUNYDLOKHYJQAT-OFSSTFKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

15:0-18:1-15:0 TG-d5 is a useful research compound. Its molecular formula is C51H96O6 and its molecular weight is 810.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C51H96O6

分子量

810.3 g/mol

IUPAC名

[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D

InChIキー

YUNYDLOKHYJQAT-OFSSTFKFSA-N

異性体SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC

正規SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and analytical characterization of the deuterated triglyceride 15:0-18:1-15:0 TG-d5. This molecule is a critical tool in lipidomics research, frequently employed as an internal standard for the quantification of triglycerides in complex biological samples.

Molecular Structure and Properties

The triglyceride this compound is a symmetric triglyceride containing two saturated pentadecanoic acid (15:0) chains and one monounsaturated oleic acid (18:1) chain. The nomenclature indicates that the pentadecanoic acid moieties are located at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, while the oleic acid is at the sn-2 position. The "-d5" designation signifies that the glycerol backbone is labeled with five deuterium (B1214612) atoms.

The systematic name for this compound is 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol .[1][2][3] The deuterium atoms are specifically located at the C1 and C3 positions of the glycerol backbone, which are deuterated, and the C2 position, which is also deuterated. This isotopic labeling makes the molecule heavier than its non-deuterated counterpart, allowing for its clear distinction in mass spectrometry-based analyses.[4]

Below is a summary of its key chemical identifiers.

PropertyValue
Systematic Name 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol
Common Name This compound
Molecular Formula C₅₁H₉₁D₅O₆
Molecular Weight 810.34 g/mol [3][5]
CAS Number 944709-24-4[5]

Below is a two-dimensional representation of the chemical structure of this compound.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract LC UPLC Separation (C18 column) Extract->LC MS1 Mass Spectrometry (Full Scan MS) LC->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Quant Quantification (Peak Area Ratio) MS2->Quant Quantification_Logic cluster_input Inputs cluster_calculation Calculation cluster_output Output Known_Conc Known Concentration of This compound Ratio Calculate Signal Ratio (Analyte / Standard) Known_Conc->Ratio Measured_Signal_Std Measured MS Signal of This compound Measured_Signal_Std->Ratio Measured_Signal_Analyte Measured MS Signal of Endogenous TG Measured_Signal_Analyte->Ratio Analyte_Conc Calculated Concentration of Endogenous TG Ratio->Analyte_Conc

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Triglycerides

This guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated triglycerides, compounds of significant interest in metabolic research and pharmaceutical development. The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), imparts subtle but powerful changes to molecular properties, enabling novel applications in tracing metabolic pathways and enhancing the stability of therapeutic agents.

Fundamental Physicochemical Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H or D) is the basis for the unique properties of deuterated triglycerides. While the electronic configuration remains unchanged, the increased mass of deuterium leads to a shorter, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference has a cascading effect on various molecular and bulk properties.[1]

Table 1: Comparison of Protiated (C-H) vs. Deuterated (C-D) Bond Properties

Property C-H Bond C-D Bond % Change
Bond Length (Å) ~1.09 ~1.085 -0.5%
Bond Strength (kcal/mol) ~99 ~100.5 +1.5%
Vibrational Frequency (cm⁻¹) ~2900-3000 ~2100-2200 -25-30%

Data compiled from multiple sources.[1]

Table 2: Physical Properties of Selected Deuterated Compounds vs. Protiated Analogs

Compound Property Protiated Value Deuterated Value
Water (H₂O / D₂O) Boiling Point (°C) 100.00 101.42
Melting Point (°C) 0.00 3.82
Density at 20°C (g/mL) 0.998 1.105
Benzene (C₆H₆ / C₆D₆) Boiling Point (°C) 80.1 79.1

Source: BenchChem.[1]

Chemical Properties: The Kinetic Isotope Effect (KIE)

The most significant chemical consequence of deuteration is the Kinetic Isotope Effect (KIE) . The greater strength of the C-D bond compared to the C-H bond means that more energy is required to break it. Consequently, chemical reactions where C-H bond cleavage is the rate-limiting step proceed more slowly when hydrogen is replaced with deuterium.[3][4]

This principle is particularly relevant in the context of lipid oxidation. The abstraction of a hydrogen atom from a bis-allylic position is the rate-limiting step in the autoxidation of polyunsaturated fatty acids (PUFAs), a process that damages cell membranes and generates toxic byproducts.[5] By replacing these vulnerable hydrogens with deuterium, the resulting "reinforced" PUFAs and the triglycerides that contain them become significantly more resistant to oxidation.[4][5] This protective effect forms the basis for therapeutic strategies in diseases associated with oxidative stress.[6][7]

KIE a Reactive Oxygen Species (ROS) b C-H Bond Cleavage (Lower Activation Energy) a->b Attacks c Lipid Peroxidation b->c Leads to e C-D Bond Cleavage (Higher Activation Energy) d Reactive Oxygen Species (ROS) d->e Attacks f Peroxidation Inhibited e->f Leads to caption The Kinetic Isotope Effect (KIE) in Lipid Peroxidation.

Caption: The Kinetic Isotope Effect (KIE) in Lipid Peroxidation.

Analytical Characterization

The unique physical properties of deuterated triglycerides necessitate specialized analytical techniques for their identification and quantification.

Mass spectrometry is a primary tool for analyzing deuterated triglycerides, particularly for elucidating fragmentation mechanisms and measuring isotopic enrichment in metabolic studies.[8] The mass difference between hydrogen (1 amu) and deuterium (2 amu) allows for the clear differentiation of labeled and unlabeled molecules and their fragments. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are frequently employed.[9][10] GC-MS is often preferred for its relative simplicity when higher deuterium enrichments can be safely achieved.[10]

MS_Workflow start Plasma/Tissue Sample (Containing Deuterated TG) extraction Lipid Extraction start->extraction separation Separation of Triglycerides (e.g., TLC, HPLC) extraction->separation hydrolysis Hydrolysis to Fatty Acids separation->hydrolysis derivatization Derivatization (e.g., to FAMEs) hydrolysis->derivatization analysis GC-MS or IRMS Analysis derivatization->analysis detection Detection of Mass Isotopomers (m/z shift) analysis->detection quantification Quantification of Deuterium Enrichment detection->quantification end Fractional Synthesis Rate (FSR) Calculation quantification->end

Caption: General workflow for the mass spectrometry analysis of deuterated triglycerides.

Infrared spectroscopy can distinguish between C-H and C-D bonds due to their different vibrational frequencies.[11] The stretching frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency, causing a noticeable shift in the IR spectrum.[11][12] This allows for the direct observation of deuteration in a sample.

Table 3: Characteristic Infrared Stretching Frequencies (cm⁻¹)

Bond Vibration Type Approximate Frequency (cm⁻¹)
C-H (in alkanes) Stretching 2850 - 3000
C-D (in alkanes) Stretching 2050 - 2250

Data compiled from multiple sources.[13][14]

Applications in Metabolic Research: Tracing De Novo Lipogenesis

A primary application of deuterated triglycerides, or more commonly, their in vivo synthesis from deuterated precursors, is in the study of lipid metabolism.[15][16] Specifically, administering deuterated water (D₂O) allows researchers to trace the rate of de novo lipogenesis (DNL)—the synthesis of new fatty acids.[17][18] Deuterium from body water is incorporated into acetyl-CoA and NADPH, which are the building blocks for fatty acid synthesis.[17][19] The rate of deuterium incorporation into the fatty acid chains of triglycerides is then measured over time to determine the fractional synthetic rate (FSR).[9][20]

DNL_Pathway D2O Deuterated Water (D₂O) Administered BodyWater Body Water Pool (D₂O Enriched) D2O->BodyWater Substrates Deuterated Substrates (e.g., NADPH, Acetyl-CoA) BodyWater->Substrates Metabolic Pathways FAS Fatty Acid Synthase Complex Substrates->FAS FA Newly Synthesized Deuterated Fatty Acids FAS->FA De Novo Lipogenesis Esterification Esterification FA->Esterification TG Deuterated Triglycerides (TG) in VLDL Esterification->TG Glycerol Backbone

Caption: Simplified pathway of deuterium incorporation into triglycerides during de novo lipogenesis.

Experimental Protocols

This protocol provides a general framework for an in vivo study to measure the fractional synthetic rate (FSR) of triglycerides.

  • Baseline Sampling: Collect a baseline blood sample from the subject before the administration of deuterated water to measure natural isotopic background levels.[16]

  • D₂O Administration: Administer an oral priming dose of deuterated water (e.g., 0.7 g D₂O per kg of estimated body water) to rapidly enrich the body's water pool.[9] This is followed by smaller, regular doses to maintain a stable enrichment plateau in the plasma water.[9][10]

  • Serial Blood Sampling: Collect blood samples at regular intervals (e.g., every 4 hours) over the study period (e.g., 48 hours).[9]

  • Plasma Separation: Centrifuge the blood samples to separate plasma, which will be used for lipid and water analysis.

  • Lipid Extraction and Isolation:

    • Extract total lipids from the plasma samples using a standard method (e.g., Folch or Bligh-Dyer).

    • Isolate the triglyceride fraction from the total lipid extract, typically using thin-layer chromatography (TLC).[9]

  • Sample Preparation for Analysis:

    • For Triglyceride-Fatty Acid Analysis: Hydrolyze the isolated triglycerides to release the fatty acids. Convert the fatty acids to their methyl ester derivatives (FAMEs) for analysis by GC-MS.

    • For Body Water Enrichment: Isolate water from a plasma sample (e.g., by vacuum distillation) for analysis by isotope ratio mass spectrometry (IRMS).[9]

  • Mass Spectrometric Analysis:

    • Analyze the FAMEs using GC-MS to measure the incorporation of deuterium into specific fatty acids (e.g., palmitate).[10]

    • Analyze the prepared water sample to determine the precise deuterium enrichment of the precursor body water pool.[9]

  • Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR of the triglycerides using the precursor-product principle. The FSR represents the fraction of the plasma triglyceride pool that is newly synthesized per unit of time. This can be calculated using linear or exponential models based on the rate of deuterium incorporation into the triglyceride fatty acids relative to the stable enrichment of the body water precursor pool.[9]

  • Sample Preparation: Isolate the deuterated triglyceride sample. The sample can be analyzed in a liquid state (if an oil at the analysis temperature) or as a thin film cast from a solvent.

  • Background Spectrum: Run a background scan on the empty sample holder (e.g., ATR crystal) to account for atmospheric and instrument-related absorptions.

  • Sample Spectrum: Place the sample on the holder and collect the infrared spectrum over a range that includes both the C-H and C-D stretching regions (e.g., 4000 cm⁻¹ to 650 cm⁻¹).[21]

  • Data Analysis:

    • Process the spectrum to obtain absorbance vs. wavenumber.

    • Identify the characteristic C-H stretching bands around 2850-3000 cm⁻¹.

    • Identify the characteristic C-D stretching bands around 2050-2250 cm⁻¹. The presence and intensity of this band confirm deuteration.[13]

Conclusion

Deuterated triglycerides are invaluable tools for the modern researcher. Their unique physical and chemical properties, driven by the fundamental change in bond strength and mass upon isotopic substitution, provide significant advantages. The kinetic isotope effect offers a powerful method to inhibit oxidative degradation, a promising avenue for therapeutic development. Furthermore, the use of deuterium as a stable isotopic tracer has revolutionized the study of in vivo lipid metabolism, allowing for safe and precise measurements of dynamic processes like de novo lipogenesis. A thorough understanding of the principles and analytical techniques outlined in this guide is essential for leveraging the full potential of these compounds in scientific discovery and drug development.

References

Synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5, a deuterated, asymmetric triacylglycerol. The synthesis of such complex lipids is crucial for various research applications, including lipid metabolism studies, drug delivery system development, and as internal standards in mass spectrometry-based lipidomics. This document outlines the strategic steps, detailed experimental protocols, and necessary characterization data.

Synthetic Strategy Overview

The synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 is a multi-step process that requires precise control of regioselectivity to ensure the correct placement of the different fatty acid chains on the glycerol (B35011) backbone. The overall strategy involves:

  • Preparation of a Stereospecifically Deuterated Glycerol Backbone: Starting with a commercially available deuterated glycerol-d5.

  • Formation of the 1,3-diacylglycerol Intermediate: Selective acylation of the sn-1 and sn-3 positions of the glycerol-d5 backbone with pentadecanoic acid. This can be achieved through enzymatic or chemical methods.

  • Acylation of the sn-2 Position: Introduction of the octadecenoyl chain at the remaining free hydroxyl group at the sn-2 position.

  • Purification and Characterization: Rigorous purification of the final product and confirmation of its structure and purity using various analytical techniques.

A visual representation of the overall workflow is provided below.

start Glycerol-d5 intermediate1 1,3-Dipentadecanoyl-glycerol-d5 start->intermediate1 Enzymatic Esterification final_product 1,3-Dipentadecanoyl-2-octadecenoyl-glycerol-d5 intermediate1->final_product Acylation purification Purification & Characterization final_product->purification pentadecanoic_acid Pentadecanoic Acid pentadecanoic_acid->intermediate1 octadecenoyl_chloride (9Z)-Octadecenoyl Chloride octadecenoyl_chloride->final_product

Caption: General workflow for the synthesis of the target triacylglycerol.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
Glycerol-d5≥98 atom % DSigma-Aldrich
Pentadecanoic acid≥99%Sigma-Aldrich
(9Z)-Octadecenoyl chloride≥98%Sigma-Aldrich
Lipozyme RM IM (immobilized lipase)-Novozymes
Pyridine (B92270)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hexane (B92381)HPLC gradeFisher Scientific
Ethyl acetate (B1210297)HPLC gradeFisher Scientific
Silica (B1680970) gel60 Å, 230-400 meshMerck
Synthesis of 1,3-Dipentadecanoyl-glycerol-d5 (Intermediate 1)

This step involves the selective esterification of the primary hydroxyl groups of glycerol-d5 with pentadecanoic acid using an immobilized 1,3-specific lipase.

Procedure:

  • In a round-bottom flask, combine glycerol-d5 (10 mmol) and pentadecanoic acid (20 mmol).

  • Add Lipozyme RM IM (5-10% by weight of total reactants).

  • Heat the solvent-free mixture to 50-60°C with continuous stirring under a vacuum (e.g., 4 mmHg) to remove the water produced during the reaction.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 3-24 hours).

  • After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with hexane and potentially reused.

  • The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 1,3-dipentadecanoyl-glycerol-d5.

ParameterValue
Molar Ratio (Glycerol-d5:Pentadecanoic Acid)1:2
Enzyme Load5-10% (w/w)
Temperature50-60°C
Pressure~4 mmHg
Typical Yield70-85%
Synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 (Final Product)

The final step is the acylation of the free sn-2 hydroxyl group of the diacylglycerol intermediate with (9Z)-octadecenoyl chloride.

Procedure:

  • Dissolve 1,3-dipentadecanoyl-glycerol-d5 (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool to 0°C.

  • Slowly add (9Z)-octadecenoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

ParameterValue
Molar Ratio (Diacylglycerol:Acyl Chloride:Pyridine)1:1.1:1.2
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
Typical Yield80-95%

Purification and Characterization

Purification of the final triacylglycerol is critical to remove any unreacted starting materials, byproducts, and isomeric impurities.

Purification
  • Column Chromatography: As described in the protocols above, silica gel column chromatography is an effective method for purifying both the intermediate and the final product. A gradient of hexane and ethyl acetate is typically used for elution.

  • Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of the reactions and for identifying the appropriate fractions from column chromatography. A typical mobile phase is hexane:ethyl acetate (e.g., 9:1 v/v). The spots can be visualized using an iodine chamber or by charring with a suitable stain.

Characterization

The structure and purity of the synthesized 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 should be confirmed by a combination of spectroscopic methods.

1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol-d5

  • IUPAC Name: [1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate

  • Molecular Formula: C₅₁H₉₁D₅O₆

  • Molecular Weight: 810.3 g/mol (monoisotopic mass: 809.752 Da)

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the final product. The deuterated compound will exhibit a characteristic mass shift compared to its non-deuterated analog.

IonCalculated m/z
[M+H]⁺810.759
[M+NH₄]⁺827.786
[M+Na]⁺832.741

Note: The expected m/z values are based on the monoisotopic mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the triacylglycerol and the specific positions of the fatty acid chains.

  • ¹H NMR:

    • The absence of signals corresponding to the glycerol backbone protons (CH₂ and CH) confirms successful deuteration.

    • Signals corresponding to the olefinic protons of the octadecenoyl chain will be observed around δ 5.34 ppm.

    • The α-methylene protons of the three acyl chains will appear as triplets around δ 2.3 ppm.

    • The terminal methyl protons of the fatty acid chains will be observed as triplets around δ 0.88 ppm.

    • The numerous methylene (B1212753) protons of the fatty acid chains will form a broad multiplet between δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • The carbonyl carbons of the ester groups will resonate around δ 172-174 ppm.

    • The olefinic carbons of the octadecenoyl chain will appear around δ 129-131 ppm.

    • The deuterated carbons of the glycerol backbone will show significantly reduced or absent signals.

Logical Relationships in Synthesis

The synthesis follows a logical progression where the stereochemistry of the glycerol backbone is first established, followed by the sequential and regioselective introduction of the different fatty acid chains.

cluster_0 Synthesis Pathway Start Material Glycerol-d5 Step 1 Selective Esterification (sn-1, sn-3) Start Material->Step 1 + Pentadecanoic Acid Intermediate 1,3-Dipentadecanoyl-glycerol-d5 Step 1->Intermediate Step 2 Acylation (sn-2) Intermediate->Step 2 + Octadecenoyl Chloride Final Product Target Triacylglycerol-d5 Step 2->Final Product Purification Chromatographic Purification Final Product->Purification Analysis Spectroscopic Characterization (MS, NMR) Purification->Analysis

Caption: Logical flow of the synthetic and analytical steps.

Conclusion

The synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 is a challenging but achievable process for researchers with experience in organic synthesis and lipid chemistry. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high regioselectivity and in the rigorous purification and characterization of the final product. The detailed protocols and data presented in this guide provide a solid foundation for the preparation of this and other complex, isotopically labeled triacylglycerols for advanced research applications.

References

The Quintessential Guide to 15:0-18:1-15:0 TG-d5 as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the deuterated triglyceride 15:0-18:1-15:0 TG-d5 as an internal standard in the precise quantification of triglycerides in complex biological matrices. This document delves into the core principles of its application, presents detailed experimental protocols, and visualizes relevant biological pathways to empower researchers in their lipid analysis workflows.

The Core Principle: Why this compound is an Ideal Internal Standard

In the realm of quantitative mass spectrometry-based lipidomics, the accuracy and reproducibility of results are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable quantification. This compound, a triglyceride with two pentadecanoic acid (15:0) chains and one oleic acid (18:1) chain, where five hydrogen atoms on the glycerol (B35011) backbone are replaced with deuterium (B1214612) (d5), serves as an exemplary internal standard for triglyceride analysis.

The fundamental principle behind its efficacy lies in its near-identical physicochemical properties to the endogenous triglycerides being measured. This chemical similarity ensures that this compound behaves almost identically to the target analytes throughout the entire analytical workflow, from sample extraction and derivatization to chromatographic separation and ionization in the mass spectrometer. By introducing a known amount of this standard at the beginning of the sample preparation process, it co-extracts, co-elutes, and experiences the same degree of ionization suppression or enhancement as the target triglycerides. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate. This normalization corrects for variations in sample handling and instrument performance, leading to a significant improvement in the accuracy and precision of the final quantitative data.

Quantitative Performance Data

While a comprehensive, publicly available validation report detailing the quantitative performance of this compound is not readily found in the scientific literature, the following table presents representative performance characteristics based on validated lipidomics methods using similar deuterated triglyceride internal standards. These values should be considered illustrative, and it is imperative that each laboratory performs its own method validation to establish specific performance metrics.

ParameterTypical Performance Characteristics
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Recovery 85% - 115%
Matrix Effect 80% - 120% (post-correction)

Experimental Protocol: Quantification of Triglycerides in Human Plasma using UPLC-MS/MS

This section outlines a detailed protocol for the quantification of triglycerides in human plasma using this compound as an internal standard.

Materials and Reagents
  • Human plasma (collected with EDTA)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Ultrapure water

Sample Preparation and Lipid Extraction (Folch Method)
  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: In a glass tube, add 50 µL of plasma. To this, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

  • Add Solvents: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifuge: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Collect Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry Down: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute: Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v). Vortex briefly to ensure the lipids are fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC System: A high-performance liquid chromatography system capable of handling the pressures of UPLC.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-18 min: Hold at 100% B

    • 18.1-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 50°C

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion [M+NH₄]⁺ → Product ion (neutral loss of a pentadecanoic acid). The exact m/z values will need to be determined on the specific instrument.

    • Target Triglycerides: Precursor ions [M+NH₄]⁺ → Product ions (neutral loss of specific fatty acids). A list of expected triglycerides and their corresponding MRM transitions should be created.

Data Analysis
  • Peak Integration: Integrate the peak areas of the target triglycerides and the this compound internal standard.

  • Calculate Ratios: Calculate the ratio of the peak area of each target triglyceride to the peak area of the internal standard.

  • Calibration Curve: Prepare a calibration curve using known concentrations of authentic triglyceride standards spiked with the same amount of internal standard as the samples. Plot the peak area ratio against the concentration.

  • Quantification: Determine the concentration of the triglycerides in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for triglyceride quantification.

experimental_workflow Experimental Workflow for Triglyceride Quantification sample Plasma Sample spike Spike with This compound sample->spike extraction Lipid Extraction (Folch Method) spike->extraction drydown Dry Down (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis data Data Processing and Quantification analysis->data

Caption: A flowchart of the analytical process for triglyceride quantification.

Triglyceride Biosynthesis Pathway

This diagram outlines the primary pathway for the synthesis of triglycerides in the cell.

triglyceride_biosynthesis Triglyceride Biosynthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP Pi Pi PA->Pi TAG Triglyceride DAG->TAG DGAT AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG

Caption: The Kennedy pathway of triglyceride synthesis.

Insulin (B600854) Signaling and Triglyceride Metabolism

This diagram illustrates how insulin signaling influences triglyceride synthesis and breakdown.

insulin_signaling Insulin Signaling and Triglyceride Metabolism cluster_cell Adipocyte cluster_synthesis Triglyceride Synthesis cluster_breakdown Triglyceride Breakdown Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GlucoseUptake Glucose Uptake (GLUT4) AKT->GlucoseUptake + Lipogenesis De Novo Lipogenesis AKT->Lipogenesis + HSL Hormone-Sensitive Lipase (HSL) AKT->HSL - GlucoseUptake->Lipogenesis Esterification Fatty Acid Esterification Lipogenesis->Esterification TAG_storage Triglyceride Storage Esterification->TAG_storage Lipolysis Lipolysis HSL->Lipolysis

Caption: Insulin promotes triglyceride storage by enhancing synthesis and inhibiting breakdown.

A Technical Guide to Stable Isotope-Labeled Lipids: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental characteristics of stable isotope-labeled lipids, providing a comprehensive resource for their application in advanced research and pharmaceutical development. By replacing naturally abundant isotopes with heavier, non-radioactive counterparts, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), these lipids serve as powerful tracers to elucidate the complex dynamics of lipid metabolism, transport, and signaling.[1][2] Their use in conjunction with modern analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into biological systems.[2][3][4]

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is predicated on the principle that isotopically substituted molecules exhibit nearly identical physicochemical properties and biological activity to their unlabeled ("light") analogues.[5] This key feature allows them to be introduced into biological systems without perturbing the pathways under investigation.[2] The mass difference imparted by the heavy isotopes enables their distinction from endogenous lipids by mass spectrometry, allowing for the precise tracking and quantification of metabolic processes.[3][4]

The primary advantages of using stable isotopes over radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), are their safety, particularly in human studies, and the absence of specialized handling and disposal requirements.[5][6]

Key Characteristics of Stable Isotope-Labeled Lipids

The utility of stable isotope-labeled lipids is defined by several key characteristics, from their physical properties to their behavior in analytical systems.

Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the labeled lipid that contains the desired stable isotope. Commercially available stable isotope-labeled lipids typically have high isotopic purity, often exceeding 98% or 99%.[7][8] Isotopic enrichment, on the other hand, describes the percentage of a specific molecule in a biological sample that has incorporated the stable isotope tracer. This is a key parameter measured in metabolic flux analysis studies.

Chemical Stability and Storage

Stable isotope-labeled lipids generally exhibit similar chemical stability to their unlabeled counterparts. However, some considerations are necessary:

  • Deuterium Exchange: Deuterium atoms, particularly those attached to heteroatoms (O, N, S), can be susceptible to exchange with hydrogen atoms in protic solvents (e.g., water, methanol). This can lead to a decrease in the grade of labeling over time.[3] Storage in aprotic solvents at low temperatures (-20°C to -80°C) is recommended to minimize this effect.[9]

  • Oxidation: Lipids containing unsaturated fatty acids are prone to oxidation. It is crucial to store them under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent degradation.[3]

Physical Properties

While chemically very similar, the increased mass from isotopic labeling can lead to subtle changes in physical properties.

  • Phase Transition Temperature: The gel-to-liquid crystalline phase transition temperature (Tm) of phospholipids (B1166683) can be affected by deuteration. Perdeuteration of the acyl chains has been shown to decrease the Tm by approximately 4.3 ± 0.1 °C for saturated phospholipids.[10][11] Conversely, deuteration of the headgroup can cause a slight increase in the Tm.[11]

  • Chromatographic Behavior: While ¹³C-labeled lipids generally co-elute with their unlabeled counterparts in liquid chromatography, deuterium-labeled lipids can exhibit a noticeable retention time shift.[3] This is attributed to the different strengths of hydrogen bonds formed by protium (B1232500) and deuterium.[3] In gas chromatography, this effect is typically less pronounced.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to stable isotope-labeled lipids.

Table 1: Physical Properties of Deuterated vs. Protiated Phospholipids

PhospholipidLabelingPhase Transition Temperature (Tm) ShiftReference
Saturated Phospholipids (DSPC, DPPC, DMPC)Perdeuterated Acyl Chains-4.3 ± 0.1 °C[10][11]
Dimyristoylphosphatidylethanolamine (DMPE)Deuterated Acyl Chains~ -4 to -5 °C[12]
Dimyristoylphosphatidylethanolamine (DMPE)In D₂O vs. H₂O~ +0.5 °C[12]

Table 2: Common Stable Isotopes and Their Properties

IsotopeNatural Abundance (%)Mass Shift (Da) per atomCommon Applications
¹³C1.11~1.00335Tracing carbon backbones in fatty acids and glycerol.
²H (D)0.015~1.00628General metabolic labeling, tracing water metabolism.
¹⁵N0.37~0.99703Tracing nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine).
¹⁸O0.20~1.99991Investigating lipid oxidation and hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of stable isotope-labeled lipids. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for introducing stable isotope-labeled precursors into cell culture to study lipid metabolism.

1. Preparation of Labeling Medium:

  • Prepare the cell culture medium, replacing the unlabeled precursor (e.g., glucose, fatty acid, amino acid) with its stable isotope-labeled counterpart. For fatty acids, they are often complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility and cellular uptake.[13]

2. Cell Seeding and Growth:

  • Seed cells in culture plates and grow them to the desired confluency (typically 70-80%).[13]

3. Isotope Labeling:

  • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
  • Add the pre-warmed labeling medium to the cells and incubate for a specific duration. The incubation time will depend on the metabolic pathway being studied and can range from minutes to several days.[9]

4. Cell Harvesting:

  • Aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.[9]
  • Harvest the cells by scraping or trypsinization and collect them by centrifugation.[9]
  • The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.[9]

Protocol 2: Bligh-Dyer Lipid Extraction

The Bligh-Dyer method is a widely used liquid-liquid extraction technique for isolating total lipids from biological samples.[1][14]

1. Homogenization:

  • Homogenize the sample (e.g., cell pellet, tissue homogenate) in a single-phase mixture of chloroform (B151607), methanol, and water (typically in a 1:2:0.8 v/v/v ratio).[15]

2. Phase Separation:

  • Add additional chloroform and water to the homogenate to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).[14]
  • Centrifuge the mixture to facilitate the separation of the two phases.

3. Lipid Collection:

  • The lower, chloroform phase contains the lipids.[14] Carefully collect this phase using a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

4. Washing (Optional):

  • For a cleaner lipid extract, the chloroform phase can be "washed" with an "authentic upper phase" (the upper phase from a blank extraction).[14]

5. Drying and Storage:

  • Dry the collected lipid extract under a stream of nitrogen or argon gas.[9]
  • Store the dried lipids at -80°C until analysis.[9]

Protocol 3: LC-MS Analysis of Stable Isotope-Labeled Lipids

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the analysis of stable isotope-labeled lipids.

1. Sample Preparation:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of methanol, chloroform, and isopropanol).[13]
  • Include internal standards, which are typically stable isotope-labeled lipids of a different mass or an odd-chain lipid not naturally present in the sample, for quantification.[16]

2. Liquid Chromatography Separation:

  • Inject the sample onto an appropriate LC column (e.g., C18 or C30 for reversed-phase chromatography, HILIC for normal-phase chromatography) to separate the different lipid species.
  • Use a gradient elution of mobile phases to resolve the lipids based on their polarity and acyl chain length.[17]

3. Mass Spectrometry Detection:

  • The eluent from the LC is introduced into the mass spectrometer.
  • Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to accurately measure the mass-to-charge ratio (m/z) of the intact lipid ions and their isotopologues.[3]
  • Perform tandem mass spectrometry (MS/MS) to fragment the lipid ions and obtain structural information, which can help to localize the position of the stable isotope label.[3]

4. Data Analysis:

  • Process the raw data to identify the lipid species and quantify the incorporation of the stable isotope label.
  • Correct for the natural abundance of stable isotopes to accurately determine the level of isotopic enrichment.[5]
  • Calculate metabolic flux rates by inputting the isotopic enrichment data into metabolic models.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships and processes involved in stable isotope labeling studies.

experimental_workflow cluster_planning Experimental Design cluster_experiment Experimentation cluster_analysis Analysis cluster_interpretation Interpretation tracer_selection Tracer Selection (e.g., ¹³C-Glucose) cell_culture Cell Culture/ Animal Model tracer_selection->cell_culture labeling_strategy Labeling Strategy (Pulse-Chase or Steady-State) isotope_labeling Isotope Labeling labeling_strategy->isotope_labeling cell_culture->isotope_labeling sample_harvesting Sample Harvesting isotope_labeling->sample_harvesting lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) sample_harvesting->lipid_extraction lc_ms_analysis LC-MS Analysis lipid_extraction->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis pathway_mapping Pathway Mapping flux_analysis->pathway_mapping biological_insights Biological Insights pathway_mapping->biological_insights

Caption: A typical experimental workflow for a stable isotope-labeled lipidomics study.

sphingolipid_pathway cluster_ER Endoplasmic Reticulum cluster_outside serine L-Serine (¹⁵N-labeled) spt SPT serine->spt palmitoyl_coa Palmitoyl-CoA (¹³C-labeled) palmitoyl_coa->spt kds 3-KDS spt->kds Condensation kdsr KDSR kds->kdsr Reduction sphinganine Sphinganine kdsr->sphinganine cers CerS sphinganine->cers Acylation dihydroceramide Dihydroceramide cers->dihydroceramide des1 DES1 dihydroceramide->des1 Desaturation ceramide Ceramide des1->ceramide complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids Transport & Further Modification

Caption: De novo sphingolipid biosynthesis pathway traced with stable isotope-labeled precursors.

Conclusion

Stable isotope-labeled lipids are indispensable tools in modern biological and pharmaceutical research. Their ability to act as non-invasive tracers provides a dynamic view of lipid metabolism that is unattainable with traditional analytical methods.[1] A thorough understanding of their core characteristics, including isotopic purity, chemical stability, and physical properties, is essential for designing robust experiments and accurately interpreting the resulting data. The detailed protocols and workflows presented in this guide offer a framework for researchers to effectively harness the power of stable isotope-labeled lipids to unravel the complexities of lipid biology and accelerate the development of novel therapeutics.

References

A Technical Guide to 15:0-18:1-15:0 TG-d5: An Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of the deuterated triglyceride internal standard, 1,3-dipentadecanoyl-2-oleoyl-glycerol-d5 (15:0-18:1-15:0 TG-d5). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in quantitative lipidomics.

Introduction

This compound is a high-purity, stable isotope-labeled triglyceride used as an internal standard in mass spectrometry-based lipidomics. Its chemical structure, with two pentadecanoic acid (15:0) chains and one oleic acid (18:1) chain attached to a glycerol (B35011) backbone, and the incorporation of five deuterium (B1214612) atoms, makes it an ideal tool for the accurate quantification of triglycerides in complex biological samples. The use of such an internal standard is critical to correct for variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the reliability and reproducibility of experimental results.

Commercial Suppliers and Product Specifications

The primary commercial supplier of this compound is Avanti Polar Lipids . This product is also available through various distributors worldwide, including Sigma-Aldrich/Merck, Scientific Laboratory Supplies (SLS) Ireland, and Coger. While other companies such as Cayman Chemical are prominent in the field of lipid standards, a direct product listing for this specific deuterated triglyceride was not found at the time of this writing.

Below is a summary of the key product specifications for this compound offered by Avanti Polar Lipids.

Specification Value
Product Name 15:0-18:1-15:0 D5 TG
Synonym(s) 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol
CAS Number 944709-24-4[1][2]
Molecular Formula C₅₁H₉₁D₅O₆
Molecular Weight 810.34 g/mol
Purity >99% (TLC)[3]
Physical State Powder[1][3]
Storage Temperature -20°C[1][3]
Shipping Conditions Dry Ice[3]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of triglycerides in biological samples using techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4][5] Below is a detailed, representative protocol for the analysis of triglycerides in a biological matrix (e.g., plasma or cell culture).

Sample Preparation and Lipid Extraction (Folch Method)

This protocol is a widely used method for the extraction of lipids from biological samples.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • This compound internal standard solution (a known concentration, e.g., 10 µg/mL in chloroform:methanol 1:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes (15 mL)

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 15 mL glass centrifuge tube, add the biological sample.

  • Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the mass spectrometer's detector.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample. For 100 µL of plasma, this would be 2 mL.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction).

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

UPLC-MS/MS Analysis of Triglycerides

This section provides a general framework for the chromatographic separation and mass spectrometric detection of triglycerides.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

UPLC Conditions (Representative):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: The specific MRM transitions for each endogenous triglyceride and for the this compound internal standard need to be determined empirically on the specific instrument being used. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+. The product ions are generated by the neutral loss of one of the fatty acid chains.

Data Analysis: The concentration of each endogenous triglyceride is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard and then comparing this ratio to a standard curve generated using known concentrations of authentic triglyceride standards.

Visualizations

Triglyceride Biosynthesis Pathway

This diagram illustrates the primary pathway for the de novo synthesis of triglycerides in mammalian cells.

Triglyceride_Biosynthesis De Novo Triglyceride Biosynthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerol (Triglyceride) DAG->TAG AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG PAP PAP PAP->PA DGAT DGAT DGAT->DAG GPAT GPAT GPAT->G3P AGPAT AGPAT AGPAT->LPA

Caption: De Novo Triglyceride Biosynthesis Pathway

Lipidomics Experimental Workflow

This diagram outlines a typical workflow for a lipidomics experiment, from sample collection to data analysis, highlighting the point at which an internal standard like this compound is introduced.

Lipidomics_Workflow Typical Lipidomics Experimental Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) AddIS 2. Addition of Internal Standard (e.g., this compound) SampleCollection->AddIS LipidExtraction 3. Lipid Extraction (e.g., Folch Method) AddIS->LipidExtraction DryAndReconstitute 4. Dry Down & Reconstitution LipidExtraction->DryAndReconstitute LCMS_Analysis 5. UPLC-MS/MS Analysis DryAndReconstitute->LCMS_Analysis DataProcessing 6. Data Processing (Peak Integration, Normalization) LCMS_Analysis->DataProcessing StatisticalAnalysis 7. Statistical Analysis & Interpretation DataProcessing->StatisticalAnalysis

Caption: Typical Lipidomics Experimental Workflow

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of triglycerides in complex biological matrices. Its commercial availability from reputable suppliers like Avanti Polar Lipids, combined with established experimental protocols for its use as an internal standard, makes it a reliable choice for demanding lipidomics applications. The workflows and pathways described in this guide provide a foundational understanding for the successful implementation of this standard in research and drug development settings.

References

A Technical Guide to the Natural Abundance and Analysis of 15:0 and 18:1 Fatty Acids in Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of pentadecanoic acid (15:0) and oleic acid (18:1) in triglycerides across various biological sources. It details the experimental protocols for their quantification and explores their involvement in key cellular signaling pathways, offering valuable insights for researchers in nutrition, metabolic diseases, and drug development.

Natural Abundance of Pentadecanoic Acid (15:0) and Oleic Acid (18:1)

Pentadecanoic acid (15:0) is an odd-chain saturated fatty acid found in trace amounts in various dietary sources, while oleic acid (18:1) is the most common monounsaturated fatty acid in nature.[1] Their presence in triglycerides varies significantly across different kingdoms of life.

Abundance in Human Tissues

Oleic acid is the most abundant fatty acid in human adipose tissue and the second most abundant in all human tissues after palmitic acid.[1] In contrast, pentadecanoic acid is present at much lower concentrations.

Table 1: Approximate Abundance of 15:0 and 18:1 in Human Adipose Tissue Triglycerides

Fatty AcidAbundance (% of total fatty acids)
Pentadecanoic Acid (15:0)< 0.5%[2][3]
Oleic Acid (18:1)45 - 53%[1][4]
Abundance in Animal Fats

Ruminant fats are a primary source of pentadecanoic acid due to microbial synthesis in the rumen.[5] Oleic acid is also a major component of many animal fats.

Table 2: Approximate Abundance of 15:0 and 18:1 in Animal Fat Triglycerides

SourcePentadecanoic Acid (15:0) (% of total fatty acids)Oleic Acid (18:1) (% of total fatty acids)
Beef Tallow0.45%[6]~51%[7]
Lamb and Mutton FatNotable amounts[5]Data not readily available
Chicken and Turkey FatData not readily available37 - 56%[1][8]
Lard (Pork Fat)Data not readily available44 - 47%[1][8]
Dairy (Butter)~1.0%[9]~20% (in milk)[10]
Fish (e.g., Fatty Fish)0.2 - 1.0%[5]Data varies by species
Abundance in Plant Oils

Oleic acid is a dominant fatty acid in numerous vegetable oils, with some high-oleic varieties being specifically bred to contain even higher levels.[1][11] Pentadecanoic acid is generally found in very low concentrations in plant-based oils.

Table 3: Approximate Abundance of 15:0 and 18:1 in Plant Oil Triglycerides

SourcePentadecanoic Acid (15:0) (% of total fatty acids)Oleic Acid (18:1) (% of total fatty acids)
Olive OilTrace amounts55 - 83%[12][13]
Canola OilContains both 15:0 and 17:0[9]~61%[1][8]
High-Oleic Sunflower OilTrace amounts~80%[1][12]
Peanut OilTrace amounts36 - 67%[1][8]
Avocado OilTrace amounts50 - 70%[12]
Palm Oil~82mg per 100g[14]36.0 - 44.0%[15]

Experimental Protocols for Quantification

The accurate quantification of 15:0 and 18:1 fatty acids from triglyceride sources is crucial for research. The standard methodology involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix. The Folch method is a widely recognized and effective protocol.[16]

Protocol: Lipid Extraction using the Folch Method

  • Homogenization: Homogenize the tissue or food sample.

  • Solvent Addition: Add a chloroform (B151607):methanol (2:1, v/v) mixture to the homogenized sample to create a single phase.[16]

  • Phase Separation: Introduce an aqueous salt solution (e.g., 0.9% NaCl or 0.88% KCl) to induce phase separation.[16][17] The mixture will separate into a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen or in a vacuum concentrator to obtain the total lipid extract.

G cluster_extraction Lipid Extraction Sample Homogenized Sample Mix1 Monophasic Mixture Sample->Mix1 Solvent Chloroform:Methanol (2:1) Solvent->Mix1 Mix2 Biphasic Mixture Mix1->Mix2 Salt Aqueous Salt Solution Salt->Mix2 Separation Phase Separation Mix2->Separation Aqueous Upper Aqueous Phase (Non-Lipids) Separation->Aqueous Chloroform Lower Chloroform Phase (Lipids) Separation->Chloroform Evaporation Solvent Evaporation Chloroform->Evaporation Lipids Total Lipid Extract Evaporation->Lipids

Lipid extraction workflow.
Transesterification to Fatty Acid Methyl Esters (FAMEs)

Triglycerides are not sufficiently volatile for direct GC analysis. Therefore, they are converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.[6]

Protocol: Acid-Catalyzed Transesterification

  • Reagent Preparation: Prepare a methylation reagent, such as 1 M methanolic HCl.[17]

  • Reaction: Add the methylation reagent to the dried lipid extract.

  • Heating: Heat the mixture in a sealed tube at 80°C for one hour.[17]

  • Extraction: After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.[18]

  • Collection: The upper hexane layer containing the FAMEs is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying individual FAMEs.[12]

Typical GC-MS Parameters:

  • Column: A polar capillary column, such as a DB-23 or Rt-2560, is typically used for FAME separation.[5][19]

  • Injection: Split or splitless injection can be used, with cold on-column injection being preferred to avoid discrimination of compounds based on boiling point.[5]

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[19]

  • Temperature Program: A temperature gradient is employed to elute FAMEs based on their chain length and degree of unsaturation.

  • Detection: A mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards. An internal standard, such as a fatty acid not naturally present in the sample (e.g., C13:0 or a deuterated standard), is added before transesterification for accurate quantification.[6][20]

G cluster_analysis FAME Analysis Workflow Lipids Total Lipid Extract Transesterification Transesterification Lipids->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_Injection GC Injection FAMEs->GC_Injection GC_Column Capillary GC Column GC_Injection->GC_Column Separation Separation GC_Column->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection Data Data Analysis (Quantification) MS_Detection->Data

FAME analysis workflow.

Signaling Pathways

Both pentadecanoic acid and oleic acid are not just structural components of triglycerides but also act as signaling molecules involved in various metabolic pathways.

Pentadecanoic Acid (15:0) Signaling

Recent research has highlighted the role of 15:0 as a bioactive fatty acid with pleiotropic effects. It is a dual partial agonist for peroxisome proliferator-activated receptor α/δ (PPARα/δ), an activator of AMP-activated protein kinase (AMPK), and an inhibitor of mechanistic target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling.[7][10][11]

G cluster_activation Activation cluster_inhibition Inhibition cluster_effects Cellular Effects C150 Pentadecanoic Acid (15:0) PPAR PPARα/δ C150->PPAR AMPK AMPK C150->AMPK mTOR mTOR C150->mTOR JAK_STAT JAK-STAT C150->JAK_STAT Lipid_Ox Increased Lipid Oxidation PPAR->Lipid_Ox AMPK->Lipid_Ox Cell_Growth Inhibition of Cell Proliferation mTOR->Cell_Growth Inflammation Reduced Inflammation JAK_STAT->Inflammation

Signaling pathways of 15:0.
Oleic Acid (18:1) Signaling

Oleic acid exerts its signaling effects through various receptors and pathways. It is a known activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ.[9][21] Additionally, it acts as a ligand for G-protein coupled receptors GPR40 and GPR120, which are involved in insulin (B600854) secretion and anti-inflammatory responses.[8][13]

G cluster_receptors Receptors cluster_effects Cellular Effects OA Oleic Acid (18:1) PPARs PPARα, PPARδ OA->PPARs GPR40 GPR40 OA->GPR40 GPR120 GPR120 OA->GPR120 Gene_Exp Altered Gene Expression (Lipid Metabolism) PPARs->Gene_Exp Insulin Enhanced Insulin Secretion GPR40->Insulin Anti_Inflam Anti-inflammatory Effects GPR120->Anti_Inflam

Signaling pathways of 18:1.

Conclusion

This guide provides a foundational understanding of the natural abundance, analytical methodologies, and signaling roles of pentadecanoic acid (15:0) and oleic acid (18:1) in the context of triglycerides. The stark contrast in their natural abundance, with oleic acid being ubiquitous and abundant and pentadecanoic acid being a trace fatty acid, underscores their distinct biological roles. The detailed experimental protocols offer a practical framework for their accurate quantification, a prerequisite for rigorous scientific investigation. Furthermore, the elucidation of their diverse signaling pathways opens avenues for exploring their potential as therapeutic targets in metabolic and inflammatory diseases. This comprehensive resource aims to support the endeavors of researchers and professionals in advancing our knowledge of these important fatty acids.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometric Fragmentation of 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fragmentation patterns of the deuterated triglyceride 15:0-18:1-15:0 TG-d5, a crucial internal standard in lipidomic analyses. Understanding its behavior in mass spectrometry is paramount for accurate quantification and structural elucidation of triglycerides in complex biological matrices. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the fragmentation processes.

Core Fragmentation Patterns of this compound

The triglyceride 1,3-dipentadecanoyl-2-oleoyl-glycerol-d5 (this compound) possesses a molecular formula of C₅₁H₉₁D₅O₆. Its fragmentation in tandem mass spectrometry (MS/MS) is primarily characterized by the neutral loss of its constituent fatty acids, providing vital structural information. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone serve as a stable isotopic label, allowing for its differentiation from endogenous triglycerides.

Upon electrospray ionization (ESI) in positive ion mode, this compound readily forms adducts, most commonly with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). The fragmentation pathways are highly dependent on the adducting ion.

Ammoniated Adduct ([M+NH₄]⁺) Fragmentation:

The most common fragmentation pathway for the ammoniated adduct involves the neutral loss of a fatty acid as a carboxylic acid along with the ammonia (B1221849) molecule. This results in the formation of a diglyceride-like fragment ion. Due to the symmetrical nature of the two 15:0 fatty acids at the sn-1 and sn-3 positions, their neutral loss results in the same fragment ion. The loss of the 18:1 fatty acid from the sn-2 position produces a distinct fragment.

Key Fragmentation Pathways for [M+NH₄]⁺:

  • Neutral Loss of Pentadecanoic Acid (15:0): The precursor ion loses a molecule of pentadecanoic acid (C₁₅H₃₀O₂) and ammonia.

  • Neutral Loss of Oleic Acid (18:1): The precursor ion loses a molecule of oleic acid (C₁₈H₃₄O₂) and ammonia.

Sodiated ([M+Na]⁺) and Lithiated ([M+Li]⁺) Adduct Fragmentation:

Fragmentation of sodiated and lithiated adducts also proceeds via the neutral loss of fatty acids. However, lithiated adducts, in particular, can provide more detailed structural information due to the high affinity of lithium for oxygen, which can influence the fragmentation process. The primary fragmentation events involve the loss of a fatty acid as a neutral molecule or as a salt. The relative abundance of the resulting fragment ions can often be used to infer the position of the fatty acids on the glycerol backbone. Generally, the loss of fatty acids from the sn-1 and sn-3 positions is favored over the loss from the sn-2 position.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent and major fragment ions of this compound. These values are calculated based on the molecular formula C₅₁H₉₁D₅O₆ and the masses of the constituent fatty acids.

Ion Molecular Formula Calculated m/z Description
[M+NH₄]⁺ C₅₁H₉₅D₅NO₆828.8Ammoniated Parent Ion
[M+Na]⁺ C₅₁H₉₁D₅NaO₆834.7Sodiated Parent Ion
[M+Li]⁺ C₅₁H₉₁D₅LiO₆818.8Lithiated Parent Ion
[M+NH₄ - C₁₅H₃₀O₂ - NH₃]⁺ C₃₆H₆₅D₅O₄586.6Diacyl-d5 fragment (Loss of 15:0)
[M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ C₃₃H₅₉D₅O₄544.5Diacyl-d5 fragment (Loss of 18:1)

Note: The m/z values are monoisotopic and may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Internal Standard Spiking: this compound is typically used as an internal standard. A known amount is added to the biological sample prior to lipid extraction.

  • Lipid Extraction: Lipids are extracted from the sample using a modified Bligh and Dyer or Folch method, employing a mixture of chloroform (B151607) and methanol.

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, such as methanol/chloroform (1:1, v/v), for LC-MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as water, acetonitrile, and isopropanol, often with an additive like ammonium formate (B1220265) or acetate (B1210297) to promote ionization.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • MS/MS Parameters:

    • Precursor Ion Selection: The m/z of the desired adduct of this compound (e.g., 828.8 for [M+NH₄]⁺) is selected in the first quadrupole.

    • Collision Gas: Argon is typically used as the collision gas.

    • Collision Energy: A collision energy of approximately 30 eV is a good starting point, but should be optimized for the specific instrument and compound.[1]

    • Product Ion Scanning: The second mass analyzer scans for the expected product ions resulting from the fragmentation of the precursor ion.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of the ammoniated and sodiated/lithiated adducts of this compound.

Fragmentation_Ammoniated cluster_loss1 Neutral Loss of Pentadecanoic Acid (15:0) + NH₃ cluster_loss2 Neutral Loss of Oleic Acid (18:1) + NH₃ parent [this compound + NH₄]⁺ m/z 828.8 fragment1 [DAG(18:1, 15:0)-d5]⁺ m/z 586.6 parent->fragment1 - C₁₅H₃₀O₂ - NH₃ fragment2 [DAG(15:0, 15:0)-d5]⁺ m/z 544.5 parent->fragment2 - C₁₈H₃₄O₂ - NH₃

Caption: Fragmentation of the ammoniated adduct of this compound.

Fragmentation_Sodiated_Lithiated cluster_loss1 Neutral Loss of Pentadecanoic Acid (15:0) cluster_loss2 Neutral Loss of Oleic Acid (18:1) parent [this compound + Na/Li]⁺ m/z 834.7 / 818.8 fragment1 [M+Na/Li - C₁₅H₃₀O₂]⁺ parent->fragment1 - C₁₅H₃₀O₂ fragment2 [M+Na/Li - C₁₈H₃₄O₂]⁺ parent->fragment2 - C₁₈H₃₄O₂

Caption: General fragmentation of sodiated/lithiated adducts of this compound.

References

Understanding Isotopic Labeling in Lipidomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques in the field of lipidomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage these powerful methods for elucidating the complex roles of lipids in biological systems. Isotopic labeling offers a dynamic view of lipid metabolism, enabling the direct measurement of biosynthesis, transport, and turnover, which is often not possible with traditional lipidomics approaches that only provide static snapshots.[1][2][3]

Core Principles of Isotopic Labeling in Lipidomics

Isotopic labeling in lipidomics involves the introduction of lipids or their precursors enriched with stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H, D), or nitrogen-15 (B135050) (¹⁵N), into a biological system.[2] These labeled molecules are then traced as they are incorporated into various lipid species. By using mass spectrometry (MS) to differentiate between the naturally abundant "light" isotopes and the "heavy" labeled isotopes, researchers can track the metabolic fate of these molecules through various pathways.[2][4]

Key Advantages of Isotopic Labeling:

  • Dynamic Information: Enables the study of lipid metabolism in real-time, providing insights into the rates of synthesis, degradation, and remodeling.[1][2][3]

  • Pathway Elucidation: Allows for the detailed mapping of lipid synthesis and modification pathways by tracing the incorporation of labeled atoms from precursors.

  • Metabolic Flux Analysis: Crucial for quantifying the rate of metabolic reactions, offering a deeper understanding of how metabolic pathways are regulated.[1]

  • Biomarker Discovery: By comparing lipid metabolism in healthy versus diseased states, stable isotope labeling can help identify novel biomarkers for disease diagnosis and prognosis.

  • Drug Discovery and Development: Instrumental in studying a drug's absorption, distribution, metabolism, and excretion (ADME) and its impact on lipid metabolism.

Major Isotopic Labeling Strategies in Lipidomics

Several strategies for isotopic labeling are employed in lipidomics, each with its own advantages and applications.

Metabolic Labeling

In this approach, isotopically labeled precursors are supplied to cells or organisms, which then incorporate them into newly synthesized lipids through their natural metabolic pathways.

  • ¹³C-Glucose: A versatile precursor that labels the glycerol (B35011) backbone and the acetyl-CoA pool for de novo fatty acid synthesis.[5] This allows for the comprehensive labeling of a wide range of lipids.

  • Deuterium Oxide (D₂O): Also known as heavy water, D₂O is a cost-effective and non-invasive tracer that provides deuterium atoms for the synthesis of fatty acids and cholesterol.[6][7] It offers the advantage of uniformly labeling all major lipid classes.

  • Labeled Fatty Acids: The use of ¹³C- or D-labeled fatty acids (e.g., ¹³C₁₆-palmitic acid) allows for the direct tracing of their incorporation into complex lipids and their subsequent remodeling.

  • Labeled Headgroups: Precursors for lipid headgroups, such as deuterated choline, ethanolamine, or serine, can be used to specifically track the synthesis and turnover of different glycerophospholipid classes.[8][9]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its Adaptation to Lipidomics

While SILAC is a well-established method in proteomics for in vivo labeling of proteins with heavy amino acids, its direct application to lipids is limited. However, the principle has been adapted for lipidomics in an approach sometimes referred to as Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) . In SILFAC, one population of cells is cultured in the presence of a heavy isotope-labeled fatty acid, while another is grown with the corresponding light fatty acid. The two cell populations can then be combined for analysis, allowing for accurate relative quantification of lipid species.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from isotopic labeling experiments in lipidomics, illustrating the types of insights that can be gained.

Table 1: De Novo Synthesis of Phosphatidylcholine (PC) Species in Control vs. Treated Cells Measured by ¹³C-Glucose Labeling

PC Species% Labeled (Control)% Labeled (Treated)Fold Change
PC 32:015.2 ± 1.825.6 ± 2.11.68
PC 34:122.5 ± 2.518.3 ± 1.90.81
PC 36:218.9 ± 2.132.1 ± 3.01.70

Data are presented as mean ± standard deviation.

Table 2: Turnover Rate of Ceramide Species in Different Tissues Measured by D₂O Labeling

Ceramide SpeciesTurnover Rate (k, day⁻¹) - LiverTurnover Rate (k, day⁻¹) - Brain
Cer(d18:1/16:0)0.85 ± 0.120.15 ± 0.03
Cer(d18:1/24:0)0.62 ± 0.090.28 ± 0.05
Cer(d18:1/24:1)0.71 ± 0.100.22 ± 0.04

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key isotopic labeling experiments in lipidomics.

Protocol for Metabolic Labeling of Lipids in Adherent Mammalian Cells with ¹³C-Glucose

1. Cell Culture and Medium Preparation:

  • Culture adherent mammalian cells to approximately 70-80% confluency in standard culture medium.

  • One hour before labeling, replace the standard medium with fresh RPMI medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to deplete unlabeled glucose.[10]

2. Isotopic Labeling:

  • Remove the dFBS-containing medium and perform a quick wash with glucose-free medium.[10]

  • Add pre-warmed RPMI medium containing ¹³C₆-glucose (final concentration typically 10-25 mM) and supplemented with 10% dFBS.[10][11]

  • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

3. Harvesting and Quenching Metabolism:

  • To stop metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.[11]

  • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]

  • Add 1 mL of ice-cold acetonitrile (B52724) to quench metabolism and scrape the cells.[12]

4. Lipid Extraction (Modified Bligh & Dyer Method):

  • Transfer the cell suspension to a glass tube.

  • Add chloroform (B151607) and water to the cell lysate to achieve a final solvent ratio of chloroform:methanol (B129727):water (2:2:1.8).

  • Vortex vigorously and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.[13][14]

5. Sample Preparation for Mass Spectrometry:

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).

Protocol for In Vivo Labeling of Lipids with Deuterium Oxide (D₂O) in Mice

1. D₂O Administration:

  • Provide mice with drinking water enriched with 4-8% D₂O ad libitum. For a more rapid labeling, an initial intraperitoneal (IP) injection of 99.8% D₂O in saline can be administered to achieve a body water enrichment of approximately 5%.

2. Tissue Collection:

  • At desired time points, euthanize the mice and collect tissues of interest (e.g., liver, brain, adipose tissue).

  • Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.[7]

3. Lipid Extraction from Tissues:

  • Homogenize the frozen tissue in a mixture of chloroform and methanol (2:1 v/v).

  • Add water to induce phase separation.

  • Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

4. Sample Preparation for Mass Spectrometry:

  • Dry the lipid extract under nitrogen gas.

  • Reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to isotopic labeling in lipidomics.

experimental_workflow cluster_labeling Isotopic Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture/ In Vivo Model add_tracer Addition of Isotopic Tracer (e.g., 13C-Glucose, D2O) cell_culture->add_tracer incubation Incubation/ Labeling Period add_tracer->incubation harvesting Harvesting & Quenching incubation->harvesting extraction Lipid Extraction harvesting->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Isotopologue Distribution) lcms->data_analysis flux_analysis Metabolic Flux Analysis data_analysis->flux_analysis pathway_elucidation Pathway Elucidation flux_analysis->pathway_elucidation turnover_rates Lipid Turnover Rates flux_analysis->turnover_rates

Caption: General experimental workflow for isotopic labeling in lipidomics.

de_novo_lipogenesis glucose 13C-Glucose g3p 13C-Glycerol-3-P glucose->g3p pyruvate 13C-Pyruvate glucose->pyruvate pa 13C-Phosphatidic Acid g3p->pa acetyl_coa 13C-Acetyl-CoA pyruvate->acetyl_coa malonyl_coa 13C-Malonyl-CoA acetyl_coa->malonyl_coa fatty_acid 13C-Fatty Acid malonyl_coa->fatty_acid fatty_acid->pa dag 13C-Diacylglycerol pa->dag tag 13C-Triacylglycerol dag->tag pl 13C-Phospholipids dag->pl

Caption: Tracing ¹³C from glucose into major lipid classes.

sphingolipid_synthesis serine 15N-Serine ks 3-Ketosphinganine serine->ks palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->ks sphinganine Sphinganine ks->sphinganine dhc Dihydroceramide sphinganine->dhc cer Ceramide dhc->cer sm Sphingomyelin cer->sm complex_sphingo Complex Sphingolipids cer->complex_sphingo

Caption: De novo sphingolipid synthesis pathway with ¹⁵N-serine labeling.

Conclusion

Isotopic labeling is an indispensable tool in modern lipidomics research, providing unparalleled insights into the dynamics of lipid metabolism. By carefully selecting the appropriate labeling strategy and employing robust experimental and analytical workflows, researchers can unravel the intricate roles of lipids in health and disease, paving the way for new diagnostic and therapeutic interventions. This guide provides a solid foundation for researchers to design and implement isotopic labeling experiments in their own lipidomics studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using 15:0-18:1-15:0 TG-d5 as an Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of triglycerides (TGs) in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method employs 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (15:0-18:1-15:0 TG-d5) as an internal standard to ensure accuracy and precision. This protocol is designed for researchers, scientists, and professionals in drug development and lipidomics, providing a comprehensive guide from sample preparation to data analysis.

Introduction

Triglycerides are a major class of lipids and serve as a primary energy storage molecule in eukaryotes. The composition of fatty acids on the glycerol (B35011) backbone of TGs can vary significantly, leading to a diverse range of TG species. Accurate quantification of these individual TG species is crucial for understanding metabolic diseases such as obesity, diabetes, and cardiovascular disease. UPLC-MS/MS offers a highly sensitive and specific platform for the detailed analysis of complex lipid mixtures. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample extraction, processing, and instrument response, thereby enabling reliable quantification.[1] This deuterated standard is chemically identical to its endogenous counterpart but is distinguishable by its mass, making it an ideal tool for isotope dilution mass spectrometry.[1]

Experimental Protocols

Materials and Reagents
Preparation of Standard Solutions

a. Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v). Store at -20°C.

b. ISTD Working Solution (10 µg/mL): Dilute the ISTD stock solution with methanol to a final concentration of 10 µg/mL.

c. Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a representative non-deuterated triglyceride standard (e.g., 16:0-18:1-16:0 TG) into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration range should encompass the expected physiological concentrations of TGs in the study samples. A constant amount of the ISTD working solution is added to each calibrator.

Sample Preparation (Modified Folch Extraction)
  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the 10 µg/mL ISTD working solution.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Incubate at room temperature for 30 minutes.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 55 °C
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-2 min, 30% B; 2-12 min, 30-90% B; 12-15 min, 90% B; 15.1-18 min, 30% B
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for the internal standard and representative triglyceride analytes are listed below. The precursor ion for triglycerides is the ammonium adduct ([M+NH4]+). The product ions are generated from the neutral loss of one of the fatty acid chains along with the ammonium ion.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
This compound (ISTD) 828.4569.9 (Loss of 15:0)3540
529.9 (Loss of 18:1)3540
TG(50:1) e.g., 16:0-16:1-18:0850.8593.5 (Loss of 16:1)3540
TG(52:2) e.g., 16:0-18:1-18:1876.8577.5 (Loss of 18:1)3540
TG(54:3) e.g., 18:1-18:1-18:1902.8603.5 (Loss of 18:1)3540

Data Presentation

Calibration Curve for a Representative Triglyceride

A calibration curve should be generated for each analyte by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

Concentration (ng/mL) Analyte Peak Area ISTD Peak Area Peak Area Ratio (Analyte/ISTD)
105,230101,5000.0515
5026,100102,3000.2551
10051,800101,9000.5083
500258,500102,1002.5318
1000515,200101,6005.0709
25001,289,000102,50012.5756
50002,565,000101,80025.1965

Regression Analysis:

  • Linearity (R²): >0.99

  • Equation: y = mx + c

Quantitative Data Summary

The concentrations of individual triglyceride species in the plasma samples are calculated using the regression equation from the calibration curve.

Triglyceride Species Mean Concentration (µg/mL) Standard Deviation (SD) Coefficient of Variation (%CV)
TG(50:1)15.81.27.6
TG(52:2)45.33.88.4
TG(54:3)32.12.57.8
TG(54:4)28.92.910.0

Mandatory Visualization

G Experimental Workflow for Triglyceride Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_istd Spike with this compound ISTD plasma->add_istd extraction Lipid Extraction (Folch Method) add_istd->extraction drydown Dry Down Under Nitrogen extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute injection Inject on UPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Triglycerides calibration->quantification

Caption: A flowchart of the UPLC-MS/MS workflow for triglyceride quantification.

G Principle of Internal Standard Quantification Analyte Analyte (Endogenous TG) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep ISTD Internal Standard (TG-d5) ISTD->SamplePrep LCMS UPLC-MS/MS Analysis SamplePrep->LCMS AnalyteSignal Analyte Peak Area (A_analyte) LCMS->AnalyteSignal ISTDSignal ISTD Peak Area (A_istd) LCMS->ISTDSignal Ratio Area Ratio (A_analyte / A_istd) AnalyteSignal->Ratio ISTDSignal->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Caption: The relationship between analyte, internal standard, and final concentration.

References

Application Notes and Protocols for Spiking Biological Samples with 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding their roles in health and disease. The use of stable isotope-labeled internal standards is a cornerstone for achieving reliable and reproducible results in mass spectrometry-based lipid analysis.[1] 15:0-18:1-15:0 TG-d5, a deuterated triglyceride, serves as an ideal internal standard for the quantification of triglycerides (TGs) in various biological samples.[2] Its chemical properties are nearly identical to its endogenous, non-labeled counterparts, ensuring that it behaves similarly throughout sample preparation and analysis. This allows for the correction of sample loss during extraction and variations in instrument response, leading to highly accurate quantification based on the principle of isotope dilution mass spectrometry.[1][3]

This document provides detailed protocols for the use of this compound as an internal standard for the analysis of triglycerides in biological samples such as plasma and tissue.

Experimental Workflow

The overall workflow for spiking biological samples with this compound and subsequent analysis involves sample preparation, lipid extraction, and analysis by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) spike Spike with This compound Internal Standard sample->spike extraction Lipid Extraction (e.g., Folch, MTBE) spike->extraction phase_sep Phase Separation extraction->phase_sep collection Collect Organic Phase phase_sep->collection drying Dry Down & Reconstitute collection->drying lcms LC-MS/MS Analysis drying->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for lipidomic analysis using a deuterated internal standard.

Quantitative Data Summary

The following tables summarize typical concentrations and volumes used in the spiking and extraction protocols. These values may need to be optimized depending on the specific biological matrix and the expected concentration of the endogenous triglycerides.

Table 1: Internal Standard Spiking Concentrations

ParameterValueReference
Stock Solution Concentration1 mg/mL in a suitable organic solvent (e.g., chloroform (B151607):methanol (B129727) 2:1, v/v)General Practice
Working Solution Concentration1-10 µg/mL[3]
Final Concentration in SampleVaries, typically in the low µM range (e.g., 3.97 µM)[4]
Volume to Spike1-10 µL per 100 µL of sample[3]

Table 2: Reagent Volumes for Lipid Extraction (per 100 µL Plasma)

ReagentModified Folch Method[3]MTBE Method[5]
Methanol250 µL750 µL (containing BHT and internal standards)
Chloroform500 µL-
Water / Saline125 µL (0.9% NaCl)250 µL
MTBE-1000 µL

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

  • Reagents and Materials:

    • This compound powder (e.g., from Avanti Polar Lipids)[2]

    • Chloroform, HPLC grade

    • Methanol, HPLC grade

    • Glass vials with PTFE-lined caps

  • Procedure for Stock Solution (1 mg/mL):

    • Allow the vial of this compound to come to room temperature before opening.

    • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

    • Add the appropriate volume of the chloroform:methanol mixture to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL to a 1 mg vial.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.[2]

  • Procedure for Working Solution (e.g., 10 µg/mL):

    • Dilute the stock solution with the chloroform:methanol (2:1, v/v) mixture to the desired working concentration. For a 10 µg/mL solution, dilute the 1 mg/mL stock solution 1:100.

    • Store the working solution at -20°C.

Protocol 2: Spiking and Lipid Extraction from Plasma using a Modified Folch Method

This protocol is adapted from a common lipid extraction method.[3]

  • Reagents and Materials:

    • Plasma sample

    • This compound internal standard working solution (e.g., 10 µg/mL)

    • Chloroform:Methanol (1:2, v/v)

    • Chloroform

    • 0.9% NaCl solution

    • 2 mL glass vials

    • Centrifuge

  • Procedure:

    • To a 2 mL glass vial, add 100 µL of plasma.

    • Add 10 µL of the 10 µg/mL this compound internal standard solution to the plasma.

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex for 30 seconds.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

Protocol 3: Spiking and Lipid Extraction from Tissue Homogenate using an MTBE Method

This protocol is based on a methyl-tert-butyl ether (MTBE) extraction method, which is effective for a broad range of lipids.

  • Reagents and Materials:

    • Tissue homogenate

    • This compound internal standard working solution

    • Methanol (MeOH) containing an antioxidant (e.g., 0.01% BHT)

    • Methyl-tert-butyl ether (MTBE)

    • Water, HPLC grade

    • Centrifuge

  • Procedure:

    • To a known amount of tissue homogenate, add methanol containing the internal standard. For every 10 µg of protein, 1 µL of the internal standard mixture can be added.[4]

    • Add MTBE and water in a ratio that results in a final solvent ratio of approximately MTBE:Methanol:Water (e.g., 10:3:2.5, v/v/v).

    • Vortex the mixture vigorously for 10 minutes.

    • Add water to induce phase separation.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase (MTBE layer) containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship in the isotope dilution mass spectrometry method.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_ms Mass Spectrometry cluster_quantification Quantification endogenous Endogenous Analyte (Unknown Amount) extraction Extraction & Analysis endogenous->extraction standard This compound (Known Amount) standard->extraction ms_detection MS Detection extraction->ms_detection ratio Ratio of Signals (Analyte / Standard) ms_detection->ratio concentration Calculate Analyte Concentration ratio->concentration

Caption: Principle of isotope dilution for accurate quantification.

Disclaimer: These protocols provide a general guideline. Optimization of specific parameters may be necessary for different sample types and analytical instrumentation. Always follow appropriate laboratory safety procedures.

References

Application of Deuterated Triglyceride Standards in Human Plasma Lipid Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of triglycerides (TGs) in human plasma is crucial for understanding metabolic health and disease, as well as for the development of novel therapeutics. Endogenous lipid profiling is susceptible to various sources of analytical variability, including matrix effects and sample loss during preparation. The use of stable isotope-labeled internal standards, particularly deuterated triglyceride standards, in conjunction with mass spectrometry-based techniques, has become the gold standard for achieving precise and accurate quantification.[1][2] This document provides detailed application notes and experimental protocols for the utilization of deuterated TG standards in human plasma lipid profiling.

The core principle behind this methodology is isotope dilution mass spectrometry.[1] A known quantity of a deuterated TG standard, which is chemically identical to the endogenous TG of interest but has a higher mass, is introduced into a plasma sample at the initial stage of sample preparation.[1] Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they experience similar processing efficiencies and ionization responses in the mass spectrometer.[2][3] By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, an accurate quantification of the endogenous TG can be achieved.[1]

Advantages of Using Deuterated TG Standards

  • Correction for Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Deuterated standards co-elute with their non-labeled counterparts, experiencing the same matrix effects and thus allowing for reliable normalization.[1][2]

  • Compensation for Sample Loss: Lipid extraction and sample preparation steps can lead to the loss of analytes. By adding the deuterated standard at the beginning of the workflow, any losses will proportionally affect both the standard and the analyte, ensuring the accuracy of the final concentration measurement.[1]

  • Improved Precision and Accuracy: Isotope dilution methods significantly enhance the precision and accuracy of quantification compared to external calibration methods.[1]

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

The selection of an appropriate lipid extraction method is critical for comprehensive lipid profiling. Two commonly used methods are the Folch and Bligh & Dyer procedures, both of which utilize a chloroform (B151607) and methanol (B129727) solvent system.[3] An alternative, simpler method involves protein precipitation.

a) Folch Method [3]

This method is suitable for a wide range of lipid classes.

  • Materials:

    • Human plasma (EDTA-anticoagulated recommended)[4]

    • Deuterated TG internal standard solution (e.g., tripalmitin-d93)[5]

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Nitrogen gas for drying

  • Protocol:

    • To 100 µL of human plasma in a glass tube, add a known amount of the deuterated TG internal standard solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 1:1 butanol/methanol).[2]

b) Protein Precipitation Method [6][7]

This is a simpler and faster method suitable for high-throughput analysis.

  • Materials:

    • Human plasma

    • Deuterated TG internal standard solution

    • Isopropanol

  • Protocol:

    • To 50 µL of human plasma, add a known amount of the deuterated TG internal standard solution.

    • Add 200 µL of cold isopropanol.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the lipids for direct injection or further processing.

LC-MS/MS Analysis of Triglycerides

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for the quantitative analysis of triglycerides.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer.[7][8]

  • LC Conditions (Example): [7]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water/acetonitrile (40:60, v/v)[3]

    • Mobile Phase B: 0.1% formic acid and 10 mM ammonium formate in isopropanol/acetonitrile (90:10, v/v)[3]

    • Gradient: A linear gradient from 30% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example): [7][8]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: Ammonium adducts of TGs ([M+NH4]+)

    • Product Ion: Neutral loss of a specific fatty acid from the precursor ion.

    • Collision Energy: Optimized for each TG species.

    • Ion Source Temperature: 150 °C[7]

    • Capillary Voltage: 2.0 kV[7]

Data Processing and Quantification

The quantification of endogenous triglycerides is based on the ratio of the peak area of the endogenous TG to the peak area of its corresponding deuterated internal standard.

  • Peak Integration: Integrate the peak areas for both the endogenous TG and the deuterated TG standard in the extracted ion chromatograms.

  • Response Ratio Calculation: Calculate the response ratio by dividing the peak area of the endogenous TG by the peak area of the deuterated TG standard.

  • Concentration Calculation: Use a calibration curve constructed with known concentrations of non-labeled TG standards and a fixed concentration of the deuterated internal standard to determine the concentration of the endogenous TG in the plasma sample.

Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing deuterated standards for human plasma lipid profiling.

Table 1: Recovery of Deuterated Internal Standards in Plasma Lipid Extraction

Lipid ClassExtraction MethodAverage Recovery (%)Reference
Triglycerides (TG)Solid-Phase Extraction95[9]
Triglycerides (TG)Liquid-Liquid Extraction (Folch)92[9]

Table 2: Certified Concentrations of Triglycerides in Standard Reference Material (SRM 1950)

Triglyceride SpeciesCertified Concentration (mmol/kg)Expanded Uncertainty (mmol/kg)Reference
Total Triglycerides0.6080.025[10]
Total Triglycerides1.8250.072[10]

Visualizations

Diagram 1: General Workflow for Quantitative TG Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with Deuterated TG Internal Standard plasma->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Response Ratio (Endogenous/Internal Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: General workflow for the quantitative analysis of triglycerides in human plasma using deuterated internal standards.

Diagram 2: Logical Relationship of Isotope Dilution Mass Spectrometry

G cluster_sample In the Sample cluster_ms In the Mass Spectrometer cluster_result Calculation endogenous Endogenous TG (Unknown Amount) endogenous_signal Signal of Endogenous TG endogenous->endogenous_signal deuterated Deuterated TG Standard (Known Amount) deuterated_signal Signal of Deuterated TG deuterated->deuterated_signal ratio Signal Ratio endogenous_signal->ratio deuterated_signal->ratio concentration Concentration of Endogenous TG ratio->concentration

Caption: Principle of quantification by isotope dilution mass spectrometry for triglyceride analysis.

References

Application Note & Protocol: Quantitative Analysis of Triglycerides in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the accurate quantification of triglycerides (TGs) in tissue samples using a stable isotope-labeled internal standard and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Triglycerides are the primary form of energy storage in animals and play a crucial role in metabolism.[1][2] The accurate quantification of TG levels in specific tissues is vital for research in metabolic diseases such as obesity, diabetes, and cardiovascular disease.[1][3] Analyzing TGs in tissues presents challenges due to the complexity of the biological matrix and potential for sample loss during extraction.[4][5]

The use of an internal standard (IS) is a cornerstone technique for achieving reliable and reproducible quantitative data in lipid analysis.[4][6] An internal standard is a compound of known concentration added to a sample at the beginning of the workflow.[4] It experiences the same analytical variations as the analyte of interest, including sample loss during extraction and matrix effects during analysis.[4] By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to improved precision and accuracy.[4] Stable isotope-labeled standards are considered the ideal choice as they share nearly identical chemical and physical properties with the analyte.[7]

This document outlines a robust protocol for the quantification of a specific triglyceride, Glyceryl trioleate (TG 18:1/18:1/18:1), in tissue homogenates using Glyceryl trioleate-d5 as an internal standard, followed by analysis with LC-MS/MS.

Experimental Workflow

The overall experimental workflow involves tissue homogenization, the addition of an internal standard, lipid extraction, analysis by LC-MS/MS, and data processing for quantification.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_analysis Analysis & Quantification Tissue 1. Weigh Frozen Tissue Sample (~50 mg) Homogenize 2. Homogenize Tissue (e.g., Bead Beating in PBS) Tissue->Homogenize ProteinAssay 3. Protein Quantification (e.g., Bradford Assay) Homogenize->ProteinAssay SpikeIS 4. Spike with Internal Standard (e.g., Triolein-d5) ProteinAssay->SpikeIS AddSolvent 5. Add Chloroform:Methanol (2:1) SpikeIS->AddSolvent Vortex 6. Vortex and Incubate AddSolvent->Vortex PhaseSep 7. Add Salt Solution (e.g., 0.9% NaCl) to Induce Phase Separation Vortex->PhaseSep Collect 8. Collect Lower Organic Phase PhaseSep->Collect Dry 9. Dry Down Under Nitrogen Collect->Dry Reconstitute 10. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS CalCurve 12. Generate Calibration Curve LCMS->CalCurve Quantify 13. Quantify Sample TGs LCMS->Quantify CalCurve->Quantify Result 14. Final Result (nmol TG / mg protein) Quantify->Result

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—and discuss their compatibility with the deuterated triglyceride internal standard 15:0-18:1-15:0 TG-d5. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification in lipidomics by correcting for variability in extraction efficiency and instrument response.[1]

Introduction to Lipid Extraction and Internal Standards

The accurate analysis of lipids from biological matrices is fundamental in various fields, including disease biomarker discovery and drug development. The initial and most critical step in the analytical workflow is the efficient and reproducible extraction of lipids. The choice of extraction method significantly impacts the recovery of different lipid classes.

Triglycerides (TGs) are a major class of neutral lipids. To ensure accurate quantification, a deuterated internal standard, such as this compound, is often added to the sample before extraction.[2][3][4] This standard, being chemically identical to the endogenous lipids of interest but with a different mass, co-extracts with the target analytes and allows for correction of any sample loss during preparation.[1]

Comparative Overview of Lipid Extraction Methods

The Folch, Bligh and Dyer, and MTBE methods are all liquid-liquid extraction techniques widely used in lipidomics. They are all compatible with the analysis of triglycerides and the use of deuterated internal standards like this compound.[5][6] The choice of method often depends on the sample type, desired throughput, and safety considerations.

FeatureFolch MethodBligh and Dyer MethodMTBE Method
Principle Liquid-liquid extraction using a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into a chloroform-rich lower phase.A modification of the Folch method using a lower solvent-to-sample ratio, also based on a chloroform/methanol/water system.[7][8]Liquid-liquid extraction using methyl-tert-butyl ether/methanol/water, where the lipid-containing organic phase is the upper layer.[9][10]
Advantages "Gold standard" with high recovery for a broad range of lipids, including triglycerides.[11]Faster than the Folch method due to a smaller solvent volume. Suitable for samples with high water content.[8]Uses MTBE, a safer alternative to chloroform. The upper organic phase simplifies automation and reduces sample loss.[10]
Disadvantages Uses chloroform, a toxic and regulated solvent. Requires a large solvent volume.Also uses chloroform. May have lower recovery for very non-polar lipids in samples with low water content compared to Folch.[8]May have slightly lower recovery for some very polar lipids compared to chloroform-based methods.[12]
Compatibility with this compound HighHigh (explicitly used in LIPID MAPS protocols with d5-TG standards)[5]High
Typical Recovery of Triglycerides >95%>95%Similar or better than Folch for most major lipid classes[10]

Experimental Protocols

Note: The this compound internal standard should be added to the sample before the addition of any extraction solvents to ensure it undergoes the same extraction process as the endogenous lipids.

Protocol 1: Modified Folch Method

This protocol is a widely used method for the exhaustive extraction of total lipids from a variety of biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., plasma, tissue homogenate, cell pellet)

  • This compound internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipette

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation: To a glass centrifuge tube containing the sample, add the appropriate volume of the this compound internal standard solution.

  • Homogenization: Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. For solid tissues, homogenize the sample in the solvent mixture. Vortex for 1 minute.

  • Monophasic System: A single-phase should be observed. If two phases are present, add a small amount of methanol until a single phase is formed.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution. Vortex the tube for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Lipid Extraction: Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. Carefully aspirate and discard the upper aqueous layer.

  • Collection: Transfer the lower chloroform layer to a clean tube.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., isopropanol (B130326) for LC-MS).

Protocol 2: Bligh and Dyer Method

This method is a rapid and efficient alternative to the Folch method, particularly suitable for samples with high water content.[7][8][13]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., plasma, cell suspension)

  • This compound internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipette

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation: To a glass centrifuge tube containing 800 µL of the sample (if the sample volume is less, add deionized water to make it 800 µL), add the this compound internal standard.

  • Monophasic Mixture: Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly to create a single-phase solution.

  • Phase Separation: Add 1 mL of chloroform and vortex. Then add 1 mL of deionized water and vortex again.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Extraction: A lower organic phase (chloroform) and an upper aqueous phase (methanol and water) will be formed.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in an appropriate solvent for analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

This method provides a safer and more high-throughput-friendly alternative to the chloroform-based extractions.[9][10][14][15]

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Deionized water

  • Sample (e.g., plasma, cell pellet)

  • This compound internal standard solution

  • Glass or polypropylene (B1209903) centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Pipette

  • Nitrogen evaporation system or vacuum concentrator

Procedure:

  • Sample Preparation: To a centrifuge tube containing the sample, add the this compound internal standard.

  • Solvent Addition: Add 1.5 mL of methanol and vortex. Then, add 5 mL of MTBE.

  • Incubation: Incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation: Add 1.25 mL of deionized water to induce phase separation.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes.

  • Lipid Extraction: Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

  • Collection: Carefully transfer the upper MTBE layer to a new tube.

  • Drying: Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in a suitable solvent for analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflows for the described lipid extraction methods.

Folch_Method_Workflow sample Sample + This compound add_cm Add Chloroform: Methanol (2:1) sample->add_cm vortex1 Vortex/ Homogenize add_cm->vortex1 add_nacl Add 0.9% NaCl vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge (2,000 x g, 10 min) vortex2->centrifuge phases Phase Separation (Upper Aqueous, Lower Organic) centrifuge->phases collect Collect Lower (Chloroform) Phase phases->collect dry Dry Down (Nitrogen) collect->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute analysis LC-MS Analysis reconstitute->analysis Bligh_Dyer_Method_Workflow sample Sample (800 µL) + This compound add_cm Add Chloroform: Methanol (1:2) sample->add_cm vortex1 Vortex add_cm->vortex1 add_c Add Chloroform vortex1->add_c vortex2 Vortex add_c->vortex2 add_w Add Water vortex2->add_w vortex3 Vortex add_w->vortex3 centrifuge Centrifuge (1,000 x g, 10 min) vortex3->centrifuge phases Phase Separation (Upper Aqueous, Lower Organic) centrifuge->phases collect Collect Lower (Chloroform) Phase phases->collect dry Dry Down (Nitrogen) collect->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute analysis LC-MS Analysis reconstitute->analysis MTBE_Method_Workflow sample Sample + This compound add_m Add Methanol sample->add_m vortex1 Vortex add_m->vortex1 add_mtbe Add MTBE vortex1->add_mtbe incubate Incubate (1 hr, RT) add_mtbe->incubate add_w Add Water incubate->add_w centrifuge Centrifuge (1,000 x g, 10 min) add_w->centrifuge phases Phase Separation (Upper Organic, Lower Aqueous) centrifuge->phases collect Collect Upper (MTBE) Phase phases->collect dry Dry Down (Nitrogen/Vacuum) collect->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

References

Application Note: High-Throughput Analysis of 15:0-18:1-15:0 TG-d5 Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the deuterated triglyceride internal standard, 15:0-18:1-15:0 TG-d5. This internal standard is crucial for the accurate quantification of various triglyceride species in complex biological matrices. The protocol outlines optimized parameters for chromatography, mass spectrometry, and sample preparation, ensuring high-throughput and reliable results for lipidomic research and drug development applications.

Introduction

Triglycerides (TGs) are a major class of lipids that play a vital role in energy storage and metabolism. Accurate measurement of specific TG species is essential for understanding their role in various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS-based lipidomics.[1][2] This document provides a comprehensive protocol for the detection and quantification of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is recommended for the extraction of triglycerides from plasma or serum samples.

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold isopropanol (B130326) containing the this compound internal standard at the desired concentration.

  • Vortex the mixture vigorously for 20 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is suitable.
Column A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for optimal separation of triglycerides.
Mobile Phase A 10 mM Ammonium (B1175870) Formate in Water
Mobile Phase B 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Gradient Time (min)
Flow Rate 0.4 mL/min
Column Temperature 55°C
Injection Volume 5 µL
Mass Spectrometry

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion The precursor ion for this compound is its ammonium adduct, [M+NH4]+. Given the molecular weight of 810.34 g/mol for the d5-triglyceride, the calculated m/z for the precursor ion is 828.4.
Product Ions Product ions are generated through the neutral loss of the fatty acid chains. For this compound, two primary product ions are monitored:- Neutral loss of pentadecanoic acid (15:0): This results in a product ion with an m/z of 572.5.- Neutral loss of oleic acid (18:1): This results in a product ion with an m/z of 546.5.
MRM Transitions Precursor Ion (m/z)
Ion Source Parameters Parameter

Collision energy should be optimized for the specific instrument used to achieve the highest signal intensity.

Data Presentation

The quantitative data for the LC-MS/MS parameters are summarized in the tables above for clear and easy reference. These parameters provide a robust starting point for method development and can be further optimized for specific instrumentation and application needs.

Visualizations

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

G Experimental Workflow for TG-d5 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample ISTD Add this compound Internal Standard Sample->ISTD Precipitation Protein Precipitation (Isopropanol) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (C18 Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of MRM

The following diagram illustrates the principle of Multiple Reaction Monitoring (MRM) for the detection of this compound.

MRM_Diagram MRM Principle for this compound Precursor Precursor Ion [M+NH4]+ m/z 828.4 Q1 Quadrupole 1 (Mass Filter) Precursor->Q1 CollisionCell Quadrupole 2 (Collision Cell) Fragmentation Q1->CollisionCell Selects m/z 828.4 Product1 Product Ion 1 (Neutral Loss of 15:0) m/z 572.5 CollisionCell->Product1 Product2 Product Ion 2 (Neutral Loss of 18:1) m/z 546.5 CollisionCell->Product2 Q3 Quadrupole 3 (Mass Filter) Product1->Q3 Selects m/z 572.5 Product2->Q3 Selects m/z 546.5 Detector Detector Q3->Detector

Caption: MRM fragmentation pathway for this compound.

References

Application Notes and Protocols for the Quantification of Triglycerides Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Accurate quantification of specific triglyceride species is essential for understanding their function in various physiological and pathological processes, making it a key area of focus in metabolic research and drug development. Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique that provides high accuracy and precision for the quantification of endogenous molecules.[1] This method utilizes a stable isotope-labeled internal standard, such as a deuterated triglyceride, which is chemically identical to the analyte of interest but has a different mass. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to highly reliable quantification.[2]

These application notes provide a detailed protocol for the quantification of triglycerides in biological samples using a deuterated triglyceride internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution for Triglyceride Quantification

The core principle of stable isotope dilution is the addition of a known quantity of a deuterated triglyceride internal standard (IS) to the sample at the earliest stage of sample preparation.[3] This "spiked" sample is then processed, and the analyte and the internal standard are analyzed by mass spectrometry. Since the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it experiences similar extraction efficiency, ionization efficiency, and fragmentation.[2] By measuring the ratio of the signal from the endogenous triglyceride to the signal from the deuterated internal standard, the concentration of the endogenous triglyceride can be accurately calculated.

G cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Endogenous Triglyceride (Analyte) Extraction Lipid Extraction Analyte->Extraction IS Deuterated Triglyceride (Known Amount) IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Chromatographic Separation Derivatization->LC MS Mass Spectrometry Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: Workflow for triglyceride quantification using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol, Isopropanol, Acetonitrile, Water (LC-MS grade)

  • Internal Standard: Deuterated triglyceride (e.g., Tripalmitin-d31)

  • Lipid Extraction: Methyl-tert-butyl ether (MTBE)

  • Additives: Ammonium (B1175870) formate, Formic acid

  • Sample Tubes: 2 mL polypropylene (B1209903) microcentrifuge tubes

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Preparation and Lipid Extraction

A robust lipid extraction method is critical for accurate triglyceride analysis. The Bligh and Dyer method is a widely used technique for extracting lipids from biological samples with high water content.[4]

Protocol: Bligh and Dyer Lipid Extraction

  • To a 2 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).

  • Add a known amount of the deuterated triglyceride internal standard in a small volume of solvent.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.[4]

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of isopropanol:acetonitrile for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of triglycerides is typically performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 55 °C
Injection Volume 5 µL
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min, then re-equilibrate

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C[5]
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr[5]
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)[5][6]

MRM Transitions:

The selection of MRM transitions is crucial for the specific and sensitive detection of triglycerides. The precursor ion is typically the ammonium adduct of the triglyceride [M+NH4]+, and the product ions are generated from the neutral loss of a fatty acid.[6][7]

Table 3: Example MRM Transitions for Triglyceride Analysis

Triglyceride SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tripalmitin (16:0/16:0/16:0)824.8551.5 (Loss of Palmitic Acid)35
Tripalmitin-d31 (IS)855.9567.6 (Loss of Palmitic Acid-d31)35
Tristearin (18:0/18:0/18:0)908.9595.6 (Loss of Stearic Acid)40
Triolein (18:1/18:1/18:1)902.9592.5 (Loss of Oleic Acid)38

Data Analysis and Calculation

The concentration of the endogenous triglyceride is calculated based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.

G cluster_input Input Data cluster_calculation Calculation Steps cluster_output Output Analyte_Peak Analyte Peak Area (A_analyte) Ratio Calculate Peak Area Ratio (R) R = A_analyte / A_IS Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area (A_IS) IS_Peak->Ratio IS_Conc Internal Standard Concentration (C_IS) Concentration Calculate Analyte Concentration C_analyte = R * (1/RF) * C_IS IS_Conc->Concentration Ratio->Concentration Response_Factor Determine Response Factor (RF) from Calibration Curve Response_Factor->Concentration Final_Conc Final Analyte Concentration Concentration->Final_Conc

Caption: Logical flow for calculating triglyceride concentration.

Calculation Formula:

The concentration of the analyte triglyceride (C_analyte) is calculated using the following formula:

C_analyte = (A_analyte / A_IS) * (1 / RF) * C_IS

Where:

  • A_analyte = Peak area of the endogenous triglyceride

  • A_IS = Peak area of the deuterated internal standard

  • RF = Response factor determined from a calibration curve

  • C_IS = Concentration of the deuterated internal standard added to the sample

Calibration Curve:

A calibration curve should be prepared using a series of standards with known concentrations of the non-labeled triglyceride and a fixed concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.

Expected Results and Performance Characteristics

The use of a deuterated internal standard provides excellent analytical performance for triglyceride quantification.

Table 4: Typical Performance Characteristics

ParameterTypical Value
Linearity (R²) ≥ 0.995
Precision (CV%) Intra-run: ≤ 10%, Inter-run: ≤ 15%
Accuracy (% Recovery) 85-115%
Limit of Quantification (LOQ) 5–20 ng/mL for many TG species

Conclusion

The protocol described in these application notes provides a reliable and robust method for the accurate quantification of triglycerides in biological samples. The use of a deuterated internal standard in combination with LC-MS/MS minimizes the impact of matrix effects and experimental variability, ensuring high-quality data for research, clinical, and pharmaceutical applications. Proper sample preparation and adherence to the detailed analytical procedures are essential for achieving optimal results.

References

Application Notes and Protocols for the Use of 15:0-18:1-15:0 TG-d5 in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the deuterated triglyceride 1,3-dipentadecanoyl-2-oleoyl-sn-glycerol-d5 (15:0-18:1-15:0 TG-d5) in the study of lipid metabolism. This stable isotope-labeled internal standard is a powerful tool for the accurate quantification of triglycerides and for tracing their metabolic fate in various biological systems.

Application as an Internal Standard in Quantitative Lipidomics

The primary application of this compound is as an internal standard in mass spectrometry (MS)-based lipidomics. Due to its structural similarity to endogenous triglycerides, it co-elutes with them in liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer. The known concentration of the deuterated standard allows for the precise quantification of endogenous triglyceride species by correcting for variations in sample extraction, processing, and instrument response.

Experimental Protocol: Quantification of Triglycerides in Plasma

This protocol outlines the use of this compound for the quantification of triglycerides in human plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

  • Plasma samples

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas

  • Acetonitrile (B52724) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium (B1175870) formate

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add a known amount of the this compound internal standard. The final concentration should be chosen based on the expected range of endogenous triglycerides.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge at 2000 x g for 5 minutes.

    • Carefully collect the lower organic phase (containing the lipids) with a glass pipette.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile and isopropanol).

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.

      • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

      • A gradient elution is typically employed to separate the different triglyceride species.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of triglycerides as ammonium adducts.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target triglyceride and the internal standard are monitored.

  • Data Analysis and Quantification:

    • A calibration curve is prepared using a series of standards with known concentrations of representative triglycerides and a fixed concentration of the this compound internal standard.

    • The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation: Representative Quantitative Results

The following table summarizes representative quantitative data from a lipidomics analysis of human plasma using this compound as an internal standard.

Triglyceride SpeciesConcentration in Control Group (µg/mL)Concentration in Treatment Group (µg/mL)p-value
TG(50:1)15.2 ± 3.125.8 ± 4.5<0.01
TG(52:2)30.5 ± 5.848.2 ± 7.1<0.01
TG(54:3)22.1 ± 4.235.6 ± 6.3<0.01

Data are presented as mean ± standard deviation.

Application as a Tracer in Lipid Metabolism Studies

While less common than its use as an internal standard, this compound can be employed as a tracer to study the in vivo metabolism of dietary triglycerides.[1] By administering the deuterated triglyceride, researchers can track the absorption, transport, and tissue uptake of its constituent fatty acids.

Experimental Protocol: In Vivo Tracing of Dietary Triglyceride Metabolism in Mice

This protocol describes a representative in vivo study in mice to trace the metabolic fate of orally administered this compound.

Materials:

  • C57BL/6 mice

  • This compound

  • Corn oil (as a vehicle)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

Procedure:

  • Animal Preparation:

    • Acclimate mice to the experimental conditions for at least one week.

    • Fast the mice overnight (approximately 12-16 hours) before the experiment to ensure clearance of dietary lipids.

  • Tracer Administration:

    • Prepare a dosing solution of this compound in corn oil. A typical dose might be 150 mg/kg body weight.[2]

    • Administer the dosing solution to the mice via oral gavage.

  • Sample Collection:

    • Collect blood samples at various time points after administration (e.g., 0, 1, 2, 4, 6, and 8 hours) to track the appearance of the deuterated lipid in the circulation.

    • At the end of the time course, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle) to determine the tissue-specific uptake of the tracer.

  • Sample Processing and Analysis:

    • Extract lipids from plasma and tissue samples as described in the previous protocol, using a non-deuterated triglyceride as an internal standard for this application.

    • Analyze the lipid extracts by UPLC-MS/MS to quantify the amount of 15:0-d5 and 18:1-d5 containing lipids in each sample.

Data Presentation: Representative Tracer Study Results

The following table shows the representative enrichment of the d5-labeled pentadecanoic acid (15:0) in the triglyceride fraction of different tissues 4 hours after oral administration of this compound.

Tissued5-Pentadecanoic Acid Enrichment (as % of total Pentadecanoic Acid)
Plasma12.5 ± 2.1
Liver8.2 ± 1.5
Adipose Tissue (Epididymal)3.5 ± 0.8
Skeletal Muscle (Gastrocnemius)1.8 ± 0.4

Data are presented as mean ± standard deviation.

Visualizations of Workflows and Pathways

Experimental Workflow for Quantitative Lipidomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound A->B C Lipid Extraction (e.g., Folch Method) B->C D Solvent Evaporation C->D E Reconstitution D->E F UPLC-MS/MS Analysis E->F G Peak Integration F->G H Quantification using Internal Standard G->H I Statistical Analysis H->I

Caption: Workflow for quantitative triglyceride analysis using this compound.

Metabolic Fate of Orally Administered this compound

G cluster_digestion Digestion & Absorption cluster_transport Transport cluster_uptake Tissue Uptake & Metabolism A Oral Administration of This compound B Hydrolysis by Lipases A->B C Formation of d5-Monoglycerides and d5-Fatty Acids B->C D Absorption by Enterocytes C->D E Re-esterification into d5-Triglycerides D->E F Incorporation into Chylomicrons E->F G Secretion into Lymphatics and Bloodstream F->G H Hydrolysis by Lipoprotein Lipase G->H I Uptake of d5-Fatty Acids by Peripheral Tissues (Adipose, Muscle, Liver) H->I J Metabolic Fates: - Energy Production (β-oxidation) - Storage as Triglycerides - Incorporation into other Lipids I->J

Caption: Simplified pathway of dietary triglyceride metabolism.

References

Application Notes: Quantitative Analysis of Triglycerides Using 15:0-18:1-15:0 TG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of neutral lipids that play a crucial role in energy storage and metabolism. Accurate quantification of specific TG molecular species is essential for understanding various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and drug efficacy. This application note provides a detailed protocol for the preparation of a standard curve for the absolute quantification of triglycerides using the deuterated internal standard 15:0-18:1-15:0 TG-d5. This stable isotope-labeled standard is chemically identical to its endogenous counterparts, allowing for correction of variability during sample preparation and mass spectrometric analysis, thus ensuring high accuracy and precision.[1][2][3] This method is particularly suited for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics workflows.[4]

Principle of the Method

The quantification of endogenous triglycerides is achieved by creating a standard curve using a known concentration of a non-endogenous or isotopically labeled lipid standard. This compound serves as an ideal internal standard as it is structurally similar to common triglycerides but can be distinguished by its mass due to the five deuterium (B1214612) atoms on the glycerol (B35011) backbone.[1] By adding a fixed amount of the internal standard to a series of calibration standards with known concentrations of a representative triglyceride analyte, a response ratio (analyte peak area / internal standard peak area) can be plotted against the analyte concentration. This standard curve is then used to determine the concentration of the analyte in unknown biological samples by measuring the same response ratio.

Experimental Protocols

Materials and Reagents
  • This compound (e.g., Avanti Polar Lipids)[4]

  • Non-deuterated triglyceride standard (e.g., 15:0-18:1-15:0 TG or another representative TG)

  • LC-MS grade methanol

  • LC-MS grade chloroform

  • LC-MS grade isopropanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock Solutions
  • Internal Standard (IS) Stock Solution (100 µM):

    • Accurately weigh 1 mg of this compound (Molecular Weight: ~810.34 g/mol ).

    • Dissolve the weighed standard in a 2:1 (v/v) chloroform:methanol solution to a final volume of 12.34 mL to obtain a 100 µM stock solution.

    • Store the stock solution in an amber glass vial at -20°C.

  • Analyte Stock Solution (1 mM):

    • Accurately weigh a precise amount of the non-deuterated triglyceride standard.

    • Dissolve in a 2:1 (v/v) chloroform:methanol solution to create a 1 mM stock solution.

    • Store the stock solution in an amber glass vial at -20°C.

Preparation of Standard Curve Calibration Points

A serial dilution of the analyte stock solution is performed to create a series of calibration standards. The internal standard is added to each calibration point at a fixed concentration.

  • Working Internal Standard Solution (10 µM):

    • Dilute the 100 µM IS stock solution 1:10 with a suitable solvent mixture for your LC-MS method (e.g., 9:1 isopropanol:acetonitrile).

  • Serial Dilution of Analyte:

    • Prepare a series of dilutions from the 1 mM analyte stock solution in a suitable solvent (e.g., 2:1 chloroform:methanol) to achieve the desired concentration range for the standard curve. An example dilution series is provided in the table below.

  • Preparation of Calibration Standards:

    • In clean microcentrifuge tubes, combine the diluted analyte standards with the working internal standard solution and additional solvent to reach the final volume. For example, to prepare 100 µL of each calibration standard:

      • Pipette the appropriate volume of each analyte dilution.

      • Add a fixed volume of the 10 µM working internal standard solution (e.g., 10 µL to achieve a final concentration of 1 µM).

      • Add solvent to bring the final volume to 100 µL.

Sample Preparation (Lipid Extraction)

A common method for extracting lipids from biological samples is the Folch method.

  • To 100 µL of plasma or serum sample, add a known amount of the 100 µM IS stock solution (e.g., 10 µL for a final concentration of 10 µM in the initial extraction volume).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of a solvent suitable for LC-MS analysis (e.g., 100 µL of 9:1 isopropanol:acetonitrile).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for triglyceride separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a lower percentage of mobile phase B and gradually increase to elute the more hydrophobic triglycerides.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ions: Monitor the [M+NH4]+ adducts for both the analyte and the internal standard.

    • Product Ions: Detect the neutral loss of one of the fatty acid chains. For this compound, this would involve monitoring transitions corresponding to the neutral loss of pentadecanoic acid (15:0) or oleic acid (18:1).

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.

Calibration PointAnalyte Concentration (µM)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
10.1
20.5
31
45
510
650
7100

A standard curve is generated by plotting the Response Ratio against the Analyte Concentration. The concentration of the analyte in unknown samples is then calculated using the linear regression equation derived from the standard curve.

Visualizations

G cluster_prep Standard Curve Preparation cluster_sample Sample Preparation cluster_analysis Analysis Stock_IS 1. Prepare 100 µM This compound Stock Solution Calibration_Standards 4. Create Calibration Standards (Analyte Dilutions + Fixed IS) Stock_IS->Calibration_Standards Stock_Analyte 2. Prepare 1 mM Analyte TG Stock Solution Serial_Dilution 3. Perform Serial Dilution of Analyte Stock Stock_Analyte->Serial_Dilution Serial_Dilution->Calibration_Standards LC_MS 9. LC-MS/MS Analysis (MRM Mode) Calibration_Standards->LC_MS Biological_Sample 5. Biological Sample (e.g., Plasma, Serum) Spike_IS 6. Spike with Internal Standard Biological_Sample->Spike_IS Lipid_Extraction 7. Perform Lipid Extraction (e.g., Folch Method) Spike_IS->Lipid_Extraction Reconstitution 8. Reconstitute in LC-MS compatible solvent Lipid_Extraction->Reconstitution Reconstitution->LC_MS Data_Processing 10. Data Processing (Peak Integration) LC_MS->Data_Processing Quantification 11. Quantification (Using Standard Curve) Data_Processing->Quantification

Caption: Experimental workflow for triglyceride quantification using a deuterated internal standard.

G cluster_input Dietary Intake & De Novo Lipogenesis cluster_liver Liver Metabolism cluster_circulation Circulation cluster_tissue Peripheral Tissues Dietary_Fats Dietary Fats (Triglycerides) Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids Carbohydrates Excess Carbohydrates Glycerol Glycerol-3-Phosphate Carbohydrates->Glycerol TG_Synthesis Triglyceride Synthesis Fatty_Acids->TG_Synthesis Glycerol->TG_Synthesis VLDL VLDL Assembly & Secretion TG_Synthesis->VLDL VLDL_TG VLDL-Triglycerides VLDL->VLDL_TG LPL Lipoprotein Lipase (LPL) VLDL_TG->LPL Tissue_Uptake Fatty Acid Uptake (Adipose, Muscle) LPL->Tissue_Uptake Energy_Storage Energy Storage (Triglycerides) Tissue_Uptake->Energy_Storage Energy_Production Energy Production (β-oxidation) Tissue_Uptake->Energy_Production

References

Troubleshooting & Optimization

Technical Support Center: Addressing Ion Suppression with 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis of triglycerides, with a focus on the effective use of 15:0-18:1-15:0 TG-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of a specific triglyceride (TG). The "d5" indicates that five hydrogen atoms in the glycerol (B35011) backbone have been replaced with deuterium (B1214612), a stable heavy isotope of hydrogen.[1][2] In mass spectrometry-based lipidomics, it serves as an internal standard for the quantitative analysis of other triglycerides.[3][4][5][] By adding a known amount of this standard to a sample, researchers can accurately measure the concentration of endogenous triglycerides, even when experimental variations occur.

Q2: What is ion suppression and how does it affect my triglyceride analysis?

A2: Ion suppression is a type of matrix effect that frequently occurs in mass spectrometry, particularly with electrospray ionization (ESI).[7][8] It happens when molecules from the sample matrix (e.g., salts, phospholipids (B1166683), proteins) co-elute with the analyte of interest and interfere with its ionization process in the MS source.[7] This interference reduces the number of analyte ions that reach the detector, leading to a weaker signal.[8][9] The consequences for your analysis include inaccurate quantification, reduced sensitivity, poor precision, and unreliable results.[7][10][11]

Q3: How does this compound theoretically correct for ion suppression?

A3: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS because they are chemically and physically almost identical to the analytes they are meant to mimic.[9][11] The core assumption is that the deuterated standard (this compound) will have the same chromatographic behavior (co-elute) and experience the exact same degree of ion suppression as the endogenous triglycerides being measured.[11] Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio should remain constant and accurate, even if both signals are suppressed by matrix effects.[11]

Q4: Can a deuterated internal standard like this compound fail to compensate for ion suppression? If so, why?

A4: Yes, under certain conditions, a deuterated standard may not perfectly correct for ion suppression.[9] This phenomenon is often called "differential matrix effects."[9] The primary cause is a slight chromatographic shift due to the "isotope effect."[9] The replacement of hydrogen with the heavier deuterium can subtly alter a molecule's properties, potentially causing it to elute slightly earlier or later than the non-deuterated analyte.[9] If this separation, even if minor, causes the analyte and the internal standard to elute into regions with different co-eluting matrix components, they will experience different degrees of ion suppression, and the ratio-based correction will be inaccurate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The signal for my target triglyceride is low and inconsistent, but the this compound internal standard signal is stable and reproducible.

  • Possible Cause: This pattern strongly suggests differential matrix effects. The internal standard is eluting in a "clean" region of the chromatogram, while your target analyte is co-eluting with a suppressive matrix component. The slight isotopic shift is likely causing the separation.[9]

  • Troubleshooting Steps:

    • Confirm Co-elution: Carefully examine the chromatograms of your analyte and the d5-internal standard. Zoom in on the peaks to see if there is a slight retention time difference.

    • Optimize Chromatography: The goal is to force the analyte and internal standard to co-elute perfectly.

      • Adjust the mobile phase gradient to be shallower, which can improve the resolution between your analyte and the interfering matrix components, or bring the analyte and IS closer together.

      • Experiment with a different analytical column (e.g., different chemistry or particle size) that may not produce the isotopic separation.[11]

      • Modify the mobile phase composition or temperature.

Issue 2: The signal intensity for both my target triglyceride and the this compound internal standard is low and highly variable across different samples.

  • Possible Cause: This indicates a significant and variable matrix effect is suppressing both your analyte and the internal standard, or there is a problem with the instrument itself.[12] The sample matrix is likely very complex or "dirty."

  • Troubleshooting Steps:

    • Improve Sample Preparation: This is one of the most effective ways to combat severe ion suppression.[8] Implement more rigorous cleanup techniques to remove interfering substances like phospholipids and proteins before injection.

      • Solid-Phase Extraction (SPE): More effective at removing interferences than simple protein precipitation.[9]

      • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract lipids while leaving behind suppressive compounds.

    • Perform Sample Dilution: If your analyte concentration is high enough, diluting the sample can lower the concentration of matrix components and reduce suppression.[8][9]

    • Check for Source Contamination: A dirty ion source can cause global signal suppression.[12][13] Follow the manufacturer's protocol for cleaning the ion source, capillary, and other key components.

    • Conduct a Post-Column Infusion Experiment: This will help identify at what points during your chromatographic run the most severe suppression is occurring (see Protocol 1). You can then adjust your chromatography to ensure your compounds elute in a cleaner region.[14]

Issue 3: The calculated ratio of the analyte to the internal standard is not consistent, especially when comparing calibration standards to matrix-based samples.

  • Possible Cause: This is the classic sign that the internal standard is not adequately compensating for the matrix effect. This could be due to the chromatographic isotope effect or the presence of non-labeled impurities in the standard.[9]

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform an experiment with pre- and post-extraction spikes to determine the exact extent of ion suppression (see Protocol 2). This will confirm that matrix effects are the root cause.

    • Re-Optimize Chromatography: As with Issue 1, the primary goal is to achieve perfect co-elution of the analyte and the internal standard.

    • Consider an Alternative Internal Standard: If chromatographic optimization fails to resolve the issue, a ¹³C-labeled internal standard may be a better choice. The larger mass difference of ¹³C is less likely to cause a chromatographic shift compared to deuterium.[9]

    • Verify Standard Purity: Ensure the deuterated standard is of high purity and free from any non-labeled analyte, which could artificially inflate the analyte signal and skew the ratio.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

  • Objective: To visually identify the retention time windows where co-eluting matrix components cause ion suppression.[11][14]

  • Methodology:

    • Setup: Using a T-junction, connect the flow from the LC column to a syringe pump. The combined flow then enters the mass spectrometer's ion source.

    • Infusion: Fill the syringe pump with a solution of your target triglyceride (or the d5-standard) at a concentration that provides a stable, mid-range signal. Begin infusing this solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Analysis: Once the MS signal from the infused standard has stabilized to a flat baseline, inject a blank, extracted sample matrix (containing no analyte or standard).

    • Interpretation: Monitor the baseline of the infused compound's signal throughout the chromatographic run. Any dips or drops in the baseline indicate retention times where matrix components are eluting and causing ion suppression. The goal is to adjust your chromatography so that your target analytes elute in a region with a stable, high baseline.

Protocol 2: Quantifying Matrix Effects Using Pre- and Post-Extraction Spikes

  • Objective: To quantitatively measure the degree of ion suppression or enhancement and assess the overall efficiency of the analytical process.[9]

  • Methodology:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., your mobile phase).

      • Set B (Post-Extraction Spike): Process a blank sample matrix through your entire extraction procedure. Spike the analyte and internal standard into the final, clean extract.

      • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank sample matrix before starting the extraction procedure.

    • Analysis: Analyze all three sets of samples using your LC-MS method.

    • Calculations:

      • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery Efficiency (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

      • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Data Presentation

Table 1: Interpretation of Matrix Effect Quantification Results

Result (ME %)InterpretationRecommended Action
~100% No significant matrix effect.Proceed with the current method.
< 100% Ion Suppression. The signal is being reduced by the matrix.Improve sample cleanup and/or optimize chromatography to separate the analyte from the suppressive region.
> 100% Ion Enhancement. The signal is being artificially increased by the matrix.Improve sample cleanup and/or optimize chromatography to separate the analyte from the enhancing region.

Table 2: Summary of Troubleshooting Strategies for Ion Suppression

StrategyDescriptionWhen to Use
Improve Sample Cleanup Using techniques like SPE or LLE to remove interfering matrix components.[9]When both analyte and IS signals are low/variable; when ME% is significantly different from 100%.
Optimize Chromatography Adjusting the gradient, mobile phase, or column to separate the analyte from interferences and ensure co-elution with the IS.[11]When differential suppression is suspected (analyte signal is poor but IS is stable); to move peaks out of suppression zones.
Sample Dilution Reducing the concentration of the sample extract to lower the impact of matrix components.[8][9]When analyte concentration is high and suppression is moderate. Not suitable for trace analysis.
Ion Source Cleaning Performing routine maintenance on the MS ion source as per the manufacturer's guidelines.[12][13]When high background noise or global signal suppression is observed across the entire run.
Change Internal Standard Switching to a ¹³C or ¹⁵N labeled standard if a deuterated standard shows a persistent chromatographic shift.[9]As a last resort when chromatographic optimization fails to achieve co-elution.

Visualizations

IonSuppression cluster_LC LC Column cluster_MS MS Ion Source (ESI) Analyte Target Triglyceride Droplet Charged Droplet Analyte->Droplet Co-elutes with Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Suppression Interference Matrix->Suppression Ionization Analyte Ionization Droplet->Ionization Detector MS Detector Ionization->Detector Reduced Signal Suppression->Ionization Reduces Efficiency

Caption: Principle of Ion Suppression in the ESI Source.

Workflow A 1. Sample Preparation (Add known amount of This compound) B 2. LC Separation (Analyte and IS co-elute) A->B C 3. MS Detection (Both signals may be suppressed) B->C D 4. Data Processing C->D E Calculate Ratio: (Analyte Area / IS Area) D->E F Accurate Quantification E->F

Caption: Workflow for Quantification Using a Deuterated Internal Standard.

Troubleshooting Start Inconsistent Analyte / IS Ratio CheckCoelution Do Analyte and IS Perfectly Co-elute? Start->CheckCoelution OptimizeChrom Action: Optimize Chromatography (Gradient, Column, etc.) CheckCoelution->OptimizeChrom No SevereMatrix Suspect Severe or Variable Matrix Effects CheckCoelution->SevereMatrix Yes ImproveCleanup Action: Improve Sample Cleanup (SPE, LLE) SevereMatrix->ImproveCleanup CheckSource Action: Clean MS Ion Source SevereMatrix->CheckSource

References

Technical Support Center: Optimizing MS Detection of Deuterated Triglyceride Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) detection of deuterated triglyceride standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using deuterated triglyceride standards in MS analysis?

The most prevalent challenges include:

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard (IS) can be unintentionally replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This can lead to an underestimation of the internal standard signal and a corresponding overestimation of the analyte concentration.

  • Chromatographic Shift (Isotope Effect): The deuterated internal standard and the native analyte may exhibit slightly different retention times, particularly in reversed-phase chromatography.[1] This can lead to differential matrix effects where the analyte and IS experience varying levels of ion suppression or enhancement.

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccuracies in quantification.[1][2]

  • Isotopic Purity and Overlap: The deuterated standard may contain a significant amount of the non-deuterated analyte as an impurity. Additionally, the isotopic distribution of the analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as isotopic overlap.

Q2: Why is my deuterated internal standard signal weak or absent?

A weak or absent signal for your deuterated triglyceride standard can stem from several factors:

  • Incorrect Spiking Concentration: Errors in the dilution of the spiking solution can lead to a lower-than-expected concentration in the final sample.[3]

  • Degradation: The stability of the deuterated standard in the sample matrix and during storage is crucial. Improper handling or storage can lead to degradation.

  • Suboptimal MS Parameters: The mass spectrometer parameters, such as ion source settings and collision energy, may not be optimized for the specific deuterated standard.[3]

  • Mass Calibration Drift: An improperly calibrated mass spectrometer may not be detecting the specified m/z values accurately.[3]

Q3: Can I use the same MS parameters for the analyte and its deuterated internal standard?

While their chemical behavior is nearly identical, it is best practice to optimize mass spectrometer parameters independently for both the analyte and the deuterated internal standard. The slight difference in mass and bond strength can sometimes lead to different optimal settings for parameters like declustering potential and collision energy. Separate optimization ensures maximum sensitivity and robust fragmentation for both compounds, leading to more reliable quantification.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Inaccurate and inconsistent results are common issues that can often be traced back to a few core problems. The following workflow can help identify and address the root cause.

Troubleshooting_Inaccurate_Results start Inaccurate or Inconsistent Quantitative Results coelution Verify Co-elution of Analyte and D-IS start->coelution purity Assess Isotopic Purity of D-IS coelution->purity Co-elution Perfect? [Yes] optimize_chrom Optimize Chromatography coelution->optimize_chrom Co-elution Perfect? [No] exchange Investigate for Isotopic Exchange purity->exchange Purity Acceptable? [Yes] source_new_is Source New D-IS purity->source_new_is Purity Acceptable? [No] matrix Evaluate Differential Matrix Effects exchange->matrix Exchange Occurring? [No] modify_conditions Modify Sample/Solvent pH, Temperature, or Position of Label exchange->modify_conditions Exchange Occurring? [Yes] improve_cleanup Improve Sample Cleanup or Modify Chromatography matrix->improve_cleanup Differential Effects Present? [Yes] end_ok Results Acceptable matrix->end_ok Differential Effects Present? [No] optimize_chrom->coelution source_new_is->purity modify_conditions->exchange improve_cleanup->matrix end_not_ok Persistent Issues Troubleshooting_Drifting_Signal start Drifting or Unstable Internal Standard Signal stability Evaluate Solvent Stability: Incubate D-IS in Diluent and Mobile Phase start->stability matrix_stability Evaluate Matrix Stability: Incubate D-IS in Blank Matrix stability->matrix_stability Stable in Solvent modify_solvent Modify Solvent Composition (e.g., use aprotic solvents) stability->modify_solvent Instability Observed carryover Investigate System Carryover or Adsorption matrix_stability->carryover Stable in Matrix adjust_ph_temp Adjust Sample pH and/or Storage Temperature matrix_stability->adjust_ph_temp Instability Observed clean_system Clean LC System and Replace Column carryover->clean_system end_ok Signal Stabilized modify_solvent->end_ok adjust_ph_temp->end_ok clean_system->end_ok LCMS_Workflow start Sample Collection add_is Add Deuterated Internal Standard start->add_is extraction Lipid Extraction (e.g., Chloroform:Methanol) add_is->extraction drydown Dry Extract (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation LC Separation (C18 or C8 column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

References

Navigating the Maze of Lipidomics: A Guide to Internal Standard Pitfalls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for lipidomics analysis. This resource is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the common challenges associated with the use of internal standards in lipidomics. By understanding and addressing these potential pitfalls, you can enhance the accuracy, reproducibility, and reliability of your experimental data.

Troubleshooting Guides

Issue: High Variability in Internal Standard Signal Across Samples

Question: My internal standard (IS) peak area is highly variable between my samples, even within the same batch. What could be the cause, and how can I fix it?

Answer: High variability in the IS signal is a common issue that can compromise your quantitative data. The root cause often lies in inconsistencies during sample preparation or matrix effects. Here’s a step-by-step troubleshooting guide:

  • Review Your IS Spiking Procedure:

    • Inconsistent Volume: Ensure the pipette used for adding the IS is properly calibrated and that the same volume is added to every sample, standard, and quality control (QC).[1]

    • Timing of Addition: The internal standard should be added at the very beginning of the sample preparation workflow, preferably before any extraction steps.[2] This ensures that the IS experiences the same potential for loss as the analyte throughout the entire process.[3]

    • Inadequate Mixing: After adding the IS, vortex or thoroughly mix the sample to ensure its homogenous distribution within the matrix.[1]

  • Investigate Extraction Efficiency:

    • Inconsistent Recovery: If the IS and the analyte have different extraction recoveries, and the recovery is variable between samples, this will lead to inconsistent IS-to-analyte ratios. The ideal IS should have physicochemical properties very similar to the analytes of interest to ensure they behave similarly during extraction.[4]

    • Phase Separation Issues: In liquid-liquid extractions, incomplete phase separation or inconsistent collection of the lipid-containing layer can lead to variable loss of both analyte and IS.

  • Assess for Matrix Effects:

    • Ion Suppression/Enhancement: Components of the biological matrix can co-elute with your IS and analyte, leading to suppression or enhancement of their signals in the mass spectrometer.[3][5] While a good IS should correct for this, extreme matrix effects can still cause variability. Consider diluting your sample to reduce the concentration of interfering components, provided your analyte remains above the limit of detection.[5]

    • Differential Matrix Effects: If the IS is not a close structural analog of the analyte, it may experience different matrix effects, leading to inaccurate correction.[5]

Issue: Poor Quantitative Accuracy and Reproducibility

Question: My quantitative results are not accurate or reproducible, even though I'm using an internal standard. What am I doing wrong?

Answer: Achieving accurate and reproducible quantification in lipidomics is a multi-faceted challenge. If you are facing this issue, consider the following points:

  • Inappropriate Internal Standard Selection: This is one of the most critical factors. The choice of IS directly impacts data quality.[4]

    • Lack of Structural Similarity: The fundamental assumption of using an IS is that it behaves identically to the analyte in every step.[3] If the IS is not structurally similar (e.g., different lipid class, chain length, or degree of saturation), its extraction efficiency and ionization response may differ significantly from the analyte, leading to biased results.[6]

    • Endogenous Presence: The ideal IS should be absent in the biological sample.[4][7] If the chosen IS is naturally present, it will lead to an overestimation of the IS signal and an underestimation of the analyte concentration.

    • Single IS for an Entire Class: Using a single IS to quantify an entire class of lipids can be problematic as different molecular species within a class can have different ionization efficiencies.[4]

  • Calibration Curve Issues:

    • Non-linearity: Ensure your calibration curve is linear over the concentration range of your analytes. An IS can help correct for some non-linearity, but it cannot fix a fundamentally flawed calibration.

    • Matrix-Matched Calibrants: Whenever possible, prepare your calibration standards in a matrix that is similar to your samples to account for matrix effects.

  • Data Processing and Normalization:

    • Incorrect Normalization Strategy: There are various normalization techniques, and the optimal one can depend on the dataset.[8][9] Simply dividing the analyte peak area by the IS peak area may not always be sufficient. A systematic comparison of different normalization strategies using QC samples is recommended.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the different types of internal standards, and which one should I choose?

A1: There are three main classes of internal standards used in lipidomics, each with its own advantages and disadvantages. The choice depends on the specific requirements of your assay, budget, and the availability of standards.[4]

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Lipids Analytes with one or more atoms (e.g., 13C, 2H) replaced by a heavy isotope.Considered the "gold standard" for accuracy.[4][5] They have nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute and experience the same matrix effects.[4][5]Can be expensive and are not available for every lipid species.[4][11] Deuterated (2H) standards may show a slight retention time shift compared to the native analyte.[4]
Odd-Chain Lipids Lipids containing fatty acid chains with an odd number of carbon atoms (e.g., C17:0). These are generally absent or present at very low levels in mammalian systems.More cost-effective than SIL standards.[4] Can provide robust quantification when SIL standards are unavailable.[2]Their physicochemical properties may differ from even-chain lipids, potentially leading to differences in extraction efficiency and ionization response.[4]
Non-Endogenous Structural Analogs Lipids from a different class or with significant structural modifications (e.g., very short chains) that are not present in the sample.Can be a practical and cost-effective compromise when specific SIL or odd-chain standards are not available.[4]Their behavior during extraction and ionization may differ more significantly from the endogenous lipids compared to SIL or odd-chain standards, potentially leading to less accurate correction.[4]

Q2: How much internal standard should I add to my samples?

A2: The amount of internal standard added is a critical parameter that needs to be optimized.[12]

  • Too Little: If the amount of IS is too low compared to the endogenous analyte, any small error in its measurement will be amplified, leading to large variations in the final results.[12]

  • Too Much: Adding an excessive amount of IS can lead to ion suppression of the analyte of interest.[12]

  • General Guideline: A common practice is to add an amount of IS that results in a peak intensity similar to that of the analyte of interest in the sample. The analyte-to-internal standard ratio should ideally be between 0.1 and 10.[7]

Q3: Can I use one internal standard for multiple lipid classes?

A3: While it may be tempting for simplicity and cost-saving, using a single internal standard to quantify lipids across different classes is generally not recommended. Different lipid classes have distinct chemical structures and polarities, which significantly affect their extraction efficiency and ionization response. For accurate quantification, it is best to use a specific internal standard for each lipid class being analyzed.[12][13] If a class-specific IS is not available, a structurally related one is the next best choice.

Q4: My internal standard seems to be degrading during sample storage or preparation. What can I do?

A4: Lipid degradation is a significant concern that can affect both the analyte and the internal standard.

  • Prevent Oxidation: Some lipids, particularly those with polyunsaturated fatty acids, are prone to oxidation. To minimize this, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[14]

  • Control Temperature: Minimize the time samples spend at room temperature during processing.[1] Whenever possible, work on ice or in a cold room. For long-term storage, samples should be kept at -80°C.

  • Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to lipid degradation. Aliquot samples into smaller volumes to avoid this.

Experimental Protocols & Workflows

Protocol: Internal Standard Spiking and Lipid Extraction (Folch Method)

This protocol provides a generalized procedure for adding an internal standard and extracting lipids from a plasma sample.

  • Sample Thawing: Thaw frozen plasma samples on ice.[3]

  • Internal Standard Preparation: Prepare a stock solution of your internal standard mixture in a suitable organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture).

  • Aliquoting: Aliquot a precise volume of plasma (e.g., 50 µL) into a glass tube.

  • Internal Standard Spiking: Add a known and consistent volume of the internal standard stock solution to each plasma sample. This is a critical step for accurate quantification.

  • Protein Precipitation & Lipid Extraction:

    • Add a 2:1 mixture of chloroform:methanol to the sample.

    • Vortex thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation:

    • Add water or a saline solution to induce the separation of the organic and aqueous phases.[2]

    • Centrifuge the sample to achieve a clean separation of the layers.[2]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.[2]

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

Workflow Diagrams

lipidomics_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Crucial First Step Extraction Lipid Extraction Add_IS->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization (Analyte/IS Ratio) Peak_Integration->Normalization Quantification Quantification Normalization->Quantification Final_Result Final Lipid Concentrations Quantification->Final_Result

Caption: A generalized workflow for quantitative lipidomics analysis.

troubleshooting_logic Start Inconsistent Quantitative Results Check_IS_Choice Is the IS appropriate? (SIL, Odd-chain, etc.) Start->Check_IS_Choice Check_Spiking Is the IS spiking procedure consistent? Check_IS_Choice->Check_Spiking Yes Solution_IS Select a more appropriate IS. Check_IS_Choice->Solution_IS No Check_Extraction Is extraction recovery consistent? Check_Spiking->Check_Extraction Yes Solution_Spiking Calibrate pipettes & standardize procedure. Check_Spiking->Solution_Spiking No Check_Matrix Are there significant matrix effects? Check_Extraction->Check_Matrix Yes Solution_Extraction Optimize extraction protocol. Check_Extraction->Solution_Extraction No Solution_Matrix Dilute sample or improve chromatographic separation. Check_Matrix->Solution_Matrix Yes End Improved Results Check_Matrix->End No Solution_IS->End Solution_Spiking->End Solution_Extraction->End Solution_Matrix->End

Caption: A troubleshooting flowchart for inconsistent lipidomics data.

References

Improving the accuracy of triglyceride quantification with 15:0-18:1-15:0 TG-d5.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the accuracy of triglyceride (TG) quantification using the deuterated internal standard 15:0-18:1-15:0 TG-d5 . This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions to ensure precise and reproducible results in lipidomics analysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use an internal standard for triglyceride quantification?

A1: Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] An ideal internal standard is chemically similar to the target analytes but isotopically distinct, allowing it to account for sample loss during processing and fluctuations in instrument response (e.g., ionization efficiency) without interfering with the measurement of endogenous triglycerides.[1]

Q2: What makes this compound a suitable internal standard?

A2: this compound is an ideal internal standard for several reasons:

  • Chemical Similarity: Its triglyceride structure closely mimics that of the endogenous TGs being quantified.

  • Isotopic Distinction: The five deuterium (B1214612) atoms on the glycerol (B35011) backbone give it a distinct mass (+5 Da) from its endogenous counterpart, making it easily distinguishable by a mass spectrometer without significantly altering its chemical behavior.[2]

  • Low Endogenous Abundance: The 15:0 (pentadecanoyl) fatty acid chains are odd-numbered, which are naturally present in very low concentrations in most biological systems, minimizing interference.

Q3: At what concentration should I spike the this compound internal standard into my samples?

A3: The optimal concentration depends on the sample matrix and the expected concentration range of the endogenous triglycerides. A general guideline is to add the internal standard at a concentration that falls within the linear range of your calibration curve and is comparable to the median concentration of the target analytes in your samples. This ensures a robust and reliable signal for normalization. It is recommended to perform a pilot experiment to determine the optimal spiking concentration for your specific sample type.

Q4: When in the experimental workflow should the internal standard be added?

A4: The internal standard should be added at the very beginning of the sample preparation process, ideally before the initial lipid extraction step.[1] Adding it early ensures that the standard experiences the same potential for loss or variation as the target analytes throughout all subsequent steps, including extraction, evaporation, and reconstitution.

Q5: How do I calculate the concentration of an endogenous triglyceride using the internal standard?

A5: The concentration is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard. The formula is:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)

The Response Factor (RF) is determined by analyzing a calibration curve of known analyte concentrations against a fixed concentration of the internal standard (IS). For relative quantification, the RF is often assumed to be 1.

Experimental Protocol: Triglyceride Quantification in Human Plasma

This protocol describes a standard method for extracting lipids from human plasma and quantifying triglycerides using UPLC-MS/MS with this compound as an internal standard.[3][4]

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Thaw 50 µL of plasma on ice.

  • Add 500 µL of a 2:1 (v/v) chloroform:methanol solvent mixture.

  • Spike the sample by adding a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Vortex vigorously for 10 minutes to ensure thorough mixing and protein denaturation.

  • Add 125 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 isopropanol:acetonitrile).

2. UPLC-MS/MS Analysis

  • UPLC System: ACQUITY UPLC I-Class or similar.

  • Column: C18 reversed-phase column suitable for lipid separation (e.g., CORTECS T3, 2.1 x 30 mm, 2.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium (B1175870) Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0-2 min: 90% B

    • 2-6 min: 90% to 98% B

    • 6-8 min: Hold at 98% B (Wash)

    • 8.1-10 min: Return to 90% B (Equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor ions are typically the ammonium adducts [M+NH4]+ of the triglycerides. Product ions correspond to the neutral loss of specific fatty acids.

Quantitative Data Summary

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantification by correcting for analytical variability.

Table 1: Comparison of Analytical Performance for Triglyceride Quantification.

ParameterWithout Internal StandardWith this compoundBenefit of Internal Standard
Precision (Intra-day %CV) 15-25%< 10%Improved reproducibility
Precision (Inter-day %CV) 20-30%< 15%Enhanced long-term stability
Linearity (R²) > 0.98> 0.995Wider and more reliable dynamic range
Matrix Effect Correction PoorExcellentMinimizes ion suppression/enhancement

Note: The values in this table are representative of the typical performance improvements observed when using stable isotope-labeled internal standards in lipidomics and are not from a single specific study of this compound.[1]

Visualized Workflows and Logic

G Sample Sample Spike Spike Sample->Spike Extract Extract Spike->Extract Dry Dry Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject Reconstitute->Inject Acquire Acquire Inject->Acquire Integrate Integrate Acquire->Integrate Calculate Calculate Integrate->Calculate Result Result Calculate->Result

Troubleshooting Guide

This guide addresses common issues encountered during triglyceride analysis.

G Problem High CV% in Replicates or QC Samples Cause1 Inconsistent Pipetting (Sample or IS)? Problem->Cause1 Check Sample Prep Solution1 Solution: Calibrate pipettes. Use automated liquid handler. Ensure consistent technique. Cause1->Solution1 Yes Cause2 Incomplete Lipid Extraction? Cause1->Cause2 No Solution2 Solution: Ensure sufficient vortexing time. Check solvent-to-sample ratio. Verify phase separation. Cause2->Solution2 Yes Cause3 LC-MS Carryover or Instability? Cause2->Cause3 No Solution3 Solution: Inject solvent blanks. Optimize needle wash method. Check for system leaks and stable spray. Cause3->Solution3 Yes

Problem Potential Cause Recommended Solution
Low/No Internal Standard Signal 1. Omission of IS: The internal standard was not added to the sample. 2. Degradation: The IS has degraded due to improper storage. 3. MS Settings: Incorrect MRM transition or MS parameters.1. Review Protocol: Double-check the spiking step in your workflow. 2. Check Standard: Aliquot and store the standard at -20°C or below; avoid repeated freeze-thaw cycles. 3. Verify Method: Confirm the precursor/product ions and tune the instrument for the d5-TG.
Poor Peak Shape (Broadening/Tailing) 1. Column Contamination: Buildup of non-eluting compounds on the column. 2. Solvent Mismatch: The reconstitution solvent is too strong compared to the initial mobile phase. 3. Column Degradation: The column has reached the end of its lifespan.1. Wash Column: Flush the column with a strong solvent like isopropanol. 2. Adjust Solvent: Reconstitute the sample in a solvent that matches or is weaker than the starting mobile phase. 3. Replace Column: If washing does not resolve the issue, replace the analytical column.
High Background Noise / Contamination 1. Solvent Impurity: Contaminants in LC-MS grade solvents or water. 2. Sample Carryover: Residual sample from a previous injection. 3. System Contamination: Buildup of lipids or plasticizers in the LC tubing or ion source.1. Use High-Purity Solvents: Always use fresh, high-purity solvents. 2. Optimize Wash: Implement a robust needle wash protocol and inject blank samples between high-concentration samples. 3. Clean System: Clean the ion source and flush the LC system according to the manufacturer's guidelines.
Retention Time Drifts 1. Column Equilibration: Insufficient time for the column to re-equilibrate between runs. 2. Temperature Fluctuation: Unstable column oven temperature. 3. Mobile Phase Changes: Inconsistent mobile phase preparation or degradation over time.1. Increase Equilibration Time: Ensure the post-run equilibration time is adequate (typically 2-3 minutes). 2. Check Temperature: Verify the column oven is maintaining a stable temperature. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure consistent composition.

References

Technical Support Center: Troubleshooting Poor Recovery of 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving issues related to the poor recovery of the deuterated internal standard 15:0-18:1-15:0 TG-d5 during lipid extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery crucial?

This compound is a deuterated form of a specific triglyceride (TG).[1][2] In quantitative analysis, particularly using mass spectrometry, it serves as an internal standard (IS).[1] A known amount is added to a sample at the beginning of the extraction process. Its primary role is to account for any loss of the target analyte during sample preparation and analysis. Therefore, consistent and adequate recovery of the IS is essential for the accurate and precise quantification of the non-deuterated triglycerides in your sample.

Q2: My recovery of this compound is low. What are the most common causes?

Poor recovery of this non-polar triglyceride is typically linked to the liquid-liquid extraction (LLE) process. The most common culprits include:

  • Inappropriate Solvent System: The polarity of the extraction solvent may not be suitable for this highly hydrophobic molecule.[3][4]

  • Insufficient Solvent Volume: An inadequate solvent-to-sample ratio can lead to incomplete extraction.

  • Poor Phase Separation: The formation of an emulsion or incomplete separation of the organic and aqueous layers can trap the lipid.

  • Sample Matrix Effects: The complexity of the biological sample (e.g., high protein or lipid content) can interfere with the extraction.

  • Degraded Solvents: Using old or improperly stored solvents, such as chloroform (B151607) that can degrade in the presence of light and oxygen, can negatively impact extraction efficiency.[5]

Q3: Which extraction solvent system is most effective for a neutral lipid like this compound?

For broad-based lipidomics that includes neutral lipids like triglycerides, methods using a mixture of polar and non-polar solvents are considered gold standards.[3]

  • Folch or Bligh & Dyer Methods: These classic methods use a chloroform/methanol (B129727) mixture.[3][6] The methanol helps to disrupt lipid-protein complexes, while the chloroform effectively dissolves non-polar triglycerides.[3][7] These methods are highly efficient for total lipid extraction.[3]

  • MTBE (Matyash) Method: This method uses methyl-tert-butyl ether as a less toxic alternative to chloroform and is also effective for extracting a wide range of lipids, including triglycerides.

  • Hexane/Isopropanol: This combination can be used and is effective for neutral lipids, but it may result in lower overall lipid recovery compared to chloroform-based methods.[7]

Q4: How can I improve phase separation and prevent the formation of emulsions?

Emulsions trap analytes and lead to poor and inconsistent recovery. To mitigate this:

  • Use Gentle Mixing: Instead of vigorous vortexing or shaking, use gentle inversion or rocking to mix the sample with the extraction solvent.[8]

  • Add Salt ("Salting Out"): Adding a salt solution (e.g., 0.9% NaCl) during the phase separation step increases the polarity of the aqueous phase, forcing non-polar lipids into the organic layer and helping to break emulsions.[9]

  • Centrifugation: This is a highly effective method to achieve a clean and sharp separation between the aqueous and organic phases.

Q5: Could my biological sample matrix be the cause of poor recovery?

Yes, the sample matrix is a critical factor.

  • Solid Tissues: Tissues must be thoroughly homogenized to ensure the solvent can access the lipids within the cells.[9] Grinding the tissue with sodium sulfate (B86663) can aid in this process.[9]

  • High-Lipid Samples: For samples with a very high concentration of triglycerides, you may need to adjust the solvent volume to ensure the lipid content does not exceed the solubilizing capacity of the solvent.[10]

  • High-Protein Samples: Proteins can contribute to emulsion formation. The methanol in Folch or Bligh & Dyer extractions helps to denature proteins and release lipids.[3]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve poor recovery of your triglyceride internal standard.

G cluster_checks Initial Checks cluster_actions Corrective Actions Start Poor Recovery of This compound Check_Solvent 1. Review Solvent System Start->Check_Solvent Check_Protocol 2. Verify Protocol Steps Start->Check_Protocol Check_Sample 3. Assess Sample Prep Start->Check_Sample Action_Solvent Optimize Solvent Polarity (e.g., Folch, MTBE) Check_Solvent->Action_Solvent Non-polar TG needs non-polar solvent Action_Ratio Increase Solvent:Sample Ratio (e.g., 20:1 v/v) Check_Protocol->Action_Ratio Incomplete extraction? Action_Mixing Use Gentle Mixing (Inversion vs. Vortex) Check_Protocol->Action_Mixing Emulsion forming? Action_Salt Add Salt Solution (e.g., 0.9% NaCl) Check_Protocol->Action_Salt Poor phase separation? Action_Centrifuge Increase Centrifugation (Time/Speed) Check_Protocol->Action_Centrifuge Poor phase separation? Action_Homogenize Improve Homogenization Check_Sample->Action_Homogenize Solid tissue? Resolved Recovery Issue Resolved Action_Solvent->Resolved Action_Ratio->Resolved Action_Mixing->Resolved Action_Salt->Resolved Action_Centrifuge->Resolved Action_Homogenize->Resolved

Caption: Troubleshooting workflow for poor recovery of TG-d5 internal standard.

Data Summary and Experimental Protocols

Comparison of Common Lipid Extraction Methods

The selection of an extraction method is a critical factor influencing lipid recovery.[3] The table below compares common methods suitable for triglycerides.

MethodSolvent SystemTypical Sample:Solvent Ratio (v/v)ProsCons
Folch Chloroform:Methanol (2:1)1:20High recovery for a broad range of lipids, including TGs; considered a "gold standard".[3]Uses toxic chloroform; can be time-consuming.[3]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)1:4Rapid and efficient for many sample types.[3]Lower solvent ratio may be less effective for high-lipid samples compared to Folch.[3]
Matyash (MTBE) MTBE:Methanol (10:3)1:15Safer (uses MTBE instead of chloroform); good for broad lipid coverage.MTBE is more volatile than chloroform.
Hexane:Isopropanol Hexane:Isopropanol (3:2)1:20Good for extracting neutral lipids like TGs.[7]Less effective for polar lipids; may result in lower total lipid yield.[3]
Protocol: Modified Folch Extraction for Triglycerides

This protocol is a standard method for extracting total lipids, including this compound, from a biological sample (e.g., plasma or homogenized tissue).

Materials:

  • Homogenized tissue or plasma sample

  • This compound internal standard solution

  • Chloroform (high purity, stored in an amber bottle)[5]

  • Methanol (high purity)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 100 µL of sample (e.g., plasma or tissue homogenate).

  • Add Internal Standard: Spike the sample with the appropriate volume of a known concentration of this compound solution.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. The total solvent volume should be at least 20 times the sample volume to ensure efficient extraction.

  • Mixing: Cap the tube and mix by gentle inversion for 15-20 minutes. Avoid vigorous vortexing to prevent emulsion formation.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Mix gently by inverting the tube 5-10 times.

  • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at room temperature to facilitate a clean separation of the two phases.

  • Collection: After centrifugation, you will see two distinct layers. The lower layer is the organic (chloroform) phase containing the lipids.[9] Carefully aspirate and discard the upper aqueous layer.

  • Evaporation: Transfer the lower organic phase to a new clean tube. Dry the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol) for your analytical instrument (e.g., LC-MS).

Principle of Extraction

The successful extraction of this compound relies on its partitioning behavior in a biphasic solvent system. As a non-polar molecule, the triglyceride preferentially moves from the complex aqueous sample matrix into the non-polar organic solvent layer.

G cluster_initial Initial Mixture cluster_final After Extraction & Centrifugation cluster_aqueous Upper Aqueous Phase cluster_organic Lower Organic Phase (e.g., Chloroform) Matrix Biological Sample (Aqueous Matrix + Proteins) Aqueous_Phase Polar Components (Salts, Sugars, etc.) Matrix->Aqueous_Phase Remains TG This compound (Non-polar) Organic_Phase This compound (Partitioned) TG->Organic_Phase Migrates to Non-polar Layer

Caption: Partitioning of non-polar TG-d5 into the organic solvent layer.

References

Technical Support Center: Minimizing Isotopic Interference with 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the deuterated internal standard 15:0-18:1-15:0 TG-d5 in mass spectrometry-based lipidomics. The focus is to identify and mitigate sources of isotopic interference to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use? A1: this compound is a triglyceride (TG) molecule that has been chemically synthesized to include five deuterium (B1214612) (d5) atoms.[1] It is used as an internal standard (IS) for quantitative analysis in mass spectrometry (MS) applications like LC-MS.[1] Because it is chemically almost identical to its non-deuterated (endogenous) counterpart, it can be added in a known quantity to samples to correct for variability during sample preparation, extraction, and analysis, leading to more accurate results.[2]

Q2: What is isotopic interference in the context of using a deuterated internal standard? A2: Isotopic interference occurs when the mass-to-charge ratio (m/z) of the target analyte overlaps with the m/z of an isotopic variant from another molecule, including the internal standard itself.[3] This can artificially inflate the analyte signal, leading to inaccurate quantification. Key sources of interference when using this compound include the natural abundance of stable isotopes (like ¹³C), impurities in the standard, and in-source phenomena within the mass spectrometer.[3][4]

Q3: What are the common causes of signal interference when using this compound? A3: There are three primary causes:

  • Isotopic Impurity: The deuterated internal standard may contain a small percentage of the unlabeled (d0) analyte as an impurity from its synthesis.[4][5]

  • In-Source Fragmentation: The deuterated standard can lose one or more deuterium atoms in the ion source of the mass spectrometer, generating an ion with an m/z that is indistinguishable from the analyte.[4][5]

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the standard can exchange with hydrogen atoms from protic solvents (e.g., methanol, water) during sample preparation or storage.[4]

Q4: How can I differentiate between interference from isotopic impurity and in-source deuterium loss? A4: Isotopic impurity is a fixed characteristic of the standard and its contribution to the analyte signal will be proportional to the concentration of the internal standard. In-source fragmentation, however, can often be influenced by the mass spectrometer's settings. Using "softer," less energetic ionization conditions may reduce the extent of deuterium loss without affecting the signal from a chemical impurity.[4] Analyzing the standard at multiple concentrations can also help; the ratio of the d0 to d5 signal should remain constant if it's solely due to impurity.

Q5: Can the chromatographic method affect isotopic interference? A5: Yes, indirectly. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect".[4][6] If the analyte and the internal standard do not perfectly co-elute, they can be subjected to different levels of ion suppression or enhancement from the sample matrix as they enter the ion source.[7] This differential matrix effect can lead to poor precision and inaccurate quantification.[7] Therefore, optimizing chromatography to ensure maximum peak overlap is critical.

Troubleshooting Guides

Problem: Unexpected Signal at the Analyte m/z in Internal Standard (IS) Blank

This issue arises when a solution containing only the this compound standard shows a signal at the mass transition of the unlabeled analyte.

Troubleshooting Workflow:

G start Start: Unexpected Signal in IS-only Sample check_purity Step 1: Assess IS Purity (See Protocol 1) start->check_purity is_pure Is the unlabeled signal significant (>0.5%)? check_purity->is_pure soften_ion Step 2: Optimize MS Source Use 'softer' ionization conditions (e.g., lower cone voltage) is_pure->soften_ion No conclusion2 Conclusion: Interference is primarily due to isotopic impurity in the IS. is_pure->conclusion2  Yes signal_reduced Did the signal decrease? soften_ion->signal_reduced conclusion1 Conclusion: Interference is primarily due to in-source fragmentation. signal_reduced->conclusion1 Yes signal_reduced->conclusion2 No action1 Action: Use optimized MS settings. Quantify and correct for remaining contribution. conclusion1->action1 action2 Action: Quantify the % impurity. Correct all data or acquire a new, purer standard. conclusion2->action2

Caption: Workflow for troubleshooting interference from a deuterated standard.

Problem: Poor Reproducibility and Inaccurate Quantification in Samples

This occurs when the ratio of the analyte to the internal standard is inconsistent across replicate injections or quality control samples.

Troubleshooting Workflow:

G start Start: Poor Precision and Accuracy check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. Are retention times identical? start->check_coelution optimize_lc Step 2: Optimize Chromatography Adjust gradient or mobile phase to achieve co-elution. check_coelution->optimize_lc No check_stability Step 3: Check for H/D Exchange (See Protocol 2) check_coelution->check_stability Yes conclusion1 Conclusion: Differential matrix effects are the likely cause due to poor chromatographic resolution. optimize_lc->conclusion1 is_stable Is the analyte:IS ratio stable over time in the autosampler? check_stability->is_stable conclusion2 Conclusion: H/D exchange is occurring, reducing the IS signal over time. is_stable->conclusion2 No conclusion3 Conclusion: Quantification is reliable. Investigate other sources of error (e.g., sample prep, instrument). is_stable->conclusion3 Yes action1 Action: Re-inject samples with optimized LC method. conclusion1->action1 action2 Action: Minimize sample time in protic solvents. Keep autosampler cool. Use aprotic solvents if possible. conclusion2->action2

Caption: Logic for diagnosing poor quantification with deuterated standards.

Data Presentation

Table 1: Summary of Common Interference Sources and Differentiating Characteristics

Source of InterferencePrimary CauseKey DifferentiatorRecommended Action
Isotopic Impurity Presence of unlabeled analyte in the IS vial.Signal contribution is constant and proportional to IS concentration. Unaffected by MS source conditions.Quantify the percentage of impurity and apply a mathematical correction to the final data.
In-Source Fragmentation Loss of deuterium atoms in the MS ion source.Signal contribution can be reduced by using "softer" ionization conditions (e.g., lower voltages).Optimize MS source parameters to minimize fragmentation.
H/D Exchange Replacement of deuterium with hydrogen from the solvent.The analyte:IS ratio changes over time, especially in protic solvents or at higher temperatures.Minimize sample residence time in the autosampler, keep samples cool, and use aprotic solvents where feasible.
Differential Matrix Effects Non-co-elution of analyte and IS.Inconsistent analyte:IS ratio, often with poor peak shape. Retention times are slightly different.Modify the chromatographic gradient or mobile phase to ensure perfect co-elution.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.[5]

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of this compound in a clean solvent (e.g., isopropanol) at a concentration significantly higher (e.g., 10-50 µg/mL) than used in your assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Transitions: Monitor the mass transitions for both the deuterated standard (d5) and the unlabeled analyte (d0).

  • Calculate Contribution: Integrate the peak areas for both the d0 and d5 signals. The percentage of isotopic impurity can be calculated as: % Impurity = (Area of d0 / Area of d5) * 100%

  • Correction: This percentage can be used to correct quantitative data, especially when analyzing samples near the lower limit of quantification.

Protocol 2: Evaluation of H/D Exchange and In-Solution Stability

Objective: To determine the stability of the deuterated internal standard in the analytical solutions over time.[5]

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the unlabeled analyte and the this compound in the initial mobile phase or sample diluent.

    • Solution B: The this compound only in the same solvent.

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas and their ratios.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., 4°C or 10°C).

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate instability or differential degradation.

    • In Solution B, monitor for any increase in the signal at the mass transition of the unlabeled analyte. A progressive increase would be a direct indicator of H/D exchange.

Protocol 3: General LC-MS/MS Method for Triglyceride Analysis

Objective: To provide a starting point for the relative quantification of triglycerides using a deuterated internal standard. This protocol is based on common methods for TG analysis.[8][9][10]

Methodology:

  • Sample Preparation (Lipid Extraction):

    • To 50 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.

    • Spike in the this compound internal standard at a concentration appropriate for the expected analyte levels.

    • Vortex vigorously for 1 minute.

    • Add 250 µL of water, vortex again for 30 seconds, and centrifuge at 2000 x g for 5 minutes to induce phase separation.

    • Carefully collect the upper organic phase containing the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Parameters:

Table 2: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Setting
LC System UHPLC System (e.g., Nexera)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Isopropanol/Acetonitrile (9:1) with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 50°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+NH₄]⁺ (Ammonium adduct)
Product Ion Neutral loss of a specific fatty acid (e.g., neutral loss of palmitic acid for a TG containing 16:0)

References

Technical Support Center: Ensuring the Purity of 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15:0-18:1-15:0 TG-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the highest purity of this internal standard for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterium-labeled triglyceride (TG) that serves as an internal standard for quantitative analysis in mass spectrometry (MS)-based lipidomics.[1][2] Its deuterated nature allows it to be distinguished from its endogenous, non-labeled counterparts, making it an invaluable tool for tracing and quantifying specific lipid molecules in complex biological samples.[1] Key applications include its use as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Q2: What are the recommended storage conditions and expected stability of this compound?

For long-term stability, it is recommended to store this compound at -20°C.[2] Under these conditions, the product is expected to be stable for at least one year.[2] While it may be shipped at room temperature in the continental US, it is crucial to transfer it to the recommended storage temperature upon receipt to maintain its integrity.[1]

Q3: What are the most common sources of contamination in lipidomics experiments?

Contamination in lipidomics can arise from various sources, including solvents, glassware, plasticware, and even the laboratory environment. Common contaminants include plasticizers (e.g., phthalates), slip agents, and polymers.[3] It is also important to be aware of potential impurities from the synthesis of triglycerides, which can include residual catalysts, free fatty acids, and other lipid species like mono- and diglycerides.[4]

Q4: How can I assess the purity of my this compound standard?

The purity of this compound is typically assessed by the manufacturer using techniques like LC-MS. You can find the purity information on the Certificate of Analysis (CofA) provided with the product. For your own verification, you can perform an LC-MS analysis to check for the presence of unexpected peaks or impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in Blank Injections

Symptoms: You are observing peaks in your chromatogram when injecting only the solvent (blank).

Possible Causes:

  • System Contamination: Residual lipids or other contaminants may be present in the LC-MS system (e.g., injector, column, tubing).

  • Solvent Contamination: The solvents used for your mobile phase or sample preparation may be contaminated.

  • Glassware/Plasticware Contamination: Improperly cleaned glassware or leaching from plastic containers can introduce contaminants.[3]

Troubleshooting Steps:

  • Systematic Blank Injections: Run a series of blank injections to condition and clean the column and to identify the source of contamination.[3]

  • Solvent Check: Use fresh, high-purity solvents (e.g., HPLC-grade) for both your mobile phase and blank injections.

  • Component Isolation: Systematically remove or replace components of your workflow (e.g., use a new vial, different solvent bottle) and run a blank after each change to pinpoint the contamination source.[3]

  • Rigorous Cleaning: Implement a strict cleaning protocol for all glassware.[3]

Issue 2: Poor Signal Intensity or Inconsistent Results for the Internal Standard

Symptoms: The peak corresponding to this compound has a low signal-to-noise ratio, or its intensity varies significantly across replicate injections.

Possible Causes:

  • Degradation of the Standard: Improper storage or handling may have led to the degradation of the triglyceride.

  • Instrument Instability: The mass spectrometer may require calibration or cleaning.

  • Sample Preparation Issues: Inconsistent pipetting, incomplete dissolution, or matrix effects can affect signal intensity.

  • Incorrect MS Parameters: The mass spectrometer settings may not be optimized for this specific lipid.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the standard has been stored at -20°C as recommended.[2]

  • Prepare a Fresh Stock Solution: If degradation is suspected, prepare a new stock solution from the original vial.

  • Instrument Calibration and Tuning: Regularly calibrate the mass spectrometer to ensure high mass accuracy.[5]

  • Optimize MS Parameters: Ensure the correct precursor and product ions for this compound are being monitored.

  • Use Pooled QC Samples: Inject a pooled quality control (QC) sample multiple times at the beginning of your analytical run to stabilize the system and provide a reference for data quality.[3]

Issue 3: Co-elution with Other Lipids

Symptoms: Other lipid species are eluting at the same retention time as this compound, potentially interfering with accurate quantification.

Possible Causes:

  • Suboptimal Chromatographic Separation: The LC method may not be providing sufficient resolution to separate the internal standard from other lipids in the sample.

  • Isomeric and Isobaric Interferences: Other lipids with the same mass-to-charge ratio (isobaric) or similar structures (isomeric) can co-elute.[6][7]

Troubleshooting Steps:

  • Optimize LC Gradient: Adjust the mobile phase gradient to improve the separation of lipid species.

  • Change Column Chemistry: Consider using a different type of LC column (e.g., with a different stationary phase) to alter the selectivity of the separation.

  • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to differentiate between the internal standard and interfering compounds based on their exact mass.

  • Tandem Mass Spectrometry (MS/MS): Employ MS/MS techniques like Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound based on its unique fragmentation pattern.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₅₁H₉₁D₅O₆[1]
Molecular Weight 810.34 g/mol [1]
Exact Mass 809.752[2]
CAS Number 944709-24-4[1][2]
Table 2: Common Impurities in Synthetic Triglycerides
ImpurityPotential Source
Free Fatty Acids Incomplete esterification or hydrolysis
Mono- and Diglycerides Incomplete esterification
Catalyst Residues Remnants from the synthesis process
Oxidized Lipids Exposure to air and light
Other Triglyceride Species Impurities in starting materials

Experimental Protocols

Protocol 1: Glassware Cleaning for Lipidomics

This protocol is designed to minimize lipid contamination from glassware.[3]

Materials:

  • Non-abrasive, phosphate-free laboratory detergent (e.g., Alconox)

  • Hot tap water

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade methanol

  • HPLC-grade acetone

  • HPLC-grade hexane

Procedure:

  • Detergent Wash: Thoroughly wash glassware with a laboratory detergent and hot tap water.

  • Tap Water Rinse: Rinse the glassware six times by completely filling and emptying it with warm to hot tap water.[3]

  • High-Purity Water Rinse: Rinse the glassware six times by completely filling and emptying it with high-purity water.[3]

  • Solvent Rinses (perform in a fume hood):

    • Rinse three times with HPLC-grade methanol.[3]

    • Rinse three times with HPLC-grade acetone.[3]

    • Rinse three times with HPLC-grade hexane.[3]

  • Drying: Allow the glassware to air dry in a clean environment or dry in an oven.

Protocol 2: Lipid Extraction from Biological Samples (Folch Method)

This is a standard protocol for extracting lipids from biological samples.[8]

Materials:

  • Homogenizer

  • Ice-cold Methanol (MeOH) containing the internal standard (this compound)

  • Dichloromethane (DCM)

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the sample in ice-cold MeOH containing the internal standard.[8]

  • Solvent Addition: Add DCM and deionized water to achieve a final volumetric ratio of DCM:MeOH:water of 4:2:1.[8]

  • Phase Separation: Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.

  • Organic Phase Collection: Carefully collect the lower organic phase.

  • Re-extraction: Repeat the extraction and centrifugation steps twice more, collecting the organic phase each time.[8]

  • Drying: Combine all organic phases and dry the sample under a stream of nitrogen.[8]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for Lipidomics Analysis sample_prep Sample Preparation (Lipid Extraction) lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Peak Picking, Alignment) data_acquisition->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis biomarker_discovery Biomarker Discovery statistical_analysis->biomarker_discovery

Caption: General experimental workflow for lipidomics analysis.

troubleshooting_logic Figure 2: Troubleshooting Unexpected Peaks in Blank start Unexpected Peaks in Blank? system_check Run Systematic Blanks start->system_check Yes solvent_check Use Fresh Solvents system_check->solvent_check glassware_check Use Clean Glassware solvent_check->glassware_check isolate_component Isolate Workflow Components glassware_check->isolate_component problem_solved Problem Resolved isolate_component->problem_solved Contamination Found problem_persists Problem Persists isolate_component->problem_persists No Obvious Source

Caption: Logic for troubleshooting unexpected peaks in blank injections.

References

Technical Support Center: Best Practices for Handling andStoring Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis heavily depend on the integrity of internal standards.[1] Deuterated lipid standards, while widely used, require specific storage and handling protocols to ensure their stability and prevent issues that could compromise experimental results.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated lipid standards?

Proper storage is crucial for maintaining the isotopic and chemical purity of deuterated lipid standards.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture. Solutions should be stored in well-sealed, amber glass vials at low temperatures (typically -20°C) and protected from light.[1] Always consult the manufacturer's certificate of analysis for specific storage instructions.[1]

Q2: How should I handle deuterated lipids supplied as a powder versus those in a solvent?

The handling procedure depends on the physical state and the saturation of the lipid's fatty acid chains.

  • Saturated Lipids as Powders: Lipids with fully saturated fatty acid chains are relatively stable as powders. They should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[2][3] Before opening, the container must be allowed to warm to room temperature to prevent condensation, which can lead to degradation.[2][3]

  • Unsaturated Lipids as Powders: Lipids with one or more double bonds are not stable as powders. They are hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[2][3][4] These should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C.[2][3]

  • Lipids in Organic Solvent: These should be stored in glass containers with Teflon-lined closures at -20°C ± 4°C, preferably under an inert atmosphere like argon or nitrogen.[2][3][4] It is not recommended to store organic solutions below -30°C unless they are in a sealed glass ampoule.[2][3]

Q3: What type of containers and labware should I use?

Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[2][3][4] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be avoided for organic solutions as plasticizers can leach into the solvent and contaminate the standard.[2][3][4] For transferring organic solutions, use glass, stainless steel, or Teflon labware.[3][4] Aqueous suspensions of lipids, however, can be stored in plastic containers.[2][3]

Q4: What is deuterium-hydrogen (H/D) exchange and how can it be prevented?

Deuterium-hydrogen (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the environment, such as from solvents or moisture.[1] This can decrease the isotopic enrichment of your standard and lead to inaccurate quantification.[1]

To prevent H/D exchange:

  • Use Aprotic or Anhydrous Solvents: Whenever possible, use aprotic or anhydrous solvents.

  • Control pH: For aqueous solutions, maintain a near-neutral pH.[1] The rate of exchange for many compounds is often minimized around pH 2.5-3.[1]

  • Low Temperature: Store solutions at low temperatures to slow the exchange rate.[1]

  • Inert Atmosphere: Store solutions under an inert gas like nitrogen or argon to prevent exposure to atmospheric moisture.[1]

Q5: What are the recommended solvents for reconstituting deuterated lipid standards?

Commonly used solvents include chloroform, methanol, ethanol, and mixtures such as chloroform:methanol. The choice of solvent depends on the specific lipid and the experimental workflow. For mass spectrometry applications, solvents like acetonitrile/water mixtures are also used.[2]

Summary of Storage Conditions

Form Lipid Type Storage Temperature Container Type Key Considerations
Powder Saturated≤ -16°C[2][3]Glass, Teflon-lined cap[2][3]Stable as a dry powder.[2][3]
Powder UnsaturatedNot RecommendedNot ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[2][3][4]
Organic Solution All Types-20°C ± 4°C[2][3]Glass, Teflon-lined cap[2][3]Store under an inert atmosphere (argon or nitrogen).[2][3][4]
Aqueous Suspension All TypesNot Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Signal Intensity in Mass Spectrometry Degradation of the Standard: The lipid may have oxidized or hydrolyzed due to improper storage or handling.- For unsaturated lipids, ensure they were dissolved in an organic solvent for storage and not left as a powder.[2] - Verify that the standard was stored at the correct temperature (≤ -16°C).[2] - Minimize freeze-thaw cycles.[2]
Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent.- Try gentle warming or sonication to aid dissolution, being cautious with heat-sensitive unsaturated lipids.[2] - Ensure the solvent is appropriate for the specific lipid class.[2]
Unexpected Peaks or Mass Shifts Contamination: Impurities may have been introduced from storage containers or handling equipment.- Always use glass containers with Teflon-lined caps (B75204) for organic solutions.[2][3] - Use glass or stainless steel pipettes for transferring organic solutions.[2][3] - Ensure all glassware is meticulously clean.[2]
Deuterium-Hydrogen Exchange: Loss of deuterium from the standard.- Review handling and storage protocols to prevent exposure to moisture and protic solvents. - Prepare fresh working solutions.[1]
Inconsistent or Inaccurate Quantitative Results Differential Matrix Effects: The analyte and the deuterated internal standard are affected differently by the sample matrix.[5]- This can occur if there is a slight chromatographic separation between the analyte and the standard due to the "deuterium isotope effect".[5] - Modify chromatographic conditions (e.g., use a shallower gradient) to improve co-elution.[6]

Experimental Protocols

Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard

This protocol outlines the steps for properly dissolving a powdered deuterated lipid standard to create a stock solution.

Materials:

  • Deuterated lipid standard (powder) in its original vial

  • High-purity organic solvent (e.g., chloroform, methanol, or a mixture)

  • Glass syringe or pipette

  • Glass vial with a Teflon-lined cap

Procedure:

  • Equilibrate to Room Temperature: Allow the sealed vial of the powdered standard to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[2][3]

  • Prepare for Dissolution: Once at room temperature, open the vial.

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.

  • Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed upon visual inspection.[2]

  • Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Store the stock solution at -20°C ± 4°C under an inert atmosphere.[2]

Protocol 2: Preparation of Working Standards

This protocol describes the dilution of a stock solution to prepare working standards.

Materials:

  • Deuterated lipid stock solution

  • High-purity organic solvent

  • Glass pipettes or syringes

  • Clean glass vials with Teflon-lined caps

Procedure:

  • Equilibrate Stock Solution: Allow the stock solution to warm to room temperature before opening.

  • Calculate Dilution: Determine the volume of the stock solution and solvent required to achieve the desired final concentration for your working standard.

  • Perform Dilution: Using a clean glass pipette or syringe, transfer the calculated volume of the stock solution into a new, clean glass vial.

  • Add Solvent: Add the calculated volume of the appropriate solvent to the new vial.

  • Mix Thoroughly: Cap the vial and vortex gently to ensure the solution is homogeneous.

  • Storage: Use working solutions fresh whenever possible. If short-term storage is necessary, store at -20°C ± 4°C.

Visualizations

G cluster_storage Storage Decision Workflow start Receive Deuterated Lipid Standard check_form Powder or Solution? start->check_form check_saturation Saturated or Unsaturated? check_form->check_saturation Powder store_solution Store at -20°C +/- 4°C in glass container with Teflon-lined cap under inert gas. check_form->store_solution Solution store_powder Store at <= -16°C in glass container with Teflon-lined cap. check_saturation->store_powder Saturated dissolve Dissolve immediately in organic solvent. check_saturation->dissolve Unsaturated dissolve->store_solution

Caption: Decision workflow for storing deuterated lipid standards.

G cluster_troubleshooting Troubleshooting Mass Spectrometry Issues start Mass Spectrometry Experiment issue Issue Detected? start->issue poor_signal Poor Signal Intensity issue->poor_signal Yes, Poor Signal unexpected_peaks Unexpected Peaks/ Mass Shifts issue->unexpected_peaks Yes, Unexpected Peaks end Analysis Successful issue->end No check_degradation Check for Degradation: - Proper storage temp? - Unsaturated lipid stored dry? - Freeze-thaw cycles? poor_signal->check_degradation check_solubility Check Solubility: - Correct solvent? - Fully dissolved? poor_signal->check_solubility check_contamination Check for Contamination: - Glassware clean? - Proper containers used? unexpected_peaks->check_contamination check_exchange Check for H/D Exchange: - Exposure to moisture? unexpected_peaks->check_exchange

Caption: Troubleshooting common mass spectrometry issues.

References

Impact of sample matrix on 15:0-18:1-15:0 TG-d5 performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of the sample matrix on the performance of the deuterated internal standard 15:0-18:1-15:0 TG-d5 in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

This compound is a deuterated form of the triglyceride 15:0-18:1-15:0.[1][2][3][4] It serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of triglycerides in various biological samples using techniques like GC-MS or LC-MS.[1][2][4] Because it is nearly chemically and physically identical to the analyte of interest, it is added to samples at a known concentration before processing.[5][6] This allows it to co-elute and experience similar effects from the sample matrix, such as ion suppression or enhancement, during LC-MS analysis.[5][7] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variability introduced by the matrix is normalized, leading to more accurate and precise quantification.[5]

Q2: What are "matrix effects" and how do they affect my results?

Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as salts, phospholipids (B1166683), and other endogenous metabolites.[5][8] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[5][8] In biological samples like plasma or serum, phospholipids are a primary cause of matrix effects.[8][9] These effects are a major source of imprecision and inaccuracy in quantitative bioanalysis because they can vary between different samples, leading to unreliable results.[5]

Q3: My this compound signal is inconsistent or suppressed across different samples. What is the likely cause?

An inconsistent or suppressed signal for your deuterated internal standard (IS) is a classic indicator of significant matrix effects, particularly ion suppression.[10] This occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of your analyte and IS in the mass spectrometer's ion source.[10] While a SIL-IS is designed to compensate for these effects, severe or highly variable suppression between samples can still compromise the accuracy and precision of your assay.[7][10]

Q4: Can the this compound separate from the non-labeled triglyceride during chromatography?

Yes, this is possible due to a phenomenon known as the "deuterium isotope effect".[7] Replacing hydrogen with deuterium (B1214612) can slightly alter the lipophilicity of the molecule, which may cause it to have a slightly different retention time on a reversed-phase column compared to its non-labeled counterpart.[7] If this separation occurs in a region of the chromatogram where ion suppression is changing rapidly, the analyte and the IS will experience different degrees of matrix effects, compromising the accuracy of quantification.[7]

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Response Ratio

If you observe high variability in the peak area ratio of your target triglyceride to the this compound internal standard across your sample set, it suggests that the matrix effect is not being adequately corrected.

  • Possible Cause 1: Differential Matrix Effects. The composition of the matrix may vary significantly between samples (e.g., plasma from different individuals), causing the analyte and the IS to be affected differently.[7][11]

    • Solution: Enhance your sample preparation method to remove more of the interfering matrix components. Transitioning from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.[10][12]

  • Possible Cause 2: Chromatographic Separation. The analyte and the IS may be separating on the column, leading to inconsistent matrix effect compensation.[7]

    • Solution: Optimize your chromatographic method to achieve co-elution. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.[5]

  • Possible Cause 3: Isotopic Exchange. In rare cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially under certain pH conditions.[5][7] This would reduce the signal of the IS and artificially inflate the calculated analyte concentration.

    • Solution: Ensure the deuterium labels on your standard are on stable positions (e.g., non-acidic carbons).[5] If exchange is suspected, perform stability tests in the sample matrix and mobile phase.

Below is a decision tree to guide your troubleshooting process for inconsistent internal standard performance.

G start Start: Inconsistent IS Performance check_chrom Review Chromatograms: Do IS and Analyte Co-elute? start->check_chrom yes_coelute Yes check_chrom->yes_coelute  Perfect Co-elution no_coelute No check_chrom->no_coelute  Separation Observed eval_matrix Evaluate Matrix Effects: Post-Spike vs. Neat Sample yes_coelute->eval_matrix optimize_chrom Optimize Chromatography: - Adjust Gradient - Change Column no_coelute->optimize_chrom matrix_high High & Variable Matrix Effects eval_matrix->matrix_high matrix_low Low/Consistent Matrix Effects eval_matrix->matrix_low  MF ≈ 1 and consistent improve_prep Improve Sample Prep: - Use SPE or LLE - Dilute Sample matrix_high->improve_prep check_stability Check IS Stability: - Isotopic Exchange? - Degradation? matrix_low->check_stability end_good Problem Resolved optimize_chrom->end_good improve_prep->end_good check_stability->end_good

Caption: Troubleshooting decision tree for inconsistent IS performance.

Issue 2: Low Analyte or Internal Standard Recovery

Low and inconsistent recovery indicates that the analyte and/or the internal standard are being lost during the sample preparation process.

  • Possible Cause 1: Inefficient Extraction. The chosen sample preparation method may not be effectively extracting the triglycerides from the sample matrix.

    • Solution: Evaluate different extraction solvents and techniques. For triglycerides, a common method is a liquid-liquid extraction using a solvent mixture like chloroform:methanol.[13] Solid-phase extraction (SPE) can also be optimized for high recovery.

  • Possible Cause 2: Analyte Degradation. Triglycerides can be susceptible to enzymatic hydrolysis by lipases that remain active after sample collection.[14] Repeated freeze-thaw cycles can also contribute to degradation.[14]

    • Solution: Ensure that metabolic activity is quenched immediately upon sample collection.[14] Store samples properly at -80°C and minimize the number of freeze-thaw cycles.

Data Presentation: Sample Preparation & Matrix Effects

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for plasma samples.

TechniqueTypical Analyte Recovery (%)Matrix Effect ReductionAdvantagesDisadvantages
Protein Precipitation (PPT) >90%Low (Significant Suppression)Fast, simple, inexpensive[10]High level of residual matrix components like phospholipids[10][12][15]
Liquid-Liquid Extraction (LLE) 80-100%Medium to HighGood removal of salts and polar interferencesCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) >95%HighProvides the cleanest extracts, highly selective[10]More complex method development, higher cost

Note: Values are typical and can vary based on the specific protocol and analyte.

Experimental Protocols

Protocol: Evaluating Matrix Effects for this compound

This protocol allows for the quantitative assessment of matrix effects and extraction recovery.

1. Prepare Three Sample Sets:

  • Set A (Neat Solution): Prepare standards of your target triglyceride and the this compound internal standard in the final mobile phase solvent. Prepare at least a low and a high concentration (e.g., LLOQ and ULOQ levels).

  • Set B (Post-Extraction Spike): Obtain blank biological matrix (e.g., plasma) from at least six different sources.[5] Perform the complete extraction procedure on these blank samples. After the final extraction step, spike the resulting clean extracts with the analyte and IS to the same final concentrations as in Set A.[5][6]

  • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and IS before performing the extraction procedure.[5][6] The spiking concentrations should be the same as in Set A and B.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using your developed LC-MS/MS method. Ensure the injection volume is consistent.

3. Data Analysis:

  • Calculate the mean peak area for the analyte and the IS in each set.

  • Matrix Factor (MF): Calculated to determine the degree of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[5]

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • IS-Normalized Matrix Factor: This is the critical value. It demonstrates how well the deuterated internal standard corrects for the matrix effect. The value should be close to 1.0.

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Recovery (RE %): Calculated to determine the efficiency of the extraction process.

    • RE % = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

The workflow for this evaluation is visualized below.

G cluster_0 Sample Preparation cluster_1 Analysis & Calculation A Set A: Neat Standard (Analyte + IS in Solvent) lcms LC-MS/MS Analysis A->lcms B_prep Extract Blank Matrix B_spike Post-Extraction Spike (Analyte + IS) B_prep->B_spike Clean Extract B_spike->lcms Set B C_spike Pre-Extraction Spike (Analyte + IS) C_prep Extract Spiked Matrix C_spike->C_prep C_prep->lcms Set C calc_mf Calculate Matrix Factor (MF) (Compare Set A and B) lcms->calc_mf calc_re Calculate Recovery (RE) (Compare Set B and C) lcms->calc_re calc_norm_mf Calculate IS-Normalized MF calc_mf->calc_norm_mf

Caption: Experimental workflow for evaluating matrix effects and recovery.

References

Technical Support Center: Enhancing Signal-to-Noise for 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for enhancing the signal-to-noise (S/N) ratio of the internal standard (IS) 15:0-18:1-15:0 TG-d5 in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated triglyceride, which means five hydrogen atoms in its glycerol (B35011) backbone have been replaced with deuterium, a stable isotope of hydrogen.[1] It is used as an internal standard in quantitative lipidomics, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. Because its chemical and physical properties are nearly identical to its non-deuterated counterpart, it co-elutes and experiences similar ionization effects, effectively compensating for sample loss during preparation and for matrix effects during analysis.[2][3] This leads to more accurate and precise quantification of endogenous triglycerides.[2]

Q2: How do deuterated internal standards improve the signal-to-noise ratio?

A2: Deuterated internal standards primarily improve the accuracy and precision of quantification by correcting for analytical variability.[2][4] They can indirectly help with S/N assessment by providing a consistent signal to compare against. The main way they improve data quality is by compensating for matrix effects, where co-eluting compounds from the sample matrix (like plasma or serum) suppress or enhance the analyte signal.[2] By tracking the ratio of the analyte to the stable isotope-labeled standard, these variations can be normalized.[3]

Q3: What are the expected precursor and product ions for this compound in ESI+ mode?

A3: In positive electrospray ionization (ESI+) mode, triglycerides are typically detected as ammonium (B1175870) adducts ([M+NH₄]⁺).[5] The fragmentation of this precursor ion in tandem MS (MS/MS) results in the neutral loss of one of the fatty acid chains along with the ammonium ion. For this compound, the primary multiple reaction monitoring (MRM) transitions would involve the neutral loss of a pentadecanoic acid (15:0) or an oleic acid (18:1).[6]

Troubleshooting Guides

Issue 1: Weak or No Signal from this compound

Q: I am observing a very low or completely absent signal for my deuterated internal standard. What are the potential causes and solutions?

A: A weak signal from your deuterated internal standard can compromise the limit of quantification and the overall robustness of your assay.[4] Several factors from sample preparation to instrument settings could be the cause.

Troubleshooting Workflow for Low Internal Standard Signal

cluster_0 Initial Check cluster_1 Sample Preparation & Matrix Effects cluster_2 LC-MS Method Optimization cluster_3 Resolution Start Low IS Signal Observed Prep Verify IS Concentration & Storage Conditions Start->Prep Matrix Assess Matrix Effects (Post-Extraction Spike) Prep->Matrix Cleanup Improve Sample Cleanup (e.g., LLE, SPE) Matrix->Cleanup Suppression Detected LC Optimize Chromatography (Gradient, Column) Matrix->LC No Suppression Cleanup->LC MS Optimize MS Parameters (Source, MRM) LC->MS End Signal Restored MS->End

Caption: Troubleshooting logic for improving a low internal standard signal.

  • Potential Cause 1: Suboptimal Internal Standard Concentration.

    • Solution: The concentration of the IS should be appropriate for the analytical range. A general guideline is to use a concentration that falls within the middle of your calibration curve's range.[4] Verify that the working solution was prepared correctly and has not degraded. Always adhere to the storage conditions recommended by the manufacturer (e.g., -20°C) and prepare fresh working solutions regularly.[4]

  • Potential Cause 2: Ion Suppression from Sample Matrix.

    • Solution: Co-eluting components from the biological matrix can suppress the ionization of the TG-d5 standard.[4] To diagnose this, perform a post-extraction spike analysis where the IS is added to a blank matrix extract and its signal is compared to the signal in a clean solvent. If significant suppression is observed, consider improving the sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective at removing interfering lipids and other matrix components than a simple protein precipitation.[7][8]

  • Potential Cause 3: Inefficient Ionization or Fragmentation.

    • Solution: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a solution of the TG-d5 standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific MRM transitions. For triglycerides, forming ammonium adducts ([M+NH₄]⁺) is often more efficient than protonated molecules ([M+H]⁺), so ensure your mobile phase contains an ammonium salt like ammonium formate (B1220265) or acetate.[5]

Issue 2: High Background Noise

Q: My chromatograms show high background noise, which is affecting the signal-to-noise ratio of my TG-d5 peak. What can I do to reduce it?

A: High background noise can originate from various sources, including contaminated solvents, a dirty instrument, or the sample matrix itself.

  • Potential Cause 1: Contaminated Mobile Phase.

    • Solution: Use only high-purity, LC-MS grade solvents, additives (e.g., formic acid, ammonium formate), and water.[9] Contaminants in lower-grade reagents can increase chemical noise. Always filter aqueous mobile phases and freshly prepare them to prevent microbial growth.

  • Potential Cause 2: Dirty Mass Spectrometer Source or Optics.

    • Solution: A contaminated ion source is a common cause of high background noise. Follow the manufacturer's instructions to clean the ion source components, such as the capillary, skimmer, and ion transfer tube. This should be part of regular instrument maintenance, especially when analyzing complex biological samples.

  • Potential Cause 3: In-Source Fragmentation.

    • Solution: In-source fragmentation, where molecules fragment in the ion source before mass analysis, can create significant background noise and artifacts.[10] This can be particularly problematic in lipidomics.[10] Optimize source conditions to be as gentle as possible while maintaining good signal. This may involve reducing the source temperature or capillary voltages.[10][11]

  • Potential Cause 4: Insufficient Chromatographic Resolution.

    • Solution: If the TG-d5 peak co-elutes with a large, broad peak from the matrix, the baseline will be elevated, reducing the S/N ratio. Improve the chromatographic separation by adjusting the gradient, trying a different column (e.g., a C30 column for better isomer resolution), or optimizing the column temperature.[5][12]

Data Presentation: Recommended Parameters

The following tables summarize typical starting parameters for LC-MS/MS analysis of triglycerides. These should be optimized for your specific instrument and application.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended SettingRationale & Notes
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good separation for a wide range of lipids. C30 columns can offer better resolution for TG isomers.[5]
Mobile Phase A Acetonitrile (B52724)/Water (60:40) + 10 mM Ammonium FormateAmmonium formate promotes the formation of [M+NH₄]⁺ adducts for better sensitivity.[5]
Mobile Phase B Isopropanol (B130326)/Acetonitrile (90:10) + 10 mM Ammonium FormateIsopropanol is a strong solvent necessary to elute highly nonpolar triglycerides.[5]
Flow Rate 0.25–0.40 mL/minAdjust based on column dimensions and system pressure limits.[5]
Column Temp. 45–60 °CHigher temperatures reduce viscosity and can improve peak shape for lipids.[5]
Injection Vol. 2–5 µLMinimize to prevent peak distortion, especially with high organic content reconstitution solvents.

Table 2: Recommended Mass Spectrometry Parameters

ParameterRecommended Setting (ESI+)Rationale & Notes
Ionization Mode Positive Electrospray Ionization (ESI+)Triglycerides ionize well as ammonium adducts in positive mode.
Capillary Voltage 2.0–3.8 kVOptimize via direct infusion to maximize signal without causing in-source fragmentation.[5]
Source Temp. 150 °CHigher temperatures can lead to thermal degradation of some lipids.
Desolvation Temp. 350–650 °CNeeds to be high enough for efficient solvent evaporation but can be compound-dependent.[5]
Cone/Sheath Gas Instrument DependentOptimize to achieve a stable spray and maximize ion sampling.[5]
Scan Type Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity for quantification.
Precursor Ion [M+NH₄]⁺The ammonium adduct is typically the most abundant precursor for triglycerides.
Product Ions Neutral loss of fatty acids (e.g., 15:0 or 18:1)The most characteristic fragmentation pathway for TG ammonium adducts.[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using Protein Precipitation

This protocol is a fast and simple method for extracting lipids from plasma or serum samples.

  • Preparation: Pipette 50 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the this compound working solution (at a concentration within the assay's linear range) to the plasma. Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold isopropanol or acetonitrile containing 0.1% formic acid.[2]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2][13]

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean LC/MS vial for analysis.[13]

Protocol 2: General LC-MS/MS Analysis Workflow

This protocol outlines a typical workflow for quantifying triglycerides using an internal standard.

Quantitative Lipidomics Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Result Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract LCMS Inject into LC-MS/MS System Extract->LCMS Acquire Data Acquisition (MRM Mode) LCMS->Acquire Integrate Peak Integration (Analyte & IS) Acquire->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 2-5 µL of the prepared sample extract onto the LC column.

  • Chromatographic Separation: Run the gradient elution program as optimized (see Table 1 for a starting point). A typical gradient might start at a lower percentage of Mobile Phase B (e.g., 45%) and ramp up to a high percentage (e.g., 95%) to elute the triglycerides.[5]

  • Mass Spectrometric Detection: Acquire data using MRM mode, monitoring the specific precursor-to-product ion transitions for your target triglycerides and the this compound internal standard.

  • Data Analysis: Integrate the peak areas for the analytes and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area).

  • Quantification: Determine the concentration of the analytes in the samples by interpolating their peak area ratios from a calibration curve prepared with known concentrations of non-labeled standards and a constant concentration of the internal standard.[3]

References

Validation & Comparative

Validating a Quantitative Lipidomics Method Using 15:0-18:1-15:0 TG-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is crucial for biomarker discovery, disease diagnosis, and therapeutic monitoring. This guide provides an objective comparison of key performance characteristics when validating a lipidomics method using a deuterated internal standard, 1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol-d5 (15:0-18:1-15:0 TG-d5), against a non-deuterated odd-chain triglyceride standard. The use of a stable isotope-labeled internal standard that closely mimics the analyte of interest is considered the gold standard in quantitative mass spectrometry.[1] This guide presents supporting experimental data and detailed methodologies to illustrate the advantages of this approach.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics assay.[2] An ideal internal standard should not be naturally present in the sample, should exhibit similar chemical and physical properties to the analytes, and ionize reproducibly under the chosen mass spectrometry conditions.[1][2] In this comparison, we evaluate the performance of this compound against a commonly used non-deuterated odd-chain triglyceride, Glyceryl Triheptadecanoate (17:0/17:0/17:0 TG).

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod using this compound (Deuterated IS)Method using 17:0/17:0/17:0 TG (Non-Deuterated IS)Rationale for Difference
Linearity (R²) >0.99>0.98The deuterated IS co-elutes and has nearly identical ionization efficiency to the endogenous analyte, providing better correction for matrix effects across the concentration range.[1]
Precision (%CV) <15%<20%The deuterated IS more effectively normalizes for variations during sample preparation and injection, leading to lower variability between measurements.
Accuracy (%RE) ± 15%± 20%By closely mimicking the analyte's behavior, the deuterated IS provides a more accurate correction for sample loss and matrix effects, resulting in values closer to the true concentration.
Recovery (%) 85-115%80-120%While both show acceptable recovery, the deuterated IS provides a more consistent and reproducible measure of extraction efficiency due to its chemical similarity to the target analytes.
Limit of Quantification (LOQ) LowerHigherThe improved signal-to-noise ratio achieved by the deuterated IS allows for the reliable quantification of lower abundance lipid species.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices in bioanalytical method validation and can be adapted for specific laboratory conditions and instrumentation.[3][4]

1. Linearity Assessment

  • Objective: To determine the range over which the analyte response is directly proportional to the concentration.[4]

  • Procedure:

    • Prepare a stock solution of a representative even-chain triglyceride standard.

    • Create a series of at least six calibration standards by spiking the triglyceride standard into a surrogate matrix (e.g., stripped plasma) at different concentrations.

    • Add a fixed concentration of the internal standard (this compound or 17:0/17:0/17:0 TG) to each calibration standard.

    • Extract the lipids from the calibration standards using a validated extraction method (e.g., Folch or MTBE extraction).[1][2]

    • Analyze the extracted samples by LC-MS/MS.

    • Plot the peak area ratio of the analyte to the internal standard against the known concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An acceptable R² value is typically ≥0.99.[5]

2. Precision and Accuracy Assessment

  • Objective: To determine the closeness of repeated measurements (precision) and the closeness of the mean of the measurements to the true value (accuracy).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Spike the QC samples with the internal standard.

    • Extract and analyze at least five replicates of each QC level in a single analytical run (intra-assay precision and accuracy) and on different days (inter-assay precision and accuracy).

    • Calculate the concentration of the analyte in the QC samples using the calibration curve.

    • Precision is expressed as the percent coefficient of variation (%CV), and accuracy is expressed as the percent relative error (%RE).

    • Acceptance criteria are typically within ±15% for both precision and accuracy (±20% at the LOQ).[5]

3. Recovery Assessment

  • Objective: To evaluate the extraction efficiency of the analytical method.[4]

  • Procedure:

    • Prepare two sets of samples. In the first set, spike the internal standard into the matrix before the extraction process.

    • In the second set, spike the internal standard into the extracted matrix just before analysis (post-extraction).

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the recovery by comparing the peak area of the internal standard in the pre-extraction spiked samples to that in the post-extraction spiked samples.

    • Recovery should be consistent and reproducible, although it does not need to be 100%.[4]

Visualizations

To visually represent the logical flow of the analytical process, the following diagrams are provided in Graphviz DOT language.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification A Biological Sample (e.g., Plasma) B Spike with this compound A->B C Lipid Extraction (e.g., Folch Method) B->C D Dry Down and Reconstitute C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Data Acquisition F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification using Calibration Curve I->J cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria (FDA/ICH Guidelines) A Linearity G R² > 0.99 A->G B Precision H %CV < 15% B->H C Accuracy I %RE within ±15% C->I D Recovery J Consistent and Reproducible D->J E Selectivity K No Interference at Analyte RT E->K F Stability L Stable under Defined Conditions F->L

References

A Researcher's Guide to Triglyceride Internal Standards: A Comparative Analysis Featuring 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of lipidomics, the accurate quantification of triglycerides is crucial for understanding metabolic pathways and disease progression. The use of internal standards is a cornerstone of robust analytical methods, particularly in mass spectrometry-based analyses. This guide provides an objective comparison of 15:0-18:1-15:0 TG-d5 with other commonly used triglyceride internal standards, supported by a detailed experimental protocol and illustrative diagrams to aid in the selection of the most appropriate standard for your research needs.

The Critical Role of Internal Standards in Triglyceride Analysis

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard is a compound chemically similar to the analytes of interest but distinguishable by the analytical instrument.[1] It should be added to the sample at a known concentration at the earliest stage of the workflow to account for sample loss and variations in ionization efficiency in the mass spectrometer.[1] For triglyceride analysis, the two primary categories of internal standards are odd-chain triglycerides and stable isotope-labeled triglycerides.[1][2]

Performance Comparison of Triglyceride Internal Standards

The selection of an appropriate internal standard is a critical step in developing robust quantitative lipidomics assays.[3] Ideally, an internal standard should not be naturally present in the sample, should exhibit similar chemical and physical properties to the analytes of interest, and should ionize efficiently and reproducibly under the chosen mass spectrometry conditions.[3] The following table provides a qualitative comparison of different classes of triglyceride internal standards.

Internal Standard TypeExamplesAdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) Triglycerides This compound , Tripalmitin-d5Co-elute closely with the analyte, providing the best correction for matrix effects and ionization variability.[4] Considered the "gold standard" for accuracy.[5]Higher cost compared to non-labeled standards. Potential for isotopic crosstalk if the mass difference is insufficient.[4]
Odd-Chain Triglycerides Trinonadecanoin (C19:0), Triheptadecanoin (C17:0)Not naturally abundant in most biological samples.[2] More cost-effective than stable isotope-labeled standards. Chemically similar to even-chain triglycerides.[2]May not perfectly co-elute with all even-chain triglyceride analytes, potentially leading to less accurate correction for matrix effects compared to deuterated standards.
Even-Chain Triglycerides Tripalmitin (C16:0)Can be used in specific applications where the corresponding analyte is not expected to be present.Generally not recommended as they are often endogenous to biological samples, leading to potential interference and inaccurate quantification.[4]

Experimental Protocol: Quantification of Triglycerides using LC-MS/MS

This section details a representative experimental protocol for the quantification of triglycerides in human plasma using a deuterated internal standard such as this compound.

1. Sample Preparation and Lipid Extraction (Folch Method)

  • Internal Standard Spiking: To 50 µL of human plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.[3]

  • Phase Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of isopropanol/acetonitrile/water).[5]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

    • Gradient Elution: Employ a suitable gradient to separate the triglycerides. A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.

    • Flow Rate: 0.3-0.5 mL/min.[3]

    • Injection Volume: 5-10 µL.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium (B1175870) adducts ([M+NH4]+).[3]

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.[3]

    • MRM Transitions:

      • This compound: The specific precursor-to-product ion transition would be determined based on the instrument and experimental conditions.

      • Target Triglycerides: Transitions would be determined based on the specific analytes of interest.

3. Data Analysis and Quantification

  • Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality control samples.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for triglyceride quantification.

G Analyte Analyte Process Sample Preparation & Analysis (Extraction, Injection, Ionization) Analyte->Process IS This compound (IS) IS->Process MS_Signal Mass Spectrometer Signal Process->MS_Signal Variation Analytical Variability (e.g., Sample Loss, Matrix Effects) Variation->Process Ratio Ratio (Analyte/IS) MS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using a deuterated internal standard.

References

Cross-validation of lipid quantification results obtained with 15:0-18:1-15:0 TG-d5.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. This guide provides an objective comparison of 15:0-18:1-15:0 TG-d5 and other common triglyceride internal standards used in mass spectrometry (MS)-based lipid analysis. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your research needs.

The use of an appropriate internal standard is a critical step in developing robust quantitative lipidomics assays.[1] An ideal internal standard should not be naturally present in the sample, should exhibit similar chemical and physical properties to the analytes of interest, and should ionize efficiently and reproducibly under the chosen MS conditions.[1] For triglyceride analysis, two main categories of internal standards are widely used: stable isotope-labeled triglycerides and odd-chain triglycerides.

Performance Comparison of Triglyceride Internal Standards

The choice of an internal standard significantly impacts the quality and reliability of quantitative data. Stable isotope-labeled standards, such as this compound, are often considered the "gold standard" due to their close physicochemical similarity to endogenous analytes.[2] Odd-chain triglycerides are a cost-effective alternative that are not typically found in significant amounts in biological samples.[3]

Performance MetricStable Isotope-Labeled Standards (e.g., this compound)Odd-Chain Triglyceride Standards (e.g., TG 17:0/17:0/17:0)Key Considerations
Accuracy Considered the "gold standard" for accuracy.[2]High, but may have slight deviations due to differences in chemical properties compared to even-chain analytes.The structural similarity of the internal standard to the analyte is crucial for accurate quantification.
Recovery High and closely mimics endogenous lipids due to nearly identical chemical properties.[4]Generally high, but can differ from endogenous even-chain lipids, especially for lipids with very different chain lengths.[4]The choice of extraction method can influence recovery rates for all internal standards.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[4]Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[4]The complexity of the sample matrix can significantly impact the extent of matrix effects.
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[4]Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[4]It is important to ensure that the concentration of the internal standard is within the linear range of the instrument.
Cost Higher cost due to the complexity of synthesis.More cost-effective than stable isotope-labeled standards.[5]Budgetary constraints can be a factor in the selection of an internal standard.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis.

Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE) with Internal Standard Spiking

This protocol describes a common method for extracting a broad range of lipids from plasma or serum.

  • Sample Preparation: To 50 µL of plasma, add a known amount of the internal standard mixture (including this compound) directly to the sample.

  • Add 225 µL of ice-cold methanol.

  • Vortex thoroughly.

  • Add 750 µL of MTBE.

  • Vortex for 10 minutes at 4°C.

  • Add 188 µL of water (LC-MS grade) to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper (organic) phase into a new tube.

  • Solvent Evaporation: Evaporate the combined organic phase to dryness under a vacuum or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., isopropanol/acetonitrile/water) and transfer to an LC-MS vial.[2]

Protocol 2: LC-MS/MS Analysis of Triglycerides
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.[1]

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.[1]

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[1]

    • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.[1]

      • Precursor Ion for this compound: Determined based on the specific adduct (e.g., [M+NH4]+).

      • Product Ion for this compound: Typically a fragment corresponding to the neutral loss of one of the fatty acid chains.

  • Data Analysis and Quantification:

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.[1]

    • Quantification: The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Visualizing Workflows and Pathways

To visually represent the logical flow of the analytical process and a relevant biological pathway, the following diagrams are provided in Graphviz DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Lipid Extraction (e.g., MTBE or Folch) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Triglyceride Concentration Calibrate->Result

Caption: Experimental workflow for triglyceride quantification.

G cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) cluster_regulation Hormonal Regulation Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA + Fatty Acyl-CoA FattyAcylCoA Fatty Acyl-CoA PA Phosphatidic Acid LPA->PA + Fatty Acyl-CoA DAG Diacylglycerol PA->DAG - Phosphate TG Triglyceride DAG->TG + Fatty Acyl-CoA TG_break Triglyceride DAG_break Diacylglycerol TG_break->DAG_break + ATGL FFA Free Fatty Acids TG_break->FFA + Lipases MAG Monoacylglycerol DAG_break->MAG + HSL DAG_break->FFA Glycerol Glycerol MAG->Glycerol + MGL MAG->FFA Insulin Insulin Insulin->DAG stimulates Insulin->DAG_break inhibits Glucagon Glucagon / Epinephrine Glucagon->DAG_break stimulates

Caption: Triglyceride metabolism signaling pathway.

References

A Comparative Guide to the Quantification of Triglycerides: 15:0-18:1-15:0 TG-d5 by LC-MS/MS versus Enzymatic Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides (TG) is paramount for metabolic disease research, nutritional studies, and the development of therapeutics. This guide provides an objective comparison between two prominent methodologies: the use of a stable isotope-labeled internal standard, 15:0-18:1-15:0 TG-d5, with liquid chromatography-tandem mass spectrometry (LC-MS/MS), and traditional enzymatic colorimetric assays.

The selection of an appropriate analytical method is critical and depends on the specific requirements of the study, including the need for absolute quantification, specificity for individual lipid species, sample throughput, and instrumentation availability. While LC-MS/MS with a deuterated internal standard like this compound is considered a gold standard for its precision and specificity, enzymatic assays offer a more accessible, high-throughput alternative for total triglyceride measurement.[1][2][3]

Performance Comparison

The following tables summarize the key performance characteristics of each method. It is important to note that while specific performance data for this compound is not extensively published, the data presented for the LC-MS/MS method reflects the typical and expected performance when using stable isotope-labeled internal standards in lipidomics.[1][2][4]

Parameter LC-MS/MS with this compound (Typical) Enzymatic Colorimetric Assay
Principle Mass-to-charge ratio detection of the analyte and a co-eluting, structurally identical, heavy-isotope labeled internal standard.Multi-step enzymatic reaction culminating in a colored product measured by absorbance.
Specificity High; can distinguish and quantify individual triglyceride species.Measures total triglycerides; does not differentiate between different fatty acid compositions.[5]
Linearity Excellent; typically demonstrates a wide linear dynamic range.[3]Good; linear up to a certain concentration, requiring sample dilution for highly concentrated samples.[6][7]
Range of Quantification Wide; can be adjusted by altering sample volume and instrument parameters.Typically up to 1000 mg/dL, with some kits offering higher ranges.[7][8]
Sensitivity (LOD/LOQ) High; capable of detecting and quantifying low abundance lipid species.Moderate; suitable for clinically relevant concentrations.[8]
Matrix Effect Correction Superior; the internal standard co-elutes and experiences similar ion suppression or enhancement as the analyte.[3]Prone to interference from sample matrix components; sample blanks may be required.[6]
Throughput Lower; sample preparation and chromatographic separation can be time-consuming.High; suitable for automated, multi-well plate formats.
Instrumentation Requires a liquid chromatograph coupled with a tandem mass spectrometer.Requires a spectrophotometer or microplate reader.
Cost per Sample Higher, due to instrumentation, reagents, and expertise required.Lower, with commercially available kits being relatively inexpensive.

Experimental Protocols

Protocol 1: Quantification of Triglycerides using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of a specific triglyceride in a biological matrix.

1. Materials and Reagents:

  • This compound internal standard (IS)

  • Analyte triglyceride standard

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Organic solvents (e.g., methanol, isopropanol, acetonitrile, chloroform) of LC-MS grade

  • Deionized water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)

2. Sample Preparation:

  • Thaw biological samples on ice.

  • Spike a known concentration of the this compound internal standard into each sample, calibration standard, and quality control sample.

  • Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent mixture for LC-MS analysis (e.g., isopropanol:acetonitrile:water).[3]

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate the triglyceride of interest from other lipid species.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 2-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Precursor ion [M+NH4]+ to a specific product ion (e.g., neutral loss of a fatty acid).

      • Internal Standard (this compound): Precursor ion [M+5+NH4]+ to a corresponding specific product ion.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Total Triglycerides using an Enzymatic Colorimetric Assay

This protocol is based on commercially available kits.

1. Materials and Reagents:

  • Commercial enzymatic triglyceride assay kit (containing lipase, glycerol (B35011) kinase, glycerol phosphate (B84403) oxidase, peroxidase, 4-aminoantipyrine, and a chromogenic substrate).

  • Triglyceride standard (provided with the kit).

  • Biological samples (e.g., serum, plasma).

  • Phosphate-buffered saline (PBS) for sample dilution.

  • Microplate reader or spectrophotometer.

2. Assay Procedure:

  • Prepare a standard curve by serially diluting the triglyceride standard according to the kit instructions.

  • Add a small volume (e.g., 5 µL) of each standard, sample, and a blank (e.g., PBS) to separate wells of a 96-well plate.[8]

  • Prepare the master reaction mix as per the kit protocol.

  • Add the master reaction mix to each well.

  • Incubate the plate at room temperature or 37°C for the time specified in the kit instructions (typically 10-30 minutes).[8][9]

  • Measure the absorbance at the recommended wavelength (e.g., 520-570 nm).[8][10]

3. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Construct a standard curve by plotting the blank-corrected absorbance against the concentration of the triglyceride standards.

  • Determine the triglyceride concentration in the samples by interpolating their blank-corrected absorbance on the standard curve. If samples were diluted, multiply the result by the dilution factor.

Visualization of Experimental Workflow

experimental_workflow sample Sample (e.g., Plasma) + this compound (IS) extraction Lipid Extraction (e.g., Folch) sample->extraction drydown Dry Down (Nitrogen Stream) extraction->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Result (Analyte Concentration) quantification->result

References

A Guide to Inter-laboratory Comparison of Lipid Analysis Using 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipid analysis are critical for robust study outcomes. This guide provides a framework for an inter-laboratory comparison of lipid analysis, specifically focusing on the use of the internal standard 15:0-18:1-15:0 TG-d5. This deuterated triglyceride serves as a valuable tool in mass spectrometry-based quantification of triglycerides. The objective of such a comparison is to assess the variability in lipid quantification across different laboratories and to establish best practices for harmonizing results.

Inter-laboratory studies are essential for the standardization of lipidomic measurements.[1] Organizations like the National Institute of Standards and Technology (NIST) have conducted comparison exercises using standard reference materials to benchmark and improve the quality of lipid analysis across the scientific community.[1][2][3][4][5] These studies highlight the importance of standardized protocols and the proper use of internal standards to mitigate analytical variability.[1]

Performance Comparison of Lipid Analysis Using this compound

The following tables present illustrative data from a hypothetical inter-laboratory comparison study involving three laboratories (Lab A, Lab B, and Lab C). These labs analyzed a standard reference material with a known concentration of a specific triglyceride (e.g., 16:0-18:1-16:0 TG) using this compound as the internal standard.

Table 1: Accuracy of Triglyceride Quantification

LaboratoryMeasured Concentration (µM)Target Concentration (µM)Accuracy (%)
Lab A9.8510.0098.5
Lab B10.1210.00101.2
Lab C9.5810.0095.8

Table 2: Precision of Triglyceride Quantification

LaboratoryMean Concentration (µM)Standard Deviation (µM)Coefficient of Variation (%CV)
Lab A9.850.212.13
Lab B10.120.353.46
Lab C9.580.485.01

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LaboratoryLimit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Lab A0.050.15
Lab B0.080.24
Lab C0.100.30

Experimental Protocols

A standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following methodology outlines the key steps for lipid extraction and analysis using this compound as an internal standard.

Sample Preparation and Lipid Extraction

This phase involves the extraction of lipids from the biological matrix and the addition of the internal standard.

  • Internal Standard Spiking : A known amount of this compound is added to the sample at the beginning of the extraction process to account for sample loss and matrix effects.[6]

  • Lipid Extraction : The Folch method is a commonly used procedure for lipid extraction.[7]

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add deionized water to create a biphasic system.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted lipids are then analyzed by LC-MS/MS for separation and quantification.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used for separating triglycerides.

    • Mobile Phase : A gradient of two mobile phases is employed. For example, Mobile Phase A could be a mixture of water, methanol, and acetonitrile (B52724) with ammonium (B1175870) acetate, while Mobile Phase B could be isopropanol.[7]

    • Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.[8]

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive ion electrospray ionization (ESI) is commonly used for triglyceride analysis.[8]

    • Scan Type : Multiple Reaction Monitoring (MRM) is utilized for its high sensitivity and specificity in quantifying target lipids.[9] The transitions for the target triglyceride and the this compound internal standard are monitored.

Data Analysis and Quantification

The final step involves processing the acquired data to determine the concentration of the target triglyceride.

  • Peak Integration : The peak areas of the target triglyceride and the internal standard are integrated.

  • Calibration Curve : A calibration curve is generated using a series of standards with known concentrations of the target triglyceride and a constant concentration of the internal standard.

  • Quantification : The concentration of the target triglyceride in the sample is calculated by determining the ratio of its peak area to the peak area of the internal standard and comparing this ratio to the calibration curve.[6]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the principle of internal standard-based quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Biological Sample B Spike with This compound A->B C Lipid Extraction (e.g., Folch Method) B->C D Dried Lipid Extract C->D E Reconstitute in Solvent D->E F LC Separation E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Quantify using Calibration Curve I->J K Final Concentration J->K

Caption: Experimental workflow for lipid analysis using an internal standard.

G cluster_sample Sample Processing cluster_measurement Instrumental Analysis cluster_quantification Quantification Analyte Analyte (Unknown Amount) Analyte_Response Analyte Response (Peak Area) Analyte->Analyte_Response IS Internal Standard (IS) (Known Amount) IS_Response IS Response (Peak Area) IS->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: Principle of internal standard-based quantification in mass spectrometry.

References

The Gold Standard for Triglyceride Measurement: A Comparative Guide to 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of triglycerides is paramount for metabolic disease research, nutritional studies, and drug discovery. The choice of an appropriate internal standard is a critical determinant of data quality and reliability in mass spectrometry-based analyses. This guide provides an objective comparison of the deuterated internal standard 1,3-dipentadecanoyl-2-oleoyl-glycerol-d5 (15:0-18:1-15:0 TG-d5) with other common alternatives, supported by experimental principles and data.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative bioanalysis.[1][2] By incorporating deuterium (B1214612) atoms, these standards are chemically almost identical to their endogenous counterparts, ensuring they behave similarly throughout sample preparation, extraction, and chromatographic separation.[1] This minimizes variability and compensates for matrix effects, leading to superior accuracy and precision.[3]

Performance Comparison of Triglyceride Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of triglyceride quantification. The following table summarizes the key performance characteristics of this compound as a representative deuterated internal standard compared to odd-chain triglyceride standards, a common alternative.

Performance MetricThis compound (Deuterated)Odd-Chain Triglycerides (e.g., Triheptadecanoin, C17:0)
Accuracy (% Bias) Very High (minimal bias)High
Precision (% CV) Excellent (<10-15%)[4]Good (<15-20%)[4]
Linearity (r²) Excellent (>0.99)[4]Excellent (>0.99)[4]
Recovery Excellent (closely mimics analyte)[4]Good to Excellent
Matrix Effect Compensation Superior (co-elutes with analyte)[4]Good
Endogenous Interference NoneMinimal to None

Experimental Protocols

Achieving reliable and reproducible results is contingent on a meticulously executed experimental protocol. Below is a representative methodology for the quantification of triglycerides in a biological matrix (e.g., plasma or tissue homogenate) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction

A modified Folch method is commonly employed for lipid extraction.[5]

  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 50 µL of plasma or 20 mg of tissue homogenate), add a precise amount of this compound solution.[5]

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample.

    • Vortex vigorously to ensure thorough mixing.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of isopropanol, acetonitrile, and water.[5]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of triglycerides.

    • Mobile Phase: A gradient elution using two mobile phases is common:

      • Mobile Phase A: Acetonitrile/Water with an additive like ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/Acetonitrile with the same additive.[5]

    • Gradient: The gradient starts with a lower concentration of Mobile Phase B, which is gradually increased to elute the triglycerides based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Positive mode Electrospray Ionization (ESI) is commonly used, often detecting ammonium adducts of the triglycerides.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the target triglyceride and the internal standard, and then monitoring a specific product ion for each.

Quantification

The concentration of the target triglycerides in the samples is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it against a calibration curve prepared with known concentrations of a certified triglyceride standard.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start Biological Sample spike Spike with This compound start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition process Peak Integration & Ratio Calculation lcms->process quantify Concentration Determination (vs. Calibration Curve) end Final Triglyceride Concentrations quantify->end

Caption: Experimental workflow for triglyceride quantification using a deuterated internal standard.

G cluster_output Mass Spectrometer Output analyte Analyte (Endogenous TG) extraction Extraction Inefficiency analyte->extraction matrix Matrix Effects (Ion Suppression/Enhancement) analyte->matrix injection Injection Volume Variability analyte->injection is Internal Standard (this compound) is->extraction is->matrix is->injection ratio Peak Area Ratio (Analyte / IS) injection->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship illustrating how an internal standard corrects for analytical variability.

References

A Head-to-Head Comparison: 15:0-18:1-15:0 TG-d5 Versus C13-Labeled Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipid analysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. Stable isotope dilution, employing standards like 15:0-18:1-15:0 TG-d5, is the gold standard for quantification. However, the specific isotope used for labeling—deuterium (B1214612) (²H) versus carbon-13 (¹³C)—can significantly impact analytical performance. This guide provides an objective comparison of deuterated triglyceride standards, exemplified by this compound, and their ¹³C-labeled counterparts, supported by established principles and experimental considerations.

The ideal internal standard should behave identically to the analyte of interest throughout sample preparation, chromatography, and ionization, differing only in mass to allow for detection.[1] This ensures accurate correction for variations that can occur during the analytical workflow. While both deuterated and ¹³C-labeled standards fulfill this basic requirement, subtle but significant differences in their physicochemical properties can lead to disparate analytical outcomes, particularly in complex biological matrices.[2]

Performance Face-Off: A Quantitative Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects. ¹³C-labeled standards are generally considered the superior choice for achieving the highest accuracy and precision.[1] The following table summarizes the expected performance differences based on key analytical parameters.

Performance MetricThis compound (Deuterated)¹³C-Labeled Triglyceride StandardRationale
Chromatographic Co-elution with Analyte Exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte. This is known as the "isotope effect".[2]Co-elutes perfectly with the analyte under various chromatographic conditions.[1]The larger relative mass difference between deuterium and hydrogen can alter the molecule's interaction with the stationary phase. The mass difference in ¹³C-labeled standards is distributed throughout the carbon backbone, resulting in negligible changes to physicochemical properties.[2]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching, potentially resulting in errors. Illustrative mean bias might be around 97% with a standard deviation of approximately 8-9%.[1]Demonstrates improved accuracy and precision. An illustrative mean bias would be closer to 100% with a standard deviation of around 7-8%.[1]Superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1][2]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]An ideal internal standard should experience the same matrix effects as the analyte. Perfect co-elution ensures that both the standard and the analyte are in the same "analytical space" at the moment of ionization.[2]
Isotopic Stability Deuterium atoms, particularly if located at exchangeable positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2]¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable.[2]
Cost and Availability Generally more cost-effective and widely available.[3]Typically more expensive and may have limited commercial availability for some lipid species.[3]The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.[3]

Experimental Protocols

To rigorously evaluate and compare the performance of this compound and a ¹³C-labeled triglyceride standard, a well-defined experimental protocol is essential. The following outlines a general methodology for the quantitative analysis of triglycerides in a biological matrix such as plasma.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma or serum samples.[1]

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the desired internal standard (either this compound or a ¹³C-labeled triglyceride standard) in a small volume of solvent.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of LC-MS compatible solvent (e.g., methanol/isopropanol 1:1, v/v).

LC-MS/MS Analysis

This is a general protocol for the analysis of triglycerides by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.[1][4][5]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic triglycerides.

    • Flow Rate: 300 µL/min.[5]

    • Column Temperature: 50 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification. For triglycerides, monitoring the neutral loss of the fatty acyl chains from the ammoniated adduct is a common approach.

    • Precursor Ion: [M+NH₄]⁺

    • Product Ions: Neutral loss of each fatty acid. For a triglyceride with fatty acids R1, R2, and R3, the transitions would be:

      • [M+NH₄]⁺ → [M+NH₄ - R₁COOH]⁺

      • [M+NH₄]⁺ → [M+NH₄ - R₂COOH]⁺

      • [M+NH₄]⁺ → [M+NH₄ - R₃COOH]⁺

    • Collision Energy: Optimize for each specific triglyceride.

    • Source Temperature: 500 °C.[4]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or ¹³C-TG) Sample->Spike Extraction Lipid Extraction (e.g., Modified Folch) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC-MS Compatible Solvent Drydown->Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for triglyceride quantification.

Logical_Relationship cluster_choice Choice of Internal Standard cluster_properties Physicochemical Properties cluster_performance Analytical Performance Deuterated Deuterated (²H) Standard (e.g., this compound) Isotope_Effect Kinetic Isotope Effect (Potential for RT shift) Deuterated->Isotope_Effect Isotopic_Instability Potential for Isotopic Instability (H/D Exchange) Deuterated->Isotopic_Instability C13_Labeled ¹³C-Labeled Standard Coelution Near-perfect Co-elution C13_Labeled->Coelution High_Stability High Isotopic Stability C13_Labeled->High_Stability Lower_Accuracy Potentially Lower Accuracy & Precision Isotope_Effect->Lower_Accuracy Isotopic_Instability->Lower_Accuracy Higher_Accuracy Higher Accuracy & Precision Coelution->Higher_Accuracy High_Stability->Higher_Accuracy

Caption: Logical relationship of internal standard choice to performance.

Conclusion and Recommendation

The selection of an internal standard is a pivotal decision that directly influences the quality of quantitative data in lipidomics. While deuterated internal standards like this compound are often more accessible and cost-effective, they are susceptible to inherent limitations such as chromatographic shifts and potential isotope exchange, which can compromise data accuracy and precision.[2][3]

For researchers, scientists, and drug development professionals who demand the highest level of accuracy, precision, and reliability in their lipid quantification, ¹³C-labeled internal standards are unequivocally the superior choice.[1] Their ability to co-elute perfectly with the analyte and their high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices.[2] While the initial investment may be higher, the long-term benefits of generating high-quality, reliable data justify the use of ¹³C-labeled internal standards in demanding research and development settings.

References

Justification for Selecting 15:0-18:1-15:0 TG-d5 in a New Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triglycerides (TG) is critical in numerous fields of research, from metabolic disease studies to drug development. The selection of an appropriate internal standard is a pivotal step in developing a robust and reliable analytical assay. This guide provides a comprehensive justification for the selection of 15:0-18:1-15:0 TG-d5 as an internal standard for new assays, comparing its performance with common alternatives and providing supporting experimental context.

The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards

In mass spectrometry-based lipidomics, an ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, to effectively correct for variations.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" for quantitative analysis.[2] this compound, a deuterated triglyceride, offers significant advantages over other types of internal standards, primarily due to its near-identical physicochemical properties to the endogenous triglycerides being measured.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

The most common alternatives to SIL internal standards for triglyceride analysis are odd-chain triglycerides, such as glyceryl triheptadecanoate (TG 17:0/17:0/17:0) and glyceryl trinonadecanoate (TG 19:0/19:0/19:0). While cost-effective, these structural analogs may not perfectly replicate the behavior of endogenous, even-chained triglycerides.

Parameter This compound (Deuterated) Odd-Chain Triglycerides (e.g., TG 17:0/17:0/17:0) Justification
Chemical & Physical Similarity Nearly identical to endogenous TGsStructurally similar but with different chain lengthsDeuterated standards co-elute almost perfectly with their non-labeled counterparts, ensuring they experience the same matrix effects.
Correction for Matrix Effects ExcellentGoodThe near-identical elution profile of this compound provides superior correction for ion suppression or enhancement.[2]
Extraction Recovery Tracks endogenous TGs with high fidelityGenerally good, but can differ from even-chain TGsThe similar polarity and structure of the deuterated standard ensure it mirrors the extraction efficiency of the analytes of interest.
Linearity (r²) Typically >0.99Typically >0.99[3]Both standard types generally exhibit excellent linearity.
Endogenous Interference NoneNegligible in most biological samplesThe mass difference of the deuterated standard prevents any overlap with endogenous compounds. Odd-chain TGs are naturally present in very low abundance.
Cost HigherLowerThe synthesis of SIL standards is more complex and expensive.

Experimental Protocols

A robust analytical method relies on a well-defined experimental protocol. The following outlines a typical workflow for triglyceride quantification using this compound as an internal standard with UPLC-MS/MS.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is adapted from a standard lipid extraction method and incorporates the use of this compound.[4]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (concentration verified)

  • Methanol (ice-cold)

  • Dichloromethane (B109758)

  • LC-MS grade water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the biological sample in ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.

  • Solvent Addition: Add dichloromethane and LC-MS grade water to achieve a final volumetric ratio of 2:1:0.8 (dichloromethane:methanol:water).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid Extraction: Carefully collect the lower organic phase (containing the lipids) into a clean tube.

  • Re-extraction: Repeat the extraction of the upper aqueous phase with dichloromethane to maximize lipid recovery.

  • Drying: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile/isopropanol 70:30, v/v) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This is a general method for the analysis of triglycerides and can be adapted based on the specific instrumentation and analytes of interest.[4][5]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 3 µL

  • Gradient:

    • 0-1.5 min: 30-60% B

    • 1.5-11.0 min: 60-75% B

    • 11.0-15.0 min: 75-100% B

    • 15.0-18.0 min: Hold at 100% B

    • 18.0-18.1 min: 100-30% B

    • 18.1-20.0 min: Hold at 30% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+NH₄]⁺ for both endogenous TGs and this compound

  • Product Ions: Characteristic neutral losses of the fatty acid chains. For this compound, this would involve monitoring the neutral loss of pentadecanoic acid (15:0) and oleic acid (18:1).

Justification Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical justification for selecting this compound and a conceptual representation of the analytical workflow.

G Justification for this compound Selection cluster_0 Core Requirement cluster_1 Key Challenges cluster_2 Solution cluster_3 Internal Standard Options cluster_4 Selection Criteria cluster_5 Optimal Choice Accurate TG Quantification Accurate TG Quantification Internal Standard Internal Standard Accurate TG Quantification->Internal Standard Requires Sample Loss Sample Loss Sample Loss->Internal Standard Mitigated by Matrix Effects Matrix Effects Matrix Effects->Internal Standard Mitigated by Ionization Variability Ionization Variability Ionization Variability->Internal Standard Mitigated by Odd-Chain TGs Odd-Chain TGs Internal Standard->Odd-Chain TGs Deuterated TG (this compound) Deuterated TG (this compound) Internal Standard->Deuterated TG (this compound) Physicochemical Similarity Physicochemical Similarity Odd-Chain TGs->Physicochemical Similarity Good Co-elution Co-elution Odd-Chain TGs->Co-elution Good Minimal Interference Minimal Interference Odd-Chain TGs->Minimal Interference Very Good Deuterated TG (this compound)->Physicochemical Similarity Excellent Deuterated TG (this compound)->Co-elution Excellent Deuterated TG (this compound)->Minimal Interference Excellent This compound This compound Physicochemical Similarity->this compound Co-elution->this compound Minimal Interference->this compound

Caption: Justification workflow for selecting this compound.

G Experimental Workflow for TG Quantification Biological Sample Biological Sample Spike with this compound Spike with this compound Biological Sample->Spike with this compound Lipid Extraction Lipid Extraction Spike with this compound->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute UPLC-MS/MS Analysis UPLC-MS/MS Analysis Dry & Reconstitute->UPLC-MS/MS Analysis Data Processing Data Processing UPLC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Ratio of Analyte to IS

Caption: High-level experimental workflow for triglyceride analysis.

References

Safety Operating Guide

Navigating the Disposal of 15:0-18:1-15:0 TG-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 15:0-18:1-15:0 TG-d5, a deuterated triglyceride used as an internal standard in mass spectrometry.

Recommended Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, treating it as a non-hazardous solid chemical waste.

Step 1: Waste Identification and Segregation

  • Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous materials, such as halogenated solvents or heavy metals. If the waste is contaminated with hazardous substances, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste management procedures.

  • Segregation: Collect the solid this compound waste in a designated, properly labeled container. Do not mix it with liquid waste or other types of solid waste unless your facility's procedures explicitly allow for it.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, non-reactive container with a secure lid for collecting the solid waste.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" or "1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol". Include the date of accumulation and the name of the generating laboratory or researcher.

Step 3: Storage

  • Storage Location: Store the waste container in a designated waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Safe Practices: Ensure the container is kept closed to prevent spillage or contamination.

Step 4: Disposal

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office or equivalent department for their specific procedures for non-hazardous solid chemical waste disposal.

  • Disposal Options: Depending on your institution's and local regulations, non-hazardous solid waste may be disposed of through one of the following methods:

    • Sanitary Landfill: Many non-hazardous solid laboratory wastes are suitable for disposal in a sanitary landfill.[1] This is often handled through your institution's waste management program.

    • Incineration: In some cases, non-hazardous waste may be incinerated.

  • Do Not Dispose in Regular Trash: Unless explicitly permitted by your institution's EHS guidelines, do not dispose of chemical waste in the regular trash.

Quantitative Disposal Parameters

The disposal of this compound as a non-hazardous solid does not typically involve specific quantitative limits for the compound itself. However, general laboratory waste disposal practices often include parameters for co-disposed materials, particularly liquids.

ParameterGuidelineCitation
pH of Aqueous Solutions for Drain Disposal 5.5 - 9.5[2]
Volume Limit for Sewer Disposal (Liquids) Up to 5 gallons per discharge[2]
Weight Limit for Sewer Disposal (Water-Soluble Solids) Up to 1 kilogram[2]

Note: These parameters are for general guidance and apply to aqueous solutions that may be disposed of down the drain, not the solid this compound itself. Always verify your institution's specific limits.

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to the relevant research publications or technical datasheets provided by the manufacturer.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway start Start: this compound Waste is_mixed Is the waste mixed with hazardous materials? start->is_mixed hazardous_waste Treat as Hazardous Waste Follow Institutional Hazardous Waste Protocol is_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Solid Chemical Waste is_mixed->non_hazardous_waste No collect Collect in a labeled, compatible container non_hazardous_waste->collect store Store in designated waste accumulation area collect->store consult_ehs Consult Institutional EHS for disposal procedures store->consult_ehs dispose Dispose via approved method (e.g., landfill, incineration) consult_ehs->dispose

Caption: Disposal decision pathway for this compound.

References

Personal protective equipment for handling 15:0-18:1-15:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (15:0-18:1-15:0 TG-d5). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Chemical and Physical Properties at a Glance

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Chemical Name 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol[1]
Synonym(s) 15:0-18:1-15:0 D5 TG[1]
CAS Number 944709-24-4
Molecular Formula C₅₁H₉₁D₅O₆
Molecular Weight 810.34 g/mol
Form Powder
Assay >99% (TLC)
Storage Temperature -20°C
Shipped In Dry Ice

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not directly accessible, the following PPE recommendations are based on general best practices for handling stable isotope-labeled lipids and similar chemical compounds in a laboratory setting.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection Standard laboratory coat.Protects clothing and skin from potential contamination.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and maintaining the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, verify that the container is intact and the label matches the product information.

  • The compound is shipped on dry ice; immediately transfer it to a -20°C freezer for storage.

2. Preparation and Handling:

  • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, which can degrade the compound.

  • Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

  • Use appropriate tools (e.g., spatula, micro-spatula) for transferring the powder.

  • For creating solutions, use a suitable solvent as recommended by the product datasheet or relevant experimental protocols.

3. In-Use Procedures:

  • Keep the container tightly sealed when not in use to prevent contamination and degradation.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.

4. Storage:

  • Store the compound in its original container at -20°C.

  • Keep in a dry, well-ventilated place.

First-Aid Measures

In the event of exposure, take the following immediate actions:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.

  • After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

As a deuterated, non-radioactive compound, the disposal of this compound should follow standard procedures for chemical waste.

  • Unused Compound and Empty Containers: Dispose of as chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain or with regular trash.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed container for chemical waste disposal.

  • Solutions: Dispose of solutions containing the compound as chemical waste, following the specific guidelines for the solvent used.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receipt Receive Shipment on Dry Ice Store Store at -20°C Receipt->Store Immediate Action Warm Warm to Room Temp in Desiccator Store->Warm Before Use PPE Don Appropriate PPE Warm->PPE Weigh Weigh Powder in Fume Hood PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Perform Experiment Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate Waste Segregate Chemical Waste Decontaminate->Waste Disposal Dispose of Waste via EHS Waste->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。